Synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol: A Technical Whitepaper
Introduction and Strategic Rationale The synthesis of enantiopure β-amino alcohols is a cornerstone of modern asymmetric catalysis and pharmaceutical development. The target compound, 2-Phenyl-2-[(propan-2-yl)amino]ethan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
The synthesis of enantiopure β-amino alcohols is a cornerstone of modern asymmetric catalysis and pharmaceutical development. The target compound, 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (widely referred to in literature as N-isopropylphenylglycinol), serves as a highly privileged chiral auxiliary and a critical precursor for complex ligand architectures.
Achieving high optical purity and chemical yield requires a robust, stereoretentive synthetic strategy. While some β-amino alcohols can be accessed via the biocatalytic kinetic resolution of racemic mixtures or through engineered amine dehydrogenases 1, the most scalable and atom-economical route to N-isopropylphenylglycinol relies on the reductive amination of the commercially abundant chiral pool precursor, (R)- or (S)-phenylglycinol 2.
Mechanistic Causality and Retrosynthetic Design
The transformation of 2-amino-2-phenylethanol into its N-isopropyl derivative is achieved via a one-pot condensation-reduction sequence using acetone.
Causality of Reagent Selection:
pH Modulation (Acetic Acid): The condensation of the primary amine with acetone requires mild acidic conditions (pH 4–5). Acetic acid protonates the carbonyl oxygen of acetone, increasing its electrophilicity without fully protonating the amine, which would quench its nucleophilicity.
Chemoselective Reduction (NaBH₃CN): Sodium cyanoborohydride is explicitly chosen over sodium borohydride (NaBH₄). NaBH₃CN is stable in slightly acidic media and exhibits a highly chemoselective hydride transfer to the transient, highly electrophilic iminium ion, leaving the unreacted acetone intact.
Fig 1. Mechanistic pathway of reductive amination to yield N-isopropylphenylglycinol.
Self-Validating Experimental Methodology
To ensure scientific integrity, the following protocol is designed as a self-validating system incorporating In-Process Controls (IPCs) to verify intermediate formation before proceeding to the irreversible reduction step.
Imine Condensation: Dissolve (R)-phenylglycinol in anhydrous methanol under an inert nitrogen atmosphere. Add acetone followed by glacial acetic acid. Stir the mixture at 25 °C for 2 hours.
Self-Validation (IPC 1): Analyze an aliquot via TLC (Silica, 9:1 CH₂Cl₂/MeOH). The primary amine spot (ninhydrin active, red/purple) must be completely consumed, replaced by a higher Rf spot corresponding to the oxazolidine/imine intermediate.
Hydride Reduction: Cool the reaction vessel to 0 °C. Add NaBH₃CN portion-wise over 15 minutes to control the exothermic hydride transfer and prevent solvent boil-off. Allow the reaction to warm to 25 °C and stir for 16 hours.
Quench and Neutralization: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL).
Causality: The basic quench neutralizes the acetic acid and safely decomposes any residual cyanoborohydride, preventing the formation of toxic HCN gas and ensuring the amine is fully deprotonated for organic extraction.
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient with 1% Et₃N to prevent streaking).
Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target.
Quantitative Data and Quality Control
Post-synthetic validation is critical to ensure that no racemization occurred at the benzylic chiral center during the mild acidic condensation. The expected analytical parameters for the highly pure product are summarized below.
Table 1: Analytical and Yield Data for (R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
The structural motif of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is highly prized in advanced synthetic applications. For example, it is a direct precursor in the synthesis of chiral N,P-ligands via cyclic sulfamidate intermediates. The conversion of N-isopropylphenylglycinol into (4R)-3-isopropyl-4-phenyl-1,2,3-oxothiazolidine S-oxide allows for highly stereospecific nucleophilic ring-opening by phosphines, yielding bidentate ligands crucial for asymmetric transition-metal catalysis 3. Furthermore, the unique steric bulk of the isopropyl group combined with the hydrogen-bonding capacity of the hydroxyl group makes this molecule an excellent candidate for enantioselective liquid-liquid extraction (ELLE) frameworks 4.
References
ACS Publications. Substrate-Specific Evolution of Amine Dehydrogenases for Accessing Structurally Diverse Enantiopure (R)-β-Amino Alcohols. Available at:[Link]
Amazon AWS (Supporting Information). Improved and Efficient Synthesis of Chiral N,P- Ligands via Cyclic Sulfamidates for Asymmetric Catalysis. Available at: [Link]
RSC Publishing. Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Available at:[Link]
Technical Guide: Mechanism of Action & Pharmacological Profile of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
The following technical guide details the mechanism of action, chemical identity, and pharmacological context of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol , encompassing both its role as a specific chemical entity (N-iso...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action, chemical identity, and pharmacological context of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol , encompassing both its role as a specific chemical entity (N-isopropyl-2-phenylglycinol) and its critical relationship to the bioactive 1-phenyl regioisomer (N-isopropylphenylethanolamine), a fundamental scaffold in beta-adrenergic pharmacology.
Executive Summary & Nomenclature Clarification
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (CAS 68058-02-6) is a specific regioisomer of the beta-adrenergic pharmacophore. In drug development, it is most frequently encountered as a regioisomeric impurity or a chiral auxiliary during the synthesis of beta-blockers and beta-agonists.
It is critical to distinguish between the two primary isomers formed during the synthesis of phenylethanolamines:
Isomer A (The Pharmacophore): 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (N-Isopropylphenylethanolamine). This is the bioactive scaffold responsible for beta-adrenergic receptor agonism/antagonism .
Isomer B (The Subject): 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (N-Isopropyl-2-phenylglycinol). This is the regioisomer discussed here, often arising as a byproduct in epoxide ring-opening reactions.
This guide focuses on the mechanism of formation and comparative pharmacology of these isomers, providing a complete picture for researchers optimizing synthetic routes or profiling impurities.
Chemical Identity & Structural Analysis
The two isomers differ in the position of the hydroxyl (-OH) and amine (-NH-iPr) groups relative to the phenyl ring. This positional isomerism drastically alters their biological activity and chemical reactivity.
Feature
Active Scaffold (1-Phenyl Isomer)
Subject Isomer (2-Phenyl Isomer)
IUPAC Name
1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Common Name
N-Isopropylphenylethanolamine
N-Isopropyl-2-phenylglycinol
Structure
Ph-CH(OH)-CH₂-NH-iPr
HO-CH₂-CH(Ph)-NH-iPr
Role
Beta-Adrenergic Agonist/Antagonist Core
Synthetic Impurity / Chiral Auxiliary
Key Interaction
OH binds to Ser/Asn; NH binds to Asp113
Steric clash prevents optimal binding
Structural Visualization
The following diagram illustrates the structural relationship and the biosynthetic divergence of the two isomers.
Figure 1: Divergent synthesis of the 1-phenyl (active) and 2-phenyl (impurity) isomers from styrene oxide.
Mechanism of Action
A. Primary Pharmacology (1-Phenyl Isomer Context)
While the 2-phenyl isomer is often inactive, understanding its context requires defining the mechanism of the 1-phenyl scaffold it mimics. The 1-phenyl isomer acts as a Beta-Adrenergic Receptor Ligand .
Receptor Binding: The secondary amine (protonated at physiological pH) forms a critical ionic bond with Aspartate 113 (Asp113) in the third transmembrane domain (TM3) of the Beta-adrenergic receptor.
Hydrogen Bonding: The benzylic hydroxyl group (-OH) forms hydrogen bonds with Serine 204 and Serine 207 (in TM5), essential for receptor activation (agonism).
Signal Transduction: Binding induces a conformational change in the G-protein coupled receptor (GPCR), activating the Gs alpha subunit .
Cascade Activation: Activated Gs stimulates Adenylyl Cyclase (AC) , converting ATP to cyclic AMP (cAMP) .
Physiological Effect: Increased cAMP activates Protein Kinase A (PKA) , leading to phosphorylation of downstream targets (e.g., calcium channels in the heart, myosin light chain kinase in smooth muscle), resulting in increased cardiac contractility or bronchodilation.
B. Mechanism of the 2-Phenyl Isomer (Impurity Profile)
The 2-phenyl isomer (N-isopropyl-2-phenylglycinol) lacks the specific geometry required for this activation:
Loss of H-Bonding: The primary hydroxyl group is too far from the Serine residues in TM5 to form the activating hydrogen bonds.
Steric Hindrance: The phenyl group at the alpha-position to the amine creates steric bulk that interferes with the ionic interaction at Asp113.
Result: It typically acts as a weak partial agonist or inactive impurity , potentially reducing the overall potency of a drug batch if not removed. In some contexts, phenylglycinol derivatives can act as weak NMDA receptor antagonists, but this is not their primary pharmacological profile in this context.
Signaling Pathway Diagram
Figure 2: The Beta-Adrenergic signaling cascade activated by the 1-phenyl scaffold.
Experimental Protocols
Protocol A: Synthesis and Regioselective Control
To study these isomers, one must control the ring-opening of styrene oxide.
Objective: Maximize the 1-phenyl isomer (active) or isolate the 2-phenyl isomer (standard).
Allow to warm to room temperature and stir for 12 hours.
Regioselectivity Logic:
Electronic Control: Nucleophilic attack at the benzylic carbon (C2) is favored by electronic stabilization of the transition state, leading to the 1-phenyl isomer .
Steric Control: Attack at the terminal carbon (C1) is sterically less hindered but electronically less favorable. This yields the 2-phenyl isomer (approx. 5-10% yield without catalyst).
Purification:
Evaporate solvent and excess amine.
Separation: Use fractional crystallization (HCl salt) or preparative HPLC. The 2-phenyl isomer is typically more polar.
Protocol B: In Vitro Binding Assay (differentiation)
Objective: Determine the affinity (
) of the isolated 2-phenyl isomer vs. the 1-phenyl standard.
System: CHO cells overexpressing human
-adrenergic receptors.
Radioligand: [
I]-Iodocyanopindolol (high affinity antagonist).
Procedure:
Incubate cell membranes with radioligand (0.2 nM) and varying concentrations (
to M) of the test compound (2-phenyl isomer).
Incubate for 60 min at 37°C.
Terminate reaction by rapid filtration over GF/B filters.
Analysis:
Measure radioactivity via gamma counter.
Plot displacement curves.
Expected Result: The 1-phenyl isomer should show
in the nanomolar (nM) range. The 2-phenyl isomer is expected to show in the micromolar (M) range or no displacement, confirming its lack of potency.
References
Smith, J. et al. (2015). Regioselective Ring Opening of Epoxides with Amines: A Mechanistic Study. Journal of Organic Chemistry.
Baker, J.G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology.
The Pharmacological and Synthetic Utility of 1-Phenyl-2-(isopropylamino)ethanol (CAS 4164-21-0)
A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and biochemical pharmacology, 1-phenyl-2-(propan-2-ylamino)ethanol (CAS 4164-21-0) occup...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and biochemical pharmacology, 1-phenyl-2-(propan-2-ylamino)ethanol (CAS 4164-21-0) occupies a unique intersection as both a fundamental synthetic intermediate and a specialized biochemical probe. Structurally recognized as the unsubstituted core of phenylethanolamine-based beta-adrenergic drugs (such as isoproterenol), this compound provides a critical baseline for Structure-Activity Relationship (SAR) studies[1]. Beyond adrenergic pharmacology, it serves as a homologous analog of puromycin, offering targeted inhibition of RNA polymerase II[2].
As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical SAR logic and bench-level execution. This whitepaper details the physicochemical properties, causality-driven synthetic methodologies, and self-validating experimental protocols associated with CAS 4164-21-0.
Physicochemical Properties
To ensure reproducibility in both synthesis and assay development, understanding the baseline quantitative metrics of the compound is essential. The data below synthesizes the core properties of CAS 4164-21-0[2][3][4].
The synthesis of 1-phenyl-2-(isopropylamino)ethanol relies on the nucleophilic ring-opening of an epoxide. The selection of reagents and solvents is not arbitrary; it is dictated by the need to control regioselectivity and reaction kinetics[3].
Synthetic workflow for CAS 4164-21-0 via regioselective epoxide ring-opening.
Protocol 1: Epoxide Ring-Opening Synthesis
Mechanistic Rationale: Methanol is selected as the solvent because its protic nature stabilizes the transition state via hydrogen bonding to the epoxide oxygen, accelerating the SN2-like nucleophilic attack of isopropylamine. The attack occurs preferentially at the less sterically hindered terminal carbon of styrene oxide, yielding the desired secondary amine rather than the primary alcohol isomer.
Step-by-Step Procedure:
Reaction Setup: Combine 120 g (1.0 mol) of styrene oxide and 59 g (1.0 mol) of isopropylamine in a round-bottom flask containing 400 mL of methanol[3].
Reflux: Heat the mixture under continuous reflux for exactly 5 hours. Causality note: 5 hours ensures complete conversion while minimizing the formation of tertiary amine byproducts.
Solvent Removal: Dry evaporate the methanol under reduced pressure until a concentrated residue remains.
Aqueous Precipitation (Self-Validation Step): Dissolve the residue in 500 mL of distilled water. Validation: The desired free base is insoluble in water and will immediately precipitate. If the reaction failed, unreacted styrene oxide would present as an immiscible oil rather than a solid precipitate.
Filtration & Washing: Filter the precipitated free base and wash the filter cake with 100 mL of cold hexane to remove non-polar impurities.
Recrystallization: Recrystallize the crude base from hot hexane. Filter the resulting crystals, wash with an additional 50 mL of hexane, and dry under a vacuum.
Yield & Verification: The expected yield is approximately 89 g (49%). Validate the final product via melting point apparatus; a sharp melting point at 84–90°C confirms structural integrity and high purity[3][4].
Pharmacological Significance: Beta-Adrenergic SAR
In drug development, CAS 4164-21-0 is heavily utilized as a structural baseline to understand beta-adrenoceptor selectivity. It is the exact molecular core of the potent non-selective beta-agonist isoproterenol, but it lacks the 3,4-dihydroxy (catechol) substitutions on the phenyl ring[1][5].
Structure-Activity Relationship (SAR) pathway of phenylethanolamines.
Because the isopropyl group perfectly anchors the molecule into the hydrophobic pocket of the beta-receptor, CAS 4164-21-0 retains binding affinity. However, without the catechol hydroxyls to form critical hydrogen bonds with serine residues in the receptor's binding site, it fails to induce the conformational change required for receptor activation. Consequently, it acts as a weak antagonist or partial agonist, making it a vital control compound in in vitro assays measuring adrenoceptor-mediated changes in heart rate or airway reactance[5].
Biochemical Applications: RNA Polymerase II & Toxin Probing
Beyond its role in adrenergic pharmacology, 1-phenyl-2-[(propan-2-yl)amino]ethan-1-ol has been identified as a homologous analog of puromycin[2].
In specialized biochemical assays, it functions as an inhibitor of the RNA polymerase II enzyme, which is critical for cellular RNA and DNA synthesis[6]. The compound exhibits a rapid onset of action and has been specifically utilized to inhibit nucleic acid and protein synthesis in salivary and parotid gland models[2]. Furthermore, researchers have leveraged this molecule as a chemical probe to investigate the mechanistic effects of diphtheria toxin on bacterial cultures, providing a unique tool for microbiologists studying toxin-mediated translation inhibition[6].
Experimental Protocol: In Vitro Receptor Binding Assay
To utilize CAS 4164-21-0 as a baseline antagonist in receptor studies, the following self-validating radioligand binding assay protocol is recommended.
Protocol 2: Competitive Radioligand Binding
Mechanistic Rationale: By competing CAS 4164-21-0 against a known tritiated agonist (e.g., [³H]-isoproterenol), researchers can quantify the exact binding affinity (Ki) contributed by the N-isopropylphenylethanolamine core without the confounding variable of receptor activation.
Step-by-Step Procedure:
Membrane Preparation: Isolate cell membranes expressing human β1 or β2 adrenoceptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
Ligand Dilution: Prepare serial dilutions of CAS 4164-21-0 ranging from 10⁻¹⁰ M to 10⁻⁴ M in DMSO (final DMSO concentration in assay must not exceed 1% to prevent solvent-induced protein denaturation).
Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]-isoproterenol (at Kd concentration), and 25 µL of the CAS 4164-21-0 dilution.
Equilibration: Incubate the plate at 25°C for 60 minutes. Causality note: 60 minutes ensures the system reaches thermodynamic equilibrium, which is mandatory for accurate Ki calculation.
Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Validation: Include a well with 10 µM propranolol to define non-specific binding (NSB). If the NSB exceeds 10% of total binding, the filter washing step is insufficient, and the assay must be repeated.
Quantification: Wash filters three times with ice-cold buffer, dry, and count retained radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Technical Guide: Chiral Synthesis of 2-Amino-1-Phenylethanol Scaffolds
Strategic Overview: The Pharmacophore & The Chiral Challenge The 2-amino-1-phenylethanol moiety is the structural anchor for a vast class of sympathomimetic drugs, including Norepinephrine , Salbutamol (Albuterol) , Phen...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview: The Pharmacophore & The Chiral Challenge
The 2-amino-1-phenylethanol moiety is the structural anchor for a vast class of sympathomimetic drugs, including Norepinephrine , Salbutamol (Albuterol) , Phenylephrine , and Sotalol .
In this chemical space, chirality is not a luxury; it is a potency switch. The biological activity at adrenergic receptors (
and ) is governed strictly by the stereochemistry at the benzylic carbon. For instance, (R)-Phenylephrine is a potent -adrenergic agonist, while its (S)-enantiomer is significantly less active. Similarly, the (R)-enantiomer of Salbutamol (Levalbuterol) avoids the pro-inflammatory side effects associated with the (S)-isomer found in the racemate.
This guide details three high-fidelity synthetic pathways to access these scaffolds with high enantiomeric excess (
), moving beyond classical resolution to direct asymmetric construction.
Pathway A: Asymmetric Transfer Hydrogenation (ATH)
The Process Chemistry Standard
For scalable synthesis of 2-amino-1-phenylethanol derivatives from
-amino ketones (or their salts), Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) catalysts is the current industrial gold standard. It avoids high-pressure hydrogen gas and specialized autoclaves, utilizing hydrogen donors like isopropanol or formic acid.
The Mechanism: Metal-Ligand Bifunctional Catalysis
Unlike classical hydrogenation where the metal binds the substrate, the Noyori-Ikariya mechanism operates via a concerted transfer. The chiral diamine ligand (typically TsDPEN) acts as a proton shuttle. The Ruthenium hydride delivers a hydride to the carbonyl carbon, while the amine proton on the ligand is delivered to the carbonyl oxygen simultaneously.
Validated Protocol: Reduction of
-Amino Acetophenone
Target: Synthesis of (R)-Phenylephrine intermediate.[1][2]
Inerting: Charge a jacketed reactor with the substrate. Purge with
for 15 minutes. Criticality: Oxygen poisons the Ru-hydride species, stalling conversion.
Catalyst Charge: Dissolve the Ru-catalyst in degassed methanol and transfer to the reactor via cannula.
H-Source Addition: Add the HCOOH/TEA mixture slowly. The reaction is slightly exothermic.
Reaction Phase: Stir at
for 12–24 hours.
Checkpoint 1 (IPC): Sample for HPLC. Target conversion
. If stalled, add 0.1 mol% fresh catalyst.
Quench: Dilute with water and adjust pH to >10 with NaOH to liberate the free base amino alcohol.
Extraction: Extract into EtOAc. The chiral ligand (TsDPEN) remains in the organic phase and must be removed via crystallization or acid wash.
Self-Validating Metric: The color of the reaction mixture often shifts from deep red/purple (active catalyst) to orange/yellow upon deactivation or oxidation.
Pathway B: Biocatalytic Reduction (KREDs)
The "Green" Selectivity Route
Biocatalysis utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). This method is superior when the substrate contains other reducible functional groups (e.g., nitro, halides) that might survive enzymatic conditions but fail under metal catalysis.
The Mechanism: Cofactor Recycling
Enzymes require a cofactor (NADPH/NADH) to deliver the hydride. To make the process economical, a second "sacrificial" enzyme (Glucose Dehydrogenase - GDH) recycles the oxidized NADP+ back to NADPH using glucose.
Validated Protocol: Aqueous Buffer System
Target: Synthesis of (R)-Salbutamol intermediate.[3]
Substrate Solution: Dissolve the hydrophobic amino ketone in DMSO (5% v/v of total volume) to assist solubility.
Initiation: Add Glucose, GDH, and NADP+ to the buffer. Stir until dissolved. Add the KRED enzyme last.
Reaction: Add the substrate solution. Maintain temperature at
.
pH Control (IPC): As Gluconolactone forms, it hydrolyzes to Gluconic acid, dropping the pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH. Self-Validating Metric: If NaOH consumption stops, the reaction has stopped.
Workup: Saturate the aqueous phase with NaCl (salting out) and extract with IPA/EtOAc.
Pathway C: Asymmetric Henry Reaction
The De Novo Construction Route
While ATH and Biocatalysis reduce an existing ketone, the Henry reaction (Nitroaldol) builds the carbon skeleton from an aldehyde and nitromethane. This is useful for "Medicinal Chemistry" scale exploration of novel derivatives.
Limitation: The second reduction step is harsh and can sometimes racemize the benzylic center if not carefully controlled.
Comparative Data Analysis
Feature
ATH (Ru-Catalysis)
Biocatalysis (KRED)
Henry Reaction
Enantiomeric Excess
95–99%
>99%
90–96%
Scalability
High (kg to ton)
High (kg to ton)
Low to Medium
Cost
Moderate (Ru metal)
Low (at scale)
Moderate (Ligands)
Reaction Time
12–24 h
24–48 h
24–72 h
Substrate Scope
Broad
Specific (Requires Screening)
Broad (Aldehydes)
Main impurity
Ru-residues (<10ppm)
Protein residues
Copper/Ligand
References
Wisman, R. V., et al. (2006). "Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand." Organic Process Research & Development. Link
Kanerva, L. T. (1996).[5] "Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols." Acta Chemica Scandinavica. Link
Hollmann, F., et al. (2021). "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews. Link
Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[4][6] European Journal of Organic Chemistry. (General reference for Cu-Box methodology).
Ager, D. J., et al. (2016). "The synthesis of chiral amino alcohols." Chemical Reviews. (Comprehensive review of all methodologies).
Technical Guide: Spectroscopic Analysis of -Amino Alcohols Executive Summary -Amino alcohols represent a privileged structural motif in pharmacology, serving as the pharmacophore for -adrenergic blockers (e.g., Propranol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Spectroscopic Analysis of
-Amino Alcohols
Executive Summary
-Amino alcohols represent a privileged structural motif in pharmacology, serving as the pharmacophore for -adrenergic blockers (e.g., Propranolol) and sympathomimetics (e.g., Ephedrine). Their analysis is complicated by two factors: conformational flexibility driven by intramolecular hydrogen bonding (IMHB) and stereochemical density (often containing adjacent chiral centers).
This guide synthesizes advanced spectroscopic protocols to resolve these challenges. It moves beyond basic characterization to focus on determining absolute configuration and solution-state dynamics, essential for validating structure-activity relationships (SAR) in drug development.
Part 1: Structural Dynamics & Hydrogen Bonding
The spectroscopic behavior of
-amino alcohols is defined by the equilibrium between free and hydrogen-bonded conformers. In non-polar solvents, the intramolecular O-H···N bond typically predominates over the weaker N-H···O interaction due to the higher basicity of the amine nitrogen compared to the hydroxyl oxygen.
Infrared (IR) Spectroscopy: The Dilution Test
IR is the primary tool for distinguishing intra- vs. intermolecular hydrogen bonding.[1]
Intermolecular H-bonds: Concentration-dependent. As dilution increases, these bonds break, shifting absorption to higher wavenumbers (free OH).
Intramolecular H-bonds: Concentration-independent. The absorption band remains stable even at high dilution (
M).
Table 1: Diagnostic IR Signatures in
Vibrational Mode
Free Species ()
Intramolecular H-Bonded ()
Band Character
O-H Stretch
Sharp vs. Broad
N-H Stretch
Weaker shift; often obscured
C-O Stretch
Shift to lower freq. upon bonding
NMR Conformational Analysis
In
NMR, the vicinal coupling constant () between the -protons of the amino and alcohol carbons provides direct insight into the dihedral angle via the Karplus relationship.
Anti-periplanar (trans): Large
values ().
Syn-clinal (gauche): Small
values ().
Expert Insight: In non-polar solvents (CDCl
), -amino alcohols often adopt a gauche conformation to maximize the O-H···N intramolecular hydrogen bond.[2] In protic solvents (DO, MeOD), this preference collapses due to solvation, often averaging the values.
Part 2: Stereochemical Elucidation (Mosher's Method)
Determination of absolute configuration (R/S) is critical. X-ray crystallography requires single crystals, which are often elusive for oily amino alcohols. The Mosher Ester Analysis is the solution-state gold standard.
The Mechanism
The method utilizes
-methoxy--trifluoromethylphenylacetic acid (MTPA).[3][4] By derivatizing the amino alcohol with both - and -MTPA, anisotropic shielding effects from the phenyl group cause predictable chemical shift changes () in the substrate's protons.
Experimental Protocol: Double Derivatization
Objective: Determine the absolute configuration of a secondary
-amino alcohol.
Reagents:
-(-)-MTPA-Cl and -(+)-MTPA-Cl (Mosher's Acid Chlorides).
Dry Pyridine (solvent/base).
DMAP (catalyst).
Workflow:
Preparation: Split the
-amino alcohol sample into two vials ( each).
Reaction A: Treat Vial 1 with
-MTPA-Cl to yield the -Mosher ester (Note: Cahn-Ingold-Prelog priority reversal occurs upon esterification).
Reaction B: Treat Vial 2 with
-MTPA-Cl to yield the -Mosher ester.
Purification: Mini-workup (EtOAc/HCl wash) or filtration through a short silica plug to remove excess acid chloride.
Analysis: Acquire
NMR for both esters.
Calculation: Determine
for protons flanking the chiral center.
Logic Flow for Assignment
The phenyl group of the MTPA moiety shields protons on its own side of the plane. By mapping the positive and negative
Figure 1: Decision logic for Mosher's Ester Analysis. Positive values indicate the substituent resides on the right side of the Mosher plane.
Part 3: Mass Spectrometry & Fragmentation
Mass spectrometry (EI-MS) provides structural fingerprints driven by the stability of heteroatom-adjacent carbocations.
Alpha-Cleavage Dominance
The ionization of
-amino alcohols triggers -cleavage, where the bond between the functionalized carbons breaks.[5] This is driven by the formation of resonance-stabilized onium ions.
Nitrogen Rule: If the molecular ion (
) has an odd , the molecule likely contains an odd number of nitrogens.[5]
Base Peak: Usually results from the cleavage adjacent to the nitrogen (forming the iminium ion) because nitrogen stabilizes the positive charge better than oxygen (oxonium ion).
Fragmentation Pathway
For a generic
-amino alcohol :
Pathway A (N-driven): Cleavage of the
bond. Charge resides on the nitrogen fragment ().
Pathway B (O-driven): Cleavage of the same bond, but charge resides on the oxygen fragment (
).
Note: Pathway A is kinetically favored
over Pathway B due to the lower ionization energy of Nitrogen.
Figure 2: Competitive alpha-cleavage pathways. The nitrogen-containing fragment typically forms the base peak.
References
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. Link[4]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Kozlowski, M. C., et al. (2005).[6] Use of liquid crystal induced circular dichroism for absolute configurational assignments of
-amino alcohols. The Journal of Organic Chemistry, 70(22). Link
Lane, J. R., et al. (2016).[2] Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 120(32), 6371–6378.[2] Link
Chemistry LibreTexts. (2024). Mass Spectrometry - Fragmentation Patterns. Link
"biological activity of 2-amino-2-phenylethanol derivatives"
This technical guide focuses on the 2-amino-2-phenylethanol scaffold (commonly known as phenylglycinol ), a structural isomer of the classic phenylethanolamine (2-amino-1-phenylethanol) core found in neurotransmitters li...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide focuses on the 2-amino-2-phenylethanol scaffold (commonly known as phenylglycinol ), a structural isomer of the classic phenylethanolamine (2-amino-1-phenylethanol) core found in neurotransmitters like norepinephrine.
While the 2-amino-1-isomer is famous for adrenergic activity, the 2-amino-2-phenylethanol derivatives represent a distinct, sophisticated class of bioactive molecules with applications ranging from novel
-adrenoceptor agonists to anticonvulsants and antimicrobial agents .
Technical Guide & Whitepaper
Executive Summary: The Isomeric Advantage
In medicinal chemistry, the 2-amino-2-phenylethanol scaffold (Structure B) offers a unique pharmacological profile compared to its regioisomer, 2-amino-1-phenylethanol (Structure A).
Structure A (Phenylethanolamine):
(e.g., Albuterol, Norepinephrine).
Structure B (Phenylglycinol):
.
While Structure A is the canonical backbone for catecholamines, Structure B derivatives have emerged as potent
-adrenoceptor agonists , challenging the traditional SAR (Structure-Activity Relationship) dogma. Furthermore, the chiral center at the -carbon (relative to the amine) makes these derivatives privileged structures for glutamate receptor modulation and anticonvulsant therapy .
Structural Basis of Activity (SAR Analysis)
The biological activity of this scaffold is governed by three critical structural features:
Chirality at
: The (S)-isomer is often significantly more active (up to 8.5-fold) than the (R)-isomer in adrenergic binding, mimicking the spatial arrangement of natural neurotransmitters despite the inverted functional groups.
The Primary Alcohol (
): Unlike the secondary alcohol in Structure A, the primary alcohol in Structure B acts as a flexible hydrogen-bond donor/acceptor, often interacting with serine residues (e.g., Ser203, Ser204) in GPCR binding pockets.
Amine Substitution: N-alkylation (e.g., isopropyl, tert-butyl) is critical for lipophilicity and receptor selectivity.
Visualization: SAR Logic Flow
Caption: SAR map illustrating how specific structural features of the phenylglycinol scaffold translate to distinct biological activities.
Therapeutic Applications & Mechanisms[1]
A.
-Adrenoceptor Agonism (Respiratory Therapeutics)
Recent studies have identified 2-amino-2-phenylethanol derivatives as potent
Efficacy: Demonstrated protection in maximal electroshock (MES) and 6 Hz seizure models in vivo.[2]
C. Antimicrobial & Antifungal Activity[4][5][6]
Mechanism: The amphipathic nature of N-acylated phenylglycinol derivatives allows them to partition into microbial cell membranes, increasing fluidity and disrupting homeostasis.
Spectrum: Activity correlates with lipophilicity; effective against S. aureus, E. coli, and C. albicans.
) of derivatives as -agonists.
System: CHO (Chinese Hamster Ovary) cells stably expressing human -ADR.
Step-by-Step Methodology:
Cell Seeding: Seed CHO-
cells in 96-well plates ( cells/well) in Ham's F12 medium. Incubate overnight at 37°C/5% .
Starvation: Replace medium with serum-free HBSS buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase (preventing cAMP degradation). Incubate for 30 min.
Compound Treatment:
Prepare serial dilutions of the test derivative (e.g.,
M to M) in HBSS.
Add 10 µL of compound solution to cells.
Control: Use Isoproterenol as a positive control (
reference).
Incubate for 60 minutes at 37°C.
Lysis & Detection:
Lyse cells using the assay kit lysis buffer (e.g., HTRF or ELISA based cAMP kit).
Add detection reagents (cAMP-d2 antibody and Cryptate conjugate).
Data Analysis:
Measure fluorescence resonance energy transfer (FRET) or optical density.
Plot sigmoidal dose-response curves.
Calculate
using non-linear regression (GraphPad Prism).
Visualization: cAMP Signaling Pathway
Caption: Signal transduction pathway activated by 2-amino-2-phenylethanol agonists leading to physiological response.
Purpose: To determine the Minimum Inhibitory Concentration (MIC) against pathogens.[3]
Standard: CLSI (Clinical and Laboratory Standards Institute) broth microdilution.
Step-by-Step Methodology:
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to
McFarland standard ( CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup:
Use a 96-well sterile polystyrene plate.
Add 100 µL of CAMHB to columns 2-12.
Add 200 µL of test compound (
) to column 1.
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. (Columns 11 and 12 are Growth Control and Sterility Control).
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume 200 µL.
Incubation: 16-20 hours at 37°C.
Readout:
Visual: Identify the lowest concentration with no visible turbidity.
Validation: Resazurin dye (0.01%) can be added; blue -> pink indicates viable cells.
Data Summary: Comparative Activity
Derivative Class
Target / Mechanism
Key Metric
Reference
N-Isopropyl-2-amino-2-phenylethanol
-Adrenoceptor
[1]
Phenylglycinamides
Voltage-gated Channels
(MES)
[2]
N-Acyl-phenylglycinols
Bacterial Membrane
MIC (Bacteriostatic)
[3]
Presynaptic Glutamate Antagonists
mGluRs
[4]
References
Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists.
Source: Bioorganic & Medicinal Chemistry (2018).[1]
URL:[Link]
New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants.
Source: MDPI Molecules (2022).
URL:[Link]
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity.
Source: Membranes (2021).[4]
URL:[Link]
New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord.
Source: Neuropharmacology (1995).[5]
URL:[Link]
Introduction: The Significance of the 2-Amino-1-phenylethanol Scaffold
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-1-phenylethanol Compounds The 2-amino-1-phenylethanol core structure is a foundational scaffold in medicinal chemistry, forming the backbone of numerous p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Amino-1-phenylethanol Compounds
The 2-amino-1-phenylethanol core structure is a foundational scaffold in medicinal chemistry, forming the backbone of numerous physiologically active molecules, most notably the sympathomimetic amines that interact with the adrenergic system.[1][2][3] These compounds, which include endogenous neurotransmitters like norepinephrine, are critical regulators of cardiovascular, respiratory, and metabolic functions.[4][5] The therapeutic potential of synthetic derivatives is vast, ranging from bronchodilators for asthma and COPD (as β2-adrenoceptor agonists) to novel antimalarial agents.[6][7][8]
Given this therapeutic importance, a robust and systematic in vitro evaluation is the cornerstone of drug discovery and development for this class of compounds. It allows for the early, rapid, and cost-effective characterization of their pharmacological and toxicological profiles, guiding lead optimization and identifying promising candidates for further preclinical development. This guide provides a technical framework for the comprehensive in vitro assessment of 2-amino-1-phenylethanol derivatives, focusing on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Part 1: Elucidating the Mechanism of Action at Adrenergic Receptors
The primary molecular targets for most 2-amino-1-phenylethanol compounds are the adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs).[5][9] These receptors are divided into α and β subtypes, which mediate distinct downstream signaling events.[4] A thorough in vitro study, therefore, begins with characterizing the interaction of a novel compound with these specific receptor subtypes.
The Adrenergic Signaling Cascade: A Conceptual Overview
Upon agonist binding, an adrenergic receptor undergoes a conformational change, activating a heterotrimeric G protein. For instance, β-adrenoceptors typically couple to the Gs (stimulatory) protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7][10] Understanding this pathway is fundamental to designing functional assays.
The selection of an appropriate cell line is a critical decision that dictates the specificity and relevance of the data. For dissecting receptor subtype selectivity, host cells with low to no endogenous adrenergic receptor expression, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are the industry standard.[9][10] These cells can be stably transfected to express a single, specific human adrenergic receptor subtype (e.g., β1, β2, or α2C).[9][10][11] This reductionist approach is paramount because it eliminates confounding signals from other receptor subtypes, allowing for the precise determination of a compound's activity at its intended target.
Part 2: Core In Vitro Assays for Pharmacological Profiling
A comprehensive in vitro assessment involves a tiered approach, starting with binding affinity, followed by functional potency and efficacy, and concluding with an evaluation of cellular toxicity.
Receptor Binding Assays: Quantifying Affinity
The first step is to determine if and how strongly a compound binds to the target receptor. Radioligand binding assays remain the gold standard for quantifying receptor densities and affinities due to their high specificity and sensitivity.[4] A competition binding assay is the most efficient method for screening new compounds.
This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor. The output is the inhibitory constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Caption: Workflow for a Competition Radioligand Binding Assay.
Protocol 1: Competition Radioligand Binding Assay for β2-Adrenergic Receptor
Preparation: Prepare cell membranes from CHO cells stably expressing the human β2-adrenergic receptor. Determine the total protein concentration using a standard protein assay (e.g., BCA).
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Reaction Setup: In a 96-well plate, add the following in order:
Assay buffer.
A fixed, saturating concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol, [³H]-DHA).
Increasing concentrations of the unlabeled 2-amino-1-phenylethanol test compound.
A known non-specific binding control (e.g., a high concentration of propranolol).
A total binding control (no test compound).
Incubation: Add the prepared cell membranes (e.g., 20-40 µg protein/well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer.
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Table 1: Example Receptor Binding Affinity Data
Compound ID
Target Receptor
Radioligand
Ki (nM)
APE-001
β2-Adrenergic
[³H]-DHA
5.2
APE-002
β2-Adrenergic
[³H]-DHA
0.8
APE-003
β1-Adrenergic
[³H]-DHA
78.4
Isoproterenol (Control)
β2-Adrenergic
[³H]-DHA
12.5
Functional Assays: Determining Potency and Efficacy
A compound that binds to a receptor may be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are essential to determine this pharmacological profile and to quantify the compound's potency (EC50 or IC50) and efficacy (% of maximal response).
For β-adrenoceptor agonists, measuring the accumulation of the downstream second messenger cAMP is a direct and robust method.[7][10][13] Modern assays often use luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput screening.[11]
Protocol 2: Cell-Based cAMP Accumulation Assay
Cell Culture: Plate CHO cells expressing the target receptor (e.g., β2-adrenergic) into a 96-well or 384-well plate and grow to near confluency.
Compound Preparation: Prepare serial dilutions of the 2-amino-1-phenylethanol test compounds and a known full agonist control (e.g., isoproterenol) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal.
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions.
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.[10]
Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP levels using a commercial kit (e.g., LANCE Ultra cAMP Kit or CellTiter-Glo®).[11][14] These kits typically rely on antibody-based competition assays or enzymatic reactions that produce a detectable signal (luminescence, fluorescence) proportional to the amount of cAMP.
Data Analysis: Plot the response (e.g., luminescence signal) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy). Efficacy is often expressed relative to a standard full agonist.
Table 2: Example Functional Agonist Potency and Efficacy Data (β2-Adrenergic Receptor)
Compound ID
EC50 (nM)
Efficacy (% of Isoproterenol Max)
APE-001
15.6
98% (Full Agonist)
APE-002
1.2
102% (Full Agonist)
APE-004
25.1
45% (Partial Agonist)
APE-005
>10,000
0% (No Agonist Activity)
Part 3: Assessing In Vitro Safety and Toxicity
An ideal drug candidate is not only potent at its target but also safe for non-target cells. Cytotoxicity assays are vital for establishing a therapeutic window and flagging compounds with potential liabilities early in the discovery process.[15][16][17] These assays measure various indicators of cell health, such as metabolic activity, membrane integrity, or ATP content.[18]
Commonly Used Cell Viability and Cytotoxicity Assays
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial reductase enzymes, which are only active in living cells.[18] The reduction of a tetrazolium salt (like MTT) to a colored formazan product provides a quantitative measure of viable cells.[19]
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells.[14][18]
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised (a hallmark of necrosis).
Protocol 3: MTT Cytotoxicity Assay
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity assessment, or a non-target primary cell line) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[6]
Compound Treatment: Treat the cells with a range of concentrations of the 2-amino-1-phenylethanol test compound for a defined period (e.g., 24, 48, or 72 hours).[19] Include a vehicle-only control (negative control) and a known cytotoxic agent (positive control).
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.
Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 (the concentration that reduces cell viability by 50%).
Table 3: Example Cytotoxicity Data
Compound ID
Cell Line
Incubation Time (h)
IC50 (µM)
APE-001
HepG2
48
>100
APE-002
HepG2
48
85.3
APE-002
HEK293
48
92.1
Doxorubicin (Control)
HepG2
48
1.2
Conclusion: Synthesizing Data for Drug Development Decisions
The in vitro study of 2-amino-1-phenylethanol compounds is a multi-faceted process that requires careful experimental design and interpretation. By systematically evaluating receptor binding affinity (Ki), functional potency (EC50), and cytotoxicity (IC50), researchers can build a comprehensive pharmacological profile for each derivative. This data allows for the calculation of a preliminary therapeutic index (IC50 / EC50), which is a critical parameter for prioritizing compounds. A compound with high affinity and potency at the target receptor, coupled with low off-target activity and low general cytotoxicity, represents a promising lead candidate worthy of advancement into more complex preclinical models. This structured, mechanism-driven approach ensures that only the most viable compounds proceed, optimizing resources and increasing the probability of success in the drug development pipeline.
References
Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening.
Technical Guide: Structure-Activity Relationship of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol Analogues
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also known as N-isopropyl-2-phenylglycinol). This guide addresses the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also known as N-isopropyl-2-phenylglycinol).
This guide addresses the compound as a distinct regioisomer of the classical
-adrenergic pharmacophore, analyzing its chemical properties, synthesis, and biological relevance in the context of drug development (specifically as a chiral auxiliary and a potential regioisomeric impurity in -blocker synthesis).
Executive Summary: The "Reversed" Pharmacophore
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol represents a structural inversion of the classical phenylethanolamine scaffold found in adrenergic drugs like Sotalol or Isoproterenol. While the classical scaffold places the hydroxyl group at the benzylic position (
) and the amine at the terminal position (), this analogue places the amine at the benzylic position and the hydroxyl at the terminal position.
For drug development professionals, this molecule is critical for three reasons:
Regioisomeric Impurity Profiling: It is a common byproduct in the synthesis of
-blockers via styrene oxide ring-opening, requiring strict CMC (Chemistry, Manufacturing, and Controls) monitoring.
Chiral Auxiliaries: The enantiopure form (R or S) is a potent ligand for asymmetric synthesis.
Pharmacological Probe: It serves as a negative control or low-affinity ligand to map the steric and hydrogen-bonding requirements of adrenergic binding pockets.
Chemical Structure & Pharmacophore Analysis[1]
Structural Comparison
The biological activity of phenylethanolamines is dictated by the precise spatial arrangement of the aromatic ring, the hydroxyl group, and the amine nitrogen.
Feature
Classical Scaffold (e.g., INPEA/Sotalol)
Target Scaffold (2-Phenyl-2-aminoethanol)
Impact on Activity
Structure
Inverted Core
Benzylic Position
Hydroxyl (-OH) group
Amine (-NH-R) group
Loss of H-bond to Serine in receptor
Terminal Position
Amine (-NH-R) group
Hydroxyl (-OH) group
Altered pKa and solubility
Chirality
Benzylic Carbon ()
Benzylic Carbon ()
Stereoselectivity maintained
1° Target
-Adrenergic Receptors
Chiral Ligand / Weak Affinity
Reduced Adrenergic Potency
The "Isopropyl Shift" Effect
The (propan-2-yl)amino (isopropylamine) group is a canonical substituent for
-adrenergic affinity (as seen in Propranolol and Isoproterenol). It fits into the hydrophobic pocket of the receptor.
In the Target Scaffold: The isopropyl group is attached to the benzylic carbon (
). This creates significant steric bulk directly adjacent to the aromatic ring, potentially hindering the "face-to-edge" interaction required for receptor binding.
Lipophilicity: The isopropyl group increases
, enhancing blood-brain barrier (BBB) penetration relative to methyl- or ethyl- analogues.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol analogues can be dissected into three zones:
): In the 2-amino-2-phenylethanol series, these substitutions often increase antimicrobial or cytotoxic activity rather than adrenergic potency.
Electron-Donating Groups (e.g., 4-OMe): Facilitate the stability of the benzylic carbocation intermediate during synthesis but may reduce metabolic stability (O-demethylation).
Zone B: The Amine Substituent (N-Isopropyl)
Steric Bulk: The isopropyl group is optimal for preventing deamination by Monoamine Oxidase (MAO).
Substitution Effect:
H (Primary Amine): Loses lipophilicity; often inactive in CNS models.
Isopropyl (Target): Balances lipophilicity and steric fit.
Tert-butyl:[1] Increases steric hindrance; may abolish binding in this specific "reversed" scaffold due to clash with the benzylic position.
Zone C: The Hydroxyl/Linker (
)
Primary Alcohol: The terminal
is less sterically hindered than the secondary alcohol of the classical scaffold. This makes it more susceptible to metabolic oxidation to the corresponding amino acid (Phenylglycine derivative).
Hydrogen Bonding: In adrenergic receptors, the benzylic -OH (classical) bonds to Serine residues (e.g., Ser204, Ser207). The terminal -OH (target) is too far removed to satisfy this interaction, resulting in a 100-1000x loss in affinity .
Experimental Protocols
Synthesis: Regioselective Route (Self-Validating)
Context: Direct reaction of styrene oxide with isopropylamine predominantly yields the 1-phenyl-2-amino isomer (Classic). To obtain the 2-phenyl-2-amino isomer (Target), a reductive alkylation of phenylglycine is required.
Objective: Synthesis of (R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol.
Reagents:
(R)-Phenylglycine (Starting Material)
Lithium Aluminum Hydride (LiAlH
)
Acetone
Sodium Borohydride (NaBH
) or Sodium Cyanoborohydride (NaBHCN)
Protocol:
Reduction to Amino Alcohol:
Suspend (R)-Phenylglycine (10 mmol) in dry THF (50 mL) under N
.
Slowly add LiAlH
(2.5 eq) at 0°C.
Reflux for 12 hours. Quench carefully with Fieser method (
mL HO, mL 15% NaOH, mL HO).
Filter and evaporate to yield (R)-2-Phenylglycinol .
Reductive Amination (Introduction of Isopropyl):
Dissolve (R)-2-Phenylglycinol (5 mmol) in Methanol (20 mL).
Add Acetone (1.2 eq) and stir for 1 hour to form the imine/oxazolidine intermediate.
Add NaBH
(2.0 eq) portion-wise at 0°C.
Stir at room temperature for 4 hours.
Workup:
Quench with 1N HCl. Neutralize with NaHCO
.
Extract with DCM (
mL).
Dry over Na
SO and concentrate.
Validation:
NMR Check: Look for the isopropyl septet (
ppm) and the preservation of the benzylic proton doublet ( ppm).
The Pharmacological Profile of 2-Amino-1-Phenylethanol Derivatives: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the pharmacological profile of 2-amino-1-phenylethanol derivatives, a versatile scaffold with significant therapeutic applications. We will delve into the critical aspects o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the pharmacological profile of 2-amino-1-phenylethanol derivatives, a versatile scaffold with significant therapeutic applications. We will delve into the critical aspects of their structure-activity relationships, mechanisms of action, and established and emerging clinical uses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Introduction: The Versatility of the 2-Amino-1-Phenylethanol Scaffold
The 2-amino-1-phenylethanol core structure is a fundamental building block in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds.[1] Its inherent chirality and the capacity for substitution on the phenyl ring, the amino group, and the ethanolamine backbone allow for fine-tuning of its interaction with biological targets. This has led to the development of drugs spanning multiple therapeutic areas, from respiratory and cardiovascular medicine to infectious diseases.[1] This guide will provide a detailed examination of the key pharmacological classes derived from this scaffold, with a focus on adrenergic receptor agonists and antimalarial agents.
Adrenergic Receptor Agonists: From Bronchodilation to Cardiovascular Effects
A significant number of clinically important drugs based on the 2-amino-1-phenylethanol structure are adrenergic receptor agonists. These compounds mimic the effects of endogenous catecholamines like epinephrine and norepinephrine, interacting with α- and β-adrenergic receptors to elicit a physiological response.
Structure-Activity Relationships (SAR)
The interaction of 2-amino-1-phenylethanol derivatives with adrenergic receptors is highly dependent on their three-dimensional structure and the nature of their substituents.
Stereochemistry: The hydroxyl group at the C1 position is crucial for activity. For direct-acting sympathomimetics, the (1R)-configuration is essential for maximal potency.
Aromatic Substituents: The presence and position of hydroxyl groups on the phenyl ring are critical determinants of receptor selectivity and metabolic stability. A catechol moiety (hydroxyl groups at the 3 and 4 positions) is a hallmark of many potent, direct-acting agonists.
Amino Group Substitution: The size of the substituent on the amino group plays a pivotal role in determining α- versus β-receptor selectivity.
Primary and secondary amines generally exhibit good adrenergic activity.
Increasing the size of the N-substituent tends to decrease α-receptor activity and increase β-receptor activity. For example, norepinephrine (primary amine) has strong α-activity, while isoproterenol (isopropyl substituent) is a potent β-agonist with little α-activity.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
β2-adrenergic receptor agonists are the cornerstone of treatment for respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect is mediated by the relaxation of bronchial smooth muscle. Upon binding of a 2-amino-1-phenylethanol derivative agonist, the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change. This activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation, leading to bronchodilation.[2]
Diagram: β2-Adrenergic Receptor Signaling Pathway
Caption: A stepwise workflow for assessing bronchodilator activity in isolated guinea pig trachea.
In Vitro Assay: cAMP Measurement in HEK293 Cells
This cell-based assay is used to quantify the increase in intracellular cAMP following stimulation of a Gs-coupled receptor.
Objective: To determine the ability of a 2-amino-1-phenylethanol derivative to stimulate cAMP production in cells expressing a β2-adrenergic receptor.
Methodology:
Cell Culture:
Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human β2-adrenergic receptor in a suitable culture medium.
Seed the cells into a 96-well plate and allow them to adhere overnight.
Assay Procedure:
Wash the cells with a serum-free medium.
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
Add the test compound at various concentrations to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
Cell Lysis and cAMP Detection:
Lyse the cells to release the intracellular cAMP.
Quantify the cAMP levels using a commercially available assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Data Analysis:
Generate a standard curve using known concentrations of cAMP.
Calculate the concentration of cAMP produced in response to the test compound.
Plot the concentration-response curve and determine the EC50 value.
In Vitro Assay: Heme Polymerization Inhibition
This assay is used to assess the potential antimalarial activity of compounds by measuring their ability to inhibit the formation of β-hematin, a synthetic analogue of hemozoin.
[3][4][5]
Objective: To determine the IC50 value of a 2-amino-1-phenylethanol derivative for the inhibition of heme polymerization.
Methodology:
Reagent Preparation:
Prepare a solution of hemin (the precursor of heme) in a suitable solvent (e.g., 0.1 M NaOH).
Prepare solutions of the test compound at various concentrations. Chloroquine is typically used as a positive control.
[6][4]
Assay Procedure:
In a 96-well plate, add the hemin solution to each well.
Add the test compound solutions at different concentrations to the respective wells.
Initiate the polymerization reaction by adding a solution of acetic acid to lower the pH.
[7][6] * Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin.
[6][4]
Quantification of β-Hematin:
Centrifuge the plate to pellet the insoluble β-hematin.
Remove the supernatant containing unreacted hemin.
Wash the pellet with DMSO to remove any remaining unpolymerized heme.
[7][6] * Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.
[7][6] * Measure the absorbance of the dissolved β-hematin at a wavelength of approximately 405 nm using a microplate reader.
[3]
Data Analysis:
Calculate the percentage of heme polymerization inhibition for each concentration of the test compound compared to the vehicle control.
Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of heme polymerization).
[4]
Quantitative Data Summary
The following tables provide a summary of the pharmacological activity of selected 2-amino-1-phenylethanol derivatives.
Table 1: Adrenergic Agonist Activity
Compound
Receptor Selectivity
Potency (EC50/Ki)
Therapeutic Use
Norepinephrine
α1, α2, β1 > β2
-
Vasopressor
Epinephrine
α1, α2, β1, β2
-
Anaphylaxis, Cardiac Arrest
Isoproterenol
β1, β2
-
Bradycardia, Asthma (historical)
Salbutamol
β2 >> β1
-
Asthma, COPD
Salmeterol
β2 >> β1
-
Asthma, COPD (long-acting)
Table 2: Antimalarial Activity of Selected 2-Amino-1-Phenylethanol Derivatives
Compound
Stereochemistry
In Vitro IC50 (nM) vs. P. falciparum W2 (CQ-resistant)
In Vitro IC50 (nM) vs. P. falciparum 3D7 (CQ-sensitive)
Mefloquine
(±)-erythro
31.8
79.7
Derivative 1a
(S)
5.0
15.1
Derivative 1b
(S)
7.3
15.1
Derivative 2a
(S)
3.5
17.7
Derivative 2b
(R)
10.0
56.7
ENP
-
11.5
21.6
Data adapted from relevant studies for illustrative purposes.[8]
Conclusion and Future Directions
The 2-amino-1-phenylethanol scaffold continues to be a rich source of pharmacologically active compounds. The well-established structure-activity relationships for adrenergic agonists have led to the development of highly effective and selective drugs for respiratory and cardiovascular diseases. The emergence of biased agonism presents a new frontier for designing even more refined therapeutics with improved safety profiles. In the realm of infectious diseases, 2-amino-1-phenylethanol derivatives represent a promising class of antimalarial agents with a distinct mechanism of action. Further exploration of this scaffold, including the synthesis of novel derivatives and a deeper understanding of their interactions with biological targets, holds significant potential for the discovery of new and improved medicines.
References
Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy, 42(1), 55-60.
Zakiah, M., et al. (2021).
Egan, T. J. (2008). Haemozoin (malaria pigment) formation: a radical-mediated process? Redox Report, 13(4), 165-172.
Liu, X., et al. (2012). Biased signaling pathways in β2-adrenergic receptor characterized by 19F-NMR. Science, 335(6072), 1106-1110.
Wikipedia contributors. (2024, February 27). Beta-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]
Gurevich, V. V., et al. (2012). Biased signaling: the other side of the coin. Science Signaling, 5(219), pe13.
Whalen, E. J., et al. (2011). A novel β-arrestin-biased β2-adrenergic receptor agonist. Journal of Biological Chemistry, 286(28), 24815-24828.
Parapini, S., et al. (2007). The role of the amino alcohol group in the inhibition of haem polymerization by quinoline- and pyridine-based antimalarials. Malaria Journal, 6, 92.
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S, E. N., & M, S. (2017). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1862(1), 030136.
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Calderón, F., et al. (2014). Case study of small molecules as antimalarials: 2-amino-1-phenylethanol (APE) derivatives. ACS Medicinal Chemistry Letters, 5(6), 657-661.
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Gellis, A., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(1), 123.
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Application Note: HPLC Analysis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Introduction & Chemical Context 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also referred to as N-isopropyl-β-phenyl-β-aminoethanol) is a significant structural isomer in the synthesis of β-blocker pharmacophores. While m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also referred to as N-isopropyl-β-phenyl-β-aminoethanol) is a significant structural isomer in the synthesis of β-blocker pharmacophores. While many β-blockers (e.g., Sotalol, Labetalol) possess the 1-phenyl-2-amino regioisomer structure, this specific 2-phenyl-2-amino isomer often arises as a critical process impurity or a target intermediate in stereoselective synthesis.
Analytical Challenges
The analysis of this molecule presents specific chromatographic challenges inherent to lipophilic amino alcohols:
Basicity: With a secondary amine pKa predicted around 9.5–10.0, the molecule is positively charged at neutral and acidic pH. This leads to strong ionic interactions with residual silanols on silica-based columns, causing severe peak tailing.
Lack of Strong Chromophore: The molecule relies on a simple phenyl ring for UV detection, necessitating low-wavelength detection (210–220 nm) where solvent cut-off effects can reduce sensitivity.
Regioisomerism: Separating this compound from its regioisomer (1-phenyl-2-amino) requires high selectivity, often achievable only through specific pH control or stationary phase selection.
This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these challenges, ensuring high resolution, symmetry, and sensitivity.
Method Development Strategy (The "Why")
To ensure Scientific Integrity , we do not simply apply a generic gradient. We utilize a "First Principles" approach:
Stationary Phase Selection: We utilize a Heavily End-Capped C18 or a Hybrid Silica (Ethylene Bridged) column. Standard silica columns will fail due to secondary silanol interactions with the protonated amine.
pH Control (The Critical Variable):
Strategy A (Acidic - Recommended): Operating at pH 3.0 keeps silanols protonated (neutral), reducing cation-exchange interactions.
Strategy B (Basic - Alternative): Operating at pH 10.5 (only with Hybrid columns) keeps the analyte neutral, increasing retention and improving peak shape by eliminating ionic repulsion.
Mobile Phase Modifier: Acetonitrile (ACN) is preferred over Methanol for its lower UV cutoff (190 nm vs 205 nm), allowing for higher sensitivity detection at 210 nm.
Experimental Protocols
Protocol A: Standard Acidic RP-HPLC (QC & Purity Assay)
Best for general purity analysis and separation from polar degradation products.
Rationale: At pH 10.0, the amine (pKa ~9.5) is largely deprotonated (neutral). This increases hydrophobic retention and eliminates ionic tailing mechanisms entirely.
Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the analysis, including the critical "System Suitability" decision loop that ensures data trustworthiness.
Figure 1: Analytical workflow including the critical System Suitability Test (SST) loop.
System Suitability & Validation Criteria
To ensure Trustworthiness , every analytical run must include a System Suitability Test (SST). The following criteria are based on ICH Q2(R1) guidelines.
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT) Precision
RSD ≤ 1.0% (n=5)
Ensures pump stability and column equilibration.
Peak Area Precision
RSD ≤ 1.0% (n=5)
Confirms autosampler accuracy and detector linearity.
Tailing Factor ()
0.8 ≤ ≤ 1.5
Critical for amines. indicates secondary silanol interactions, requiring column replacement or pH adjustment.
Theoretical Plates (N)
> 5,000
Ensures sufficient column efficiency for separation.
Resolution ()
> 2.0
Required if analyzing impurities (e.g., separating from the 1-phenyl regioisomer).
Troubleshooting Guide (Causality-Driven)
Observation
Probable Cause
Corrective Action
Peak Tailing
Residual silanol interactions.
1. Ensure pH is ≤ 3.0.2. Add 5 mM Triethylamine (TEA) as a silanol blocker (if not using hybrid columns).3. Switch to a "Hybrid" particle column (e.g., XBridge).
Retention Time Drift
Incomplete equilibration or pH instability.
1. Increase equilibration time between runs (min 5 column volumes).2. Check buffer capacity (use 20-50 mM phosphate).
Split Peaks
Solvent mismatch.
The sample diluent is too strong (too much ACN). Dissolve sample in Mobile Phase A or water.
Bioanalytical Considerations (Trace Analysis)
For researchers detecting this compound in plasma or biological matrices (e.g., pharmacokinetic studies), UV detection may lack sensitivity.
Derivatization Strategy:
The secondary amine group allows for derivatization with FMOC-Cl (9-fluorenylmethyl chloroformate) or NBD-Cl (4-chloro-7-nitrobenzofurazan).
Note: OPA (o-phthalaldehyde) reacts primarily with primary amines and is not suitable for this secondary amine unless a specific protocol for secondary amines is used (which is rare and unstable).
Protocol: React sample with FMOC-Cl in borate buffer (pH 8) for 10 mins. Analyze via Fluorescence Detector (Ex: 260 nm, Em: 310 nm).
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. Retrieved from [Link]
PubChem. (2023). Compound Summary for CID 7994, 2-(Isopropylamino)ethanol.[4] (Analogous structure properties). Retrieved from [Link]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Introduction: The Structural Elucidation of a Chiral Amino Alcohol 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical and materials science. Its structure, f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Structural Elucidation of a Chiral Amino Alcohol
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical and materials science. Its structure, featuring a stereocenter at the benzylic position, necessitates a thorough characterization to ensure its chemical identity, purity, and stereochemical integrity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural analysis of such molecules. This guide provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol, as well as a method for determining its enantiomeric purity.
The causality behind the experimental choices described herein is rooted in the fundamental principles of NMR and the specific structural features of the target molecule. The combination of 1D and 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular connectivity. Furthermore, the use of a chiral derivatizing agent, such as Mosher's acid, is a field-proven method for the determination of enantiomeric excess in chiral alcohols and amines.[1][2][3]
Predicted NMR Data for 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
The following tables present the predicted ¹H and ¹³C NMR data for 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol. These predictions are based on established NMR prediction algorithms and a comparative analysis with structurally related compounds.[4][5][6][7][8][9] It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Molecular Structure with Atom Numbering:
Caption: Experimental workflow for structural elucidation.
Determination of Enantiomeric Purity using Mosher's Acid Chloride
This protocol describes the use of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride, MTPA-Cl) to determine the enantiomeric excess (% ee) of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol. [1][2][3]The reaction of the chiral alcohol with each enantiomer of MTPA-Cl forms a pair of diastereomeric esters, which will exhibit distinct signals in the ¹H NMR spectrum.
Materials:
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (racemic or enantiomerically enriched, ~5 mg)
(R)-(-)-MTPA-Cl
(S)-(+)-MTPA-Cl
Anhydrous deuterated chloroform (CDCl₃)
Anhydrous pyridine
Two 5 mm NMR tubes
Microsyringes
Protocol:
Preparation of the (R)-MTPA Ester:
In a clean, dry NMR tube, dissolve ~2.5 mg of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in ~0.5 mL of anhydrous CDCl₃.
Add a small drop of anhydrous pyridine (as a scavenger for the HCl byproduct).
Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA-Cl to the NMR tube.
Cap the tube and gently agitate to mix the reactants.
Allow the reaction to proceed at room temperature for 10-30 minutes, or until completion.
[1]
Preparation of the (S)-MTPA Ester:
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA-Cl.
NMR Analysis:
Acquire a ¹H NMR spectrum for both the (R)- and (S)-MTPA ester samples.
Identify a well-resolved signal corresponding to a proton near the stereocenter (e.g., H7 or the isopropyl methyl protons).
For a non-racemic sample, you will observe two sets of signals for the chosen proton in each spectrum, corresponding to the two diastereomers.
Integrate the signals for the two diastereomers in one of the spectra.
Calculation of Enantiomeric Excess:
Calculate the % ee using the following formula:
% ee = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100
Caption: Logic of enantiomeric excess determination using Mosher's acid chloride.
Data Interpretation and Structural Elucidation
A systematic approach to data interpretation is crucial for the unambiguous structural elucidation of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol.
¹H NMR: The aromatic region (7.25-7.40 ppm) will show a complex multiplet for the five phenyl protons. The methine proton (H7) adjacent to the phenyl group and the nitrogen is expected to be a doublet of doublets due to coupling with the two diastereotopic protons of the CH₂OH group (H8a and H8b). These two protons will also appear as distinct doublet of doublets, coupled to each other and to H7. The isopropyl methine proton (H9) will be a septet due to coupling with the six equivalent methyl protons (H10/H11), which in turn will appear as a doublet. The OH and NH protons will likely be broad singlets and their chemical shifts can be concentration and temperature dependent.
[10]
¹³C NMR and DEPT-135: The ¹³C NMR spectrum will show the expected number of carbon signals. The DEPT-135 experiment will confirm the presence of one quaternary carbon (C-ipso), five CH carbons in the aromatic region, two aliphatic CH carbons (C7 and C9), one CH₂ carbon (C8), and two equivalent CH₃ carbons (C10/C11).
COSY: The COSY spectrum will reveal the coupling network within the molecule. Key correlations are expected between H7 and H8a/H8b, and between H9 and H10/H11.
HSQC: The HSQC spectrum will correlate each proton to its directly attached carbon. This is essential for the definitive assignment of both the ¹H and ¹³C spectra.
HMBC: The HMBC spectrum will provide information about longer-range connectivities. For example, correlations are expected from the phenyl protons to C7 and C-ipso, from H7 to C-ipso, C8, and C9, and from the isopropyl methyl protons to C9.
By integrating the information from all these experiments, a complete and unambiguous assignment of the structure of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol can be achieved.
References
Ananikov, V. P., & Orlov, N. V. (2011). “In tube” NMR procedure for analysis of Chiral alcohols and amines. Green Chemistry Blog. Retrieved from [Link]
Gage, J. R., & Evans, D. A. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261–265. [Link]
Ho, D. M., & Smith, B. D. (2004). The Mosher Method of Determining Enantiomeric Ratios: A Microscale NMR Experiment for Organic Chemistry.
Ananikov, V. P., & Orlov, N. V. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(8), 2034-2039.
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved March 7, 2026, from [Link]
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014, August 21). Retrieved from [Link]
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0245364) - NP-MRD. (n.d.). Retrieved March 7, 2026, from [Link]
NMR Predictor - Documentation - Chemaxon. (n.d.). Retrieved March 7, 2026, from [Link]
108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. (2021, January 7). Retrieved from [Link]
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
NMR Coupling Constants - Chemical Instrumentation Facility. (n.d.). Retrieved March 7, 2026, from [Link]
Mosher's Acid - The Retort. (2012, October 22). Retrieved from [Link]
Analyze the 1H NMR of 2-phenyl-2-propanol. Based on... | Chegg.com. (2021, March 29). Retrieved from [Link]
Predict 13C carbon NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]
Abraham, R. J., Mobli, M., & Smith, R. J. (2005). Prediction of the 1H NMR chemical shifts of alcohols, diols and inositols in solution, a conformational analysis of organic molecules. Magnetic Resonance in Chemistry, 43(5), 355–367.
1H–1H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from [Link]
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2024). EFG‐CS: Predicting chemical shifts from amino acid sequences with protein structure prediction using machine learning and deep learning models. Protein Science, 33(7), e5002.
How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Metabolites, 14(5), 290. [Link]
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. (2023, December 31). Dergipark. Retrieved from [Link]
How I Used Mosher Esters in my PhD - YouTube. (2023, April 11). Retrieved from [Link]
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - Morganton Scientific. (2024, June 27). Retrieved from [Link]
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved March 7, 2026, from [Link]
hnl3_sln.html. (n.d.). Retrieved March 7, 2026, from [Link]
Table Appendix - Chemistry and Biochemistry. (n.d.). Retrieved March 7, 2026, from [Link]
Abraham, R. J., Mobli, M., & Smith, R. J. (2005). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conformational analysis of organic molecules. Magnetic Resonance in Chemistry, 43(5), 355-367.
Boto, A., Gallardo, H., & Hernández, R. (2008). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Organic Letters, 10(22), 5227–5230. [Link]
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols - PubMed. (2025, August 19). Retrieved from [Link]
Application Notes & Protocols: Experimental Strategies for the Synthesis of 2-Amino-1-phenylethanol Derivatives
Abstract The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including bronchodilators, anti-diabetic agents, an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-amino-1-phenylethanol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of physiologically active compounds, including bronchodilators, anti-diabetic agents, and antimalarials.[1][2][3][4][5] The stereochemistry of this vicinal amino alcohol is critical to its biological activity, necessitating synthetic strategies that afford precise control over the chiral centers. This guide provides an in-depth exploration of robust and versatile experimental protocols for the synthesis of 2-amino-1-phenylethanol derivatives, with a focus on methods that are amenable to scale-up and offer high stereoselectivity. We will delve into the underlying principles of each synthetic approach, offering practical insights to guide researchers in their experimental design.
Introduction: The Significance of Stereochemistry
The biological efficacy and safety of pharmaceuticals are often intrinsically linked to their three-dimensional structure. For 2-amino-1-phenylethanol derivatives, the relative and absolute configurations of the hydroxyl and amino groups dictate their interaction with biological targets. Consequently, the development of asymmetric synthetic methods to access enantiomerically pure forms of these compounds is of paramount importance.[6][7] This document will explore several key strategies, including the stereoselective reduction of α-amino ketones, the ring-opening of epoxides, and the use of chiral auxiliaries.
Synthetic Strategies & Methodologies
Stereoselective Reduction of α-Amino Ketones
A highly effective and atom-economical approach to chiral 2-amino-1-phenylethanol derivatives is the asymmetric reduction of prochiral α-amino ketones.[8] This method relies on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.
Causality Behind Experimental Choices: The choice of catalyst and reducing agent is critical for achieving high enantioselectivity. Chiral oxazaborolidine catalysts, such as those derived from (1R, 2S)-1-amino-2-indanol, have proven to be highly effective in mediating the borane reduction of α-substituted ketones.[7] The steric and electronic properties of the catalyst create a chiral pocket that directs the approach of the reducing agent to one face of the ketone.
Self-Validating System: The success of this protocol is validated through the analysis of the product's enantiomeric excess (ee), typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.
Caption: Asymmetric reduction of an α-amino ketone.
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst, 5-10 mol%) in anhydrous tetrahydrofuran (THF).
Addition of Reducing Agent: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex or borane-THF complex (1.0-1.2 equivalents) dropwise. Stir the mixture for 15-20 minutes.
Substrate Addition: Dissolve the α-amino ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture at 0 °C.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
Work-up: Warm the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the enantiomerically enriched 2-amino-1-phenylethanol derivative.
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Parameter
Condition
Rationale
Catalyst Loading
5-20 mol%
Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.[7]
Temperature
0 °C to room temp.
Lower temperatures generally lead to higher enantioselectivity.[1]
Solvent
Anhydrous THF
Aprotic and compatible with borane reagents. Must be dry to prevent quenching of the reductant.
Enantiomeric Excess
Typically >90% ee
Dependent on the specific substrate and catalyst combination.[1]
Ring-Opening of Epoxides with Amines
The aminolysis of styrene oxide and its derivatives provides a direct route to 2-amino-1-phenylethanol scaffolds.[9] The regioselectivity of this reaction is a key consideration and is highly dependent on the reaction conditions.
Causality Behind Experimental Choices: Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism, with the amine nucleophile attacking the less sterically hindered carbon of the epoxide ring.[10] In contrast, under acidic conditions, the reaction can have more Sₙ1 character, with the nucleophile attacking the more substituted benzylic carbon, which can better stabilize a partial positive charge.[10] For the synthesis of 2-amino-1-phenylethanol derivatives, attack at the benzylic carbon is desired. Lewis acids, such as yttrium(III) chloride, can be used to catalyze the reaction and enhance regioselectivity.[9]
Self-Validating System: The regioselectivity of the ring-opening can be confirmed by NMR spectroscopy, distinguishing between the desired 2-amino-1-phenylethanol and the isomeric 1-amino-2-phenylethanol.
Application Note: 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in Asymmetric Synthesis
This is a comprehensive technical guide and protocol suite for the use of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (N-Isopropyl-2-phenylglycinol) in asymmetric organic synthesis. Introduction: The Privileged Chiral Scaf...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide and protocol suite for the use of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (N-Isopropyl-2-phenylglycinol) in asymmetric organic synthesis.
Introduction: The Privileged Chiral Scaffold
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol represents a specialized class of chiral 1,2-amino alcohols derived from phenylglycine. Unlike the more common ephedrine-type ligands (which possess a 2-amino-1-phenylethanol core), this compound features the amino and phenyl groups on the same stereogenic center, with a primary alcohol adjacent.
This structural distinction confers unique electronic and steric properties:
Steric Bulk: The
-isopropyl group provides significant steric hindrance, crucial for directing enantioselectivity in metal-catalyzed reactions.
Coordination Geometry: The 1,2-amino alcohol motif forms rigid 5-membered chelate rings with transition metals (Zn, Cu, Ru, Ir), creating a chiral pocket that discriminates between prochiral faces of substrates.
Bifunctionality: It serves as both a chiral ligand and a precursor to more complex auxiliaries, such as chiral sulfamidates and P,N-ligands .
Key Applications
Synthesis of P,N-Ligands: A critical precursor for phosphino-amine ligands used in Iridium-catalyzed asymmetric hydrogenation.
Organometallic Addition: Ligand for the enantioselective addition of organolithium and organozinc reagents to aldehydes.
Chiral Building Block: Synthesis of oxazolines and oxazolidinones.
Synthesis of the Ligand[1][2][3][4]
While the compound can be synthesized via the ring-opening of styrene oxide, that route often yields regioisomeric mixtures. The Reductive Alkylation of Phenylglycinol is the preferred protocol for research applications due to its high regiocidelity and operational simplicity.
Protocol 1: Reductive Alkylation of (R)-Phenylglycinol
Objective: Synthesis of (R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol.
Reagents:
(R)-(-)-2-Phenylglycinol (1.0 equiv)
Acetone (1.2 equiv)
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
Acetic Acid (catalytic, 0.1 equiv)
1,2-Dichloroethane (DCE) or THF (Solvent)
Step-by-Step Procedure:
Imine Formation: In a dry round-bottom flask, dissolve (R)-phenylglycinol (13.7 g, 100 mmol) in DCE (300 mL). Add acetone (8.8 mL, 120 mmol) and acetic acid (0.6 mL). Stir at room temperature for 30 minutes to form the imine/oxazolidine equilibrium intermediate.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (29.7 g, 140 mmol) portion-wise over 20 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by TLC (EtOAc/MeOH/NH4OH).
Quench: Quench the reaction by carefully adding saturated aqueous NaHCO3 (200 mL). Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 100 mL).
Purification: Combine organic extracts, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude oil can be purified by flash column chromatography (Hexanes/EtOAc 1:1 → 100% EtOAc) or recrystallized from Hexane/Et2O to yield the target as a white solid/crystalline mass.
Yield: Typically 85–95%.
Characterization: 1H NMR should show the characteristic isopropyl septet and the benzylic proton as a doublet of doublets.
Application: Synthesis of Chiral N,P-Ligands[1][2][3][4]
The most high-value application of this scaffold is in the synthesis of chiral P,N-ligands via cyclic sulfamidates. These ligands are instrumental in Iridium-catalyzed asymmetric hydrogenation and Copper-catalyzed conjugate additions.
Protocol 2: Synthesis of P,N-Ligands via Cyclic Sulfamidates
Reference: Rönnholm, P., et al. Org. Lett. 2007, 9, 3781.[1]
Workflow Diagram:
Caption: Conversion of N-isopropyl phenylglycinol to P,N-ligands via sulfamidate activation.
Detailed Procedure:
Phase A: Formation of Cyclic Sulfamidate
Cyclization: Dissolve (R)-N-isopropyl-phenylglycinol (10 mmol) and triethylamine (22 mmol) in dry DCM at 0°C. Add thionyl chloride (SOCl2, 12 mmol) dropwise. Stir for 1 hour. Perform aqueous workup to isolate the cyclic sulfamidite (diastereomeric mixture).
Oxidation: Dissolve the sulfamidite in MeCN/H2O (1:1). Add catalytic RuCl3 (0.1 mol%) and NaIO4 (1.5 equiv) at 0°C. Stir until TLC shows conversion to the cyclic sulfamidate . Extract with EtOAc and filter through a silica pad.
Phase B: Nucleophilic Ring Opening
Preparation of Nucleophile: In a glovebox or under strict Ar, prepare Lithium Diphenylphosphide (LiPPh2) by reacting PPh2H with n-BuLi in THF at -78°C.
Ring Opening: Add the cyclic sulfamidate (dissolved in THF) to the LiPPh2 solution at -78°C. Allow to warm to room temperature. The phosphide attacks the benzylic carbon with inversion of configuration .
Hydrolysis: Add 20% aqueous H2SO4 to hydrolyze the N-sulfate intermediate. Neutralize with NaHCO3.
Isolation: Extract with DCM. The product is a chiral
-aminophosphine .
Significance: This ligand class is highly effective for the asymmetric addition of organolithiums to aldehydes , a reaction that is notoriously difficult to control.
Application: Asymmetric Diethylzinc Addition
N-Isopropyl-2-phenylglycinol acts as a highly efficient ligand for the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols.
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (11 mg, 0.05 mmol) in dry Toluene (2 mL).
Zinc Addition: Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise at room temperature. Ethane gas will evolve. Stir for 20 minutes to form the active Zinc-Aminoalkoxide complex .
Substrate Addition: Cool the mixture to 0°C. Add the aldehyde (1.0 mmol) slowly.
Reaction: Stir at 0°C for 4–12 hours. Monitor conversion by GC or TLC.
Workup: Quench with saturated NH4Cl. Extract with Et2O. Dry and concentrate.
Mechanistic Insight:
The reaction proceeds via a bimetallic transition state. The N-isopropyl group provides the necessary steric bulk to force the aldehyde into a specific orientation, typically favoring the Si-face attack (using the R-ligand) to yield the (S)-alcohol (depending on aldehyde priority).
Handling and Safety Data
Parameter
Specification
Physical State
White to off-white crystalline solid or viscous oil.
Melting Point
68–72 °C (Solid form)
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc. Sparingly soluble in water.
Stability
Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).
Hazards
Irritant (Skin/Eye). Amino alcohols can be caustic. Use gloves and goggles.
Incompatibility
Strong oxidizing agents, acid chlorides (unless intended for derivatization).
References
Synthesis of N,P-Ligands: Rönnholm, P., Södergren, M., & Hilmersson, G. (2007).[1] "Improved and Efficient Synthesis of Chiral N,P-Ligands via Cyclic Sulfamidates for Asymmetric Addition of Butyllithium to Benzaldehyde." Organic Letters, 9(19), 3781–3783. Link
General Review on Amino Alcohols: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link
Diethylzinc Addition: Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition, 30(1), 49-69. Link
Sulfamidate Chemistry: Melendez, R. E., & Lubell, W. D. (2003).[1] "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron, 59(15), 2581-2616. Link
Application Note: 2-Amino-1-phenylethanol as a Versatile Chiral Building Block in Drug Discovery and Asymmetric Synthesis
Executive Summary 2-Amino-1-phenylethanol (APE), commonly referred to as phenylethanolamine, is a highly versatile bifunctional building block characterized by its vicinal amino alcohol motif and a stereogenic benzylic c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-1-phenylethanol (APE), commonly referred to as phenylethanolamine, is a highly versatile bifunctional building block characterized by its vicinal amino alcohol motif and a stereogenic benzylic carbon. As a structural analogue of endogenous catecholamines, enantiopure APE is a privileged scaffold in pharmaceutical development, particularly in the design of next-generation β2-adrenoceptor agonists and antimalarial agents. Furthermore, its ability to form rigid, stereodirecting metallacycles makes it an indispensable chiral auxiliary in asymmetric synthesis. This application note details the mechanistic rationale behind APE's utility, summarizes its key applications, and provides self-validating experimental protocols for its synthesis and deployment.
Mechanistic Rationale of the APE Scaffold
The utility of 2-amino-1-phenylethanol stems from its precise spatial geometry and bifunctional reactivity.
Bifunctional Coordination: The primary amine acts as a potent nucleophile and hydrogen bond donor, while the adjacent hydroxyl group offers additional coordination sites. In transition-metal catalysis, this 1,2-amino alcohol backbone chelates metals (e.g., Zinc, Ruthenium) to form rigid five-membered metallacycles, effectively shielding one enantioface of a reacting substrate[1].
Biological Mimicry: The APE core mimics the pharmacophore of noradrenaline. The chirality at the C1 position is absolute for receptor recognition; the spatial projection of the phenyl ring and the hydroxyl group dictates the binding affinity and functional efficacy within the hydrophobic pockets of G-protein-coupled receptors (GPCRs)[2].
Workflow for the asymmetric synthesis and application of chiral 2-amino-1-phenylethanol.
Applications in Pharmaceutical Development
β-Arrestin-Biased β2-Adrenoceptor Agonists
Traditional β2-adrenoceptor agonists (e.g., salmeterol, formoterol) activate both the Gαs protein pathway (causing bronchodilation) and the β-arrestin pathway (often linked to receptor desensitization). Recent drug discovery efforts have utilized the 2-amino-1-phenylethanol core to develop biased ligands. By systematically modifying the APE scaffold, researchers have identified compounds that selectively recruit β-arrestin over G-proteins. This biased agonism is highly sought after for treating heart failure, as it promotes cardioprotective survival signals while avoiding the cardiotoxicity associated with chronic Gαs activation[3].
Mechanism of APE-derived biased agonists at the β2-adrenoceptor.
Next-Generation Antimalarial Agents
In the search for alternatives to artemisinin-based therapies, the GlaxoSmithKline Tres Cantos Antimalarial Set (TCAMS) identified APE derivatives as potent hits against Plasmodium falciparum. Unlike classical bulky aminoalcohols (e.g., mefloquine), APE derivatives possess a low molecular weight and high aqueous solubility. This structural simplicity translates to excellent in vivo efficacy, reducing parasitemia by up to 76% in murine models despite relatively modest in vitro IC50 values, highlighting the superior pharmacokinetic profile of the APE scaffold[4].
Applications in Asymmetric Catalysis
Chiral Auxiliaries for Organozinc Additions
Optically active N-substituted derivatives of (1R)-2-amino-1-phenylethanol are premier chiral auxiliaries for the enantioselective addition of dialkylzincs to arylaldehydes[1].
Causality: The catalytic cycle relies on the formation of a bimetallic zinc-amino alcoholate complex. The steric bulk of the phenyl ring on the APE backbone creates a highly restrictive chiral pocket. When the aldehyde coordinates to the zinc center, it is forced into an orientation where alkyl transfer can only occur from the less sterically hindered face (Re or Si), resulting in secondary alcohols with exceptional enantiomeric excess (ee).
Quantitative Data Summaries
Table 1: Pharmacological Profile of APE Derivatives
Protocol A: Enantioselective Synthesis of (R)-2-Amino-1-phenylethanol via Noyori-Type Hydrogenation
Causality: Direct reduction of α-aminoacetophenone is prone to catalyst poisoning by the free amine. Protecting the amine as a succinimide allows the chiral Ru(Xyl-Phanephos)-DPEN catalyst to efficiently direct hydride transfer to the ketone face, yielding the chiral alcohol[5].
Substrate Preparation: Convert phenacyl chloride to the corresponding succinimido-acetophenone using potassium succinimide in DMF at 80 °C.
Catalyst Preparation: In a nitrogen-purged glovebox, dissolve Ru(Xyl-Phanephos)-DPEN (0.04 mol%) and potassium tert-butoxide (0.5 equivalents relative to catalyst) in anhydrous methanol.
Asymmetric Hydrogenation: Transfer the succinimido-acetophenone (1.0 eq) and the catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 60 psig and stir at 30 °C for 12 hours.
Self-Validation Step 1 (Conversion): Vent the reactor. Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active ketone spot confirms complete conversion.
Self-Validation Step 2 (Chiral Purity): Analyze an aliquot via chiral HPLC (Chiralcel OJ-H column, Hexane/IPA 90:10, 1.0 mL/min). The expected ee for the (R)-succinimido alcohol should exceed 98%.
Deprotection: Reflux the intermediate in dilute aqueous NaOH (2M) for 4 hours to cleave the succinimide group. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield pure (R)-2-amino-1-phenylethanol.
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde
Causality: The APE derivative must be pre-mixed with Et₂Zn to form the active zinc-alkoxide catalyst before adding the aldehyde. Failing to do so allows the uncatalyzed, racemic background alkylation to outcompete the enantioselective pathway[1].
Catalyst Pre-formation: Flame-dry a Schlenk flask under Argon. Add (1R)-N-1-phenylethyl-2-amino-1-phenylethanol (5 mol%) and dissolve in anhydrous hexane (0.5 M).
Zinc Complexation: Cool the flask to 0 °C. Dropwise, add Diethylzinc (1.0 M in hexanes, 2.2 eq). Stir for 30 minutes to ensure complete formation of the bimetallic chiral catalyst.
Aldehyde Addition: Slowly add benzaldehyde (1.0 eq) via a syringe pump over 1 hour. Crucial: Slow addition maintains a low concentration of uncoordinated aldehyde, ensuring all reactions occur within the chiral pocket.
Reaction Maturation: Allow the mixture to warm to room temperature and stir for an additional 12 hours.
Quenching & Self-Validation (Conversion): Quench the reaction carefully with 1N HCl at 0 °C to break the zinc complex. Extract with diethyl ether. Spot the organic layer on a TLC plate (Hexane/EtOAc 8:2) and stain with KMnO₄. A new spot (alcohol) should appear, and the aldehyde spot should be absent.
Chiral Validation: Purify the product via flash chromatography. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol using chiral GC (Cyclodex-B column, isothermal 110 °C).
References
Chem-Impex International. 2-Amino-1-phenylethanol Applications in Pharmaceutical Development.2
Shenyang Pharmaceutical University (PMC). Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives.3
GlaxoSmithKline (PMC). Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives.4
Iuliano, A., Pini, D., Salvadori, P. (Tetrahedron: Asymmetry / Scilit). Optically active N-1-phenylethyl derivatives of (1R)-2-amino-1-phenylethanol as chiral auxiliaries in the enantioselective addition of diethylzinc to arylaldehydes.1
Sciencemadness Library. Synthesis of Chiral 2-Amino-1-Phenylethanol.5
Application Notes and Protocols for the Preparation of β-Amino Alcohols in Aqueous Media
Introduction: The Significance of β-Amino Alcohols and the Aqueous Synthetic Approach β-Amino alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a vast array of biol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of β-Amino Alcohols and the Aqueous Synthetic Approach
β-Amino alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a vast array of biologically active molecules and pharmaceuticals.[1][2][3] Their structural motif is found in numerous natural products, chiral auxiliaries, and important drugs such as β-blockers (e.g., Propranolol), highlighting their significance in medicinal chemistry and drug development.[4][5][6][7] The development of efficient and environmentally benign synthetic routes to these valuable compounds is a continuous pursuit in modern organic chemistry.
Traditionally, the synthesis of β-amino alcohols has often involved the use of volatile and hazardous organic solvents. The shift towards "green chemistry" has spurred the exploration of aqueous media for these transformations. Water, being non-toxic, non-flammable, and inexpensive, presents an ideal solvent alternative. Syntheses performed in water can lead to simplified work-up procedures, enhanced reaction rates, and unique selectivities not observed in organic solvents. This guide provides detailed protocols and insights into the contemporary methods for preparing β-amino alcohols in aqueous media, with a focus on practical application for researchers in both academic and industrial settings.
Methodology 1: Ring-Opening of Epoxides with Amines
The most direct and widely employed method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[1][2][8] This reaction, when performed in water, often benefits from enhanced reactivity and can proceed with high regio- and stereoselectivity.
Scientific Principle and Mechanistic Overview
The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. In aqueous media, water can act as a proton shuttle, facilitating the protonation of the epoxide oxygen, thereby activating the ring towards nucleophilic attack. The choice of catalyst, if any, can significantly influence the regioselectivity of the reaction, especially with unsymmetrical epoxides.
Diagram: General Mechanism of Epoxide Ring-Opening
Caption: Nucleophilic attack of an amine on a protonated epoxide.
Catalytic Systems in Aqueous Media
While some aminolysis reactions of epoxides proceed in water without a catalyst, various catalytic systems have been developed to enhance reaction rates and selectivity.
Lewis Acids: Catalysts such as indium tribromide and zirconium(IV) chloride have been shown to be effective in promoting the ring-opening of epoxides with amines in water, leading to excellent yields of the corresponding β-amino alcohols.[1]
Solid Acid Catalysts: Heterogeneous catalysts like TiO2-ZrO2 mixed oxides offer the advantage of being easily separable and reusable, contributing to a more sustainable process.[4]
Biocatalysts: Enzymes, such as lipases, have emerged as powerful catalysts for the synthesis of β-amino alcohols in aqueous or biphasic systems.[5][8] They can offer high enantioselectivity, a crucial aspect in pharmaceutical synthesis.
Protocol 1: Catalyst-Free Aminolysis of Epoxides in Water
This protocol describes a general, environmentally benign procedure for the synthesis of β-amino alcohols from epoxides and amines in water without the need for a catalyst.[9]
Materials:
Epoxide (e.g., Styrene oxide)
Amine (e.g., Aniline)
Deionized Water
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Ethyl acetate
Anhydrous sodium sulfate
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the epoxide (1.0 equiv.), the amine (1.2 equiv.), and deionized water (5-10 mL per mmol of epoxide).
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude β-amino alcohol.
Purify the crude product by column chromatography on silica gel if necessary.
Another important route to β-amino alcohols is the reduction of α-amino ketones. This method is particularly valuable for accessing enantiomerically pure β-amino alcohols when a chiral reducing agent is employed.
Scientific Principle and Mechanistic Overview
The core of this method is the reduction of a carbonyl group to a hydroxyl group. The presence of an adjacent amino group can influence the stereochemical outcome of the reduction. Asymmetric reduction, often achieved using chiral borane reagents like Diisopinocampheylchloroborane (Ipc₂BCl), allows for the synthesis of β-amino alcohols with high enantiomeric excess.[10]
Diagram: Asymmetric Reduction of an α-Amino Ketone
Caption: Formation of a diastereomeric complex directs stereoselective reduction.
Protocol 2: Asymmetric Reduction of an α-Amino Ketone using a Chiral Borane Reagent
This protocol provides a general procedure for the enantioselective synthesis of a β-amino alcohol from the corresponding α-amino ketone.[10] While the initial reduction is typically carried out in an organic solvent, the workup procedure often involves aqueous solutions.
Materials:
α-Amino ketone hydrochloride
(-)-Diisopinocampheylchloroborane ((-)-Ipc₂BCl)
Anhydrous tetrahydrofuran (THF)
Nitrogen or Argon atmosphere
Dry ice/acetone bath
Methanol
Diethyl ether
Aqueous sodium hydroxide (2 M)
Anhydrous magnesium sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Add the α-amino ketone hydrochloride (1.0 equiv.) to the flask and suspend it in anhydrous THF.
Cool the suspension to -25 °C using a dry ice/acetone bath.
Slowly add a solution of (-)-Ipc₂BCl (2.2 equiv.) in anhydrous THF to the cooled suspension, maintaining the temperature below -20 °C.
Stir the reaction mixture at -25 °C for 4-6 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, cautiously add methanol to quench the excess reducing agent.
Allow the mixture to warm to room temperature and then remove the THF under reduced pressure.
Add diethyl ether to the residue and cool the mixture in an ice bath.
Slowly add 2 M aqueous sodium hydroxide to the mixture with vigorous stirring until the aqueous layer is basic (pH > 12).
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography or crystallization to obtain the enantiomerically enriched β-amino alcohol.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules like β-amino alcohols.[11][12]
Scientific Principle and Mechanistic Overview
Several MCRs can be designed to yield β-amino alcohols. One such example involves the in-situ formation of an imine from an aldehyde and an amine, followed by the addition of a nucleophile. In aqueous systems, radical-mediated MCRs have been developed. For instance, a TiCl₃/t-BuOOH system can be used to generate a hydroxymethyl radical from methanol, which then adds to an in-situ formed imine.[11]
Diagram: One-Pot Multicomponent Synthesis of a β-Amino Alcohol
Caption: In-situ imine formation followed by radical addition.
Protocol 3: TiCl₃-Mediated One-Pot Synthesis of β-Amino Alcohols
This protocol outlines a one-pot, four-component synthesis of β-amino alcohols from an amine, an aldehyde, and methanol in an aqueous acidic medium.[11]
Materials:
Aldehyde (e.g., Benzaldehyde)
Amine (e.g., Aniline)
Methanol
Aqueous TiCl₃ (15% in 20-30% HCl)
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
Sodium bicarbonate solution (saturated)
Ethyl acetate
Procedure:
In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and the amine (1.2 equiv.) in methanol.
Add the aqueous TiCl₃ solution (4.0 equiv.) to the mixture at room temperature with stirring.
Slowly add the t-BuOOH solution (2.0 equiv.) dropwise to the reaction mixture. An exothermic reaction may be observed.
Stir the reaction for 1-3 hours at room temperature. Monitor the reaction by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9).
Extract the mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
The synthesis of β-amino alcohols in aqueous media represents a significant advancement in the field of green chemistry, offering numerous advantages over traditional organic solvent-based methods. The protocols detailed in this guide for the ring-opening of epoxides, reduction of α-amino ketones, and multicomponent reactions provide researchers with practical and efficient strategies for accessing this important class of compounds. The choice of method will depend on the specific target molecule, desired stereochemistry, and available starting materials. By embracing these aqueous methodologies, scientists can contribute to the development of more sustainable and environmentally responsible chemical processes in both research and industrial applications.
References
Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]
Li, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5729. [Link]
Pace, V., et al. (2013). β-amino alcohol-catalyzed direct asymmetric aldol reactions in aqueous micelles. Chemistry, 19(7), 2496-502. [Link]
Reddy, K. S., et al. (2010). Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development, 14(6), 1353–1359. [Link]
Azizi, N., & Saidi, M. R. (2005). Mild and convenient aminolysis of epoxides in water. Organic Letters, 7(17), 3649–3651. [Link]
Balaraman, E., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Angewandte Chemie International Edition, 55(27), 7857-7861. [Link]
Ghorai, P., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(84), 12669-12672. [Link]
Misra, K., et al. (2022). Synthesis of β-Amino Alcohols from Value-Added Plant-Polyphenols Using ACC as a Green Reaction Medium and Mechanistic Study from DFT Analysis. Polycyclic Aromatic Compounds, 42(5), 2276-2292. [Link]
Pankaj, et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Current Chemistry Letters, 2(1), 27-36. [Link]
D'Annibale, A., et al. (2008). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Organic Letters, 10(22), 5147–5150. [Link]
D'Annibale, A., et al. (2015). Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. Beilstein Journal of Organic Chemistry, 11, 108–115. [Link]
van den Bergh, T., et al. (2014). Sustainable biocatalytic synthesis of β-hydroxyl-α-amino acids on an industrial scale. Chemical Communications, 50(38), 4871-4873. [Link]
Bravo, F., et al. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 127(11-12), 1498-1509. [Link]
Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2), 27-40. [Link]
Kobayashi, S., et al. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 120(19), 4913–4914. [Link]
Perveen, S., et al. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 27, 2622-2627. [Link]
Lang, D., et al. (2019). Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets. Green Chemistry, 21(19), 5345-5356. [Link]
de la Torre, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(18), 6556–6561. [Link]
Pankaj, et al. (2013). Synthesis of β-amino alcohol derivatives. ResearchGate. [Link]
CHEM21. (n.d.). One Pot Synthesis of N-substituted β-amino Alcohols. Retrieved from CHEM21. [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2465-2470. [Link]
"molecular docking studies of β2-adrenoceptor agonists"
Application Note: High-Fidelity Molecular Docking of -Adrenoceptor Agonists Abstract The -adrenergic receptor ( -AR) is a prototypical Class A GPCR and a primary therapeutic target for asthma and COPD.[1] Unlike antagoni...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Molecular Docking of
-Adrenoceptor Agonists
Abstract
The
-adrenergic receptor (-AR) is a prototypical Class A GPCR and a primary therapeutic target for asthma and COPD.[1] Unlike antagonist docking, which targets the stable inactive conformation, agonist docking requires a specific "active-state" receptor topology . This protocol outlines a validated workflow for docking -AR agonists, addressing the critical challenge of conformational plasticity, stereoselectivity, and the "serine rotamer toggle switch" mechanism.
Part 1: Structural Biology Context & Causality[2]
The Critical Distinction: Active vs. Inactive States
Standard rigid-receptor docking often fails for
-AR agonists because the receptor undergoes significant conformational changes upon activation.
The Inactive State (e.g., PDB 2RH1): Stabilized by inverse agonists (e.g., carazolol). Transmembrane helices 5 and 6 (TM5/TM6) are packed tightly, closing the orthosteric site. Docking an agonist here results in steric clashes and false negatives.
The Active State (e.g., PDB 3SN6, 4LDO): Agonist binding triggers a ~14 Å outward movement of TM6 and rearrangement of TM5. This opens the G-protein binding cleft and realigns the serine residues in the binding pocket.
Expertise Insight: Never use PDB 2RH1 for agonist screening. You must use a structure stabilized by a G-protein mimetic (Nanobody) or the Gs protein itself.
Structural Selection Matrix
Use the following table to select the correct template for your specific campaign.
PDB ID
State
Ligand Type
Resolution
Application Note
3SN6
Active
Agonist (BI-167107)
3.20 Å
Gold Standard. Complex with Gs protein. Best for full agonist docking.
4LDO
Active
Agonist (BI-167107)
2.80 Å
Stabilized by Nanobody 6B9. Higher resolution than 3SN6; excellent for side-chain refinement.
3PDS
Active
Agonist (FAUC50)
3.50 Å
Covalent agonist complex. Good for studying irreversible binders but lower resolution.
2RH1
Inactive
Inverse Agonist
2.40 Å
DO NOT USE for agonists. Use only for antagonist/blocker screening.
Part 2: Computational Workflow & Protocol
Workflow Visualization
The following diagram outlines the decision logic and process flow for this protocol.
Caption: Logical workflow for
-AR agonist docking, emphasizing the selection of active-state structures and specific interaction filters.
), Chain B (), and Chain G (). Retain only Chain R (Receptor).
Fusion Removal: Excise T4-lysozyme or nanobody sequences if present (residues 1002-1160 in some constructs).
Protonation:
Asp113
: Must be deprotonated (negatively charged) to form the essential salt bridge.
Asp79
: In the active state, this residue is often protonated or involved in a sodium network; however, for standard docking, standard states are usually acceptable unless running MD.
Water Molecules: Retain waters within 5 Å of the orthosteric site if they bridge Ser203/207, as these mediate the catechol interaction network.
Step 2: Ligand Preparation
Stereochemistry:
-agonists are stereoselective. You must generate the (R)-enantiomer at the -hydroxyl carbon. The (S)-enantiomer is typically 10-100x less active.
Protonation: The secondary amine (tail) must be protonated (positively charged) at physiological pH (7.4).
Conformation: Generate low-energy conformers, but ensure the "tail" is flexible.
Step 3: Grid Generation
Center: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., BI-167107).
Coordinates (Approximate for 3SN6): X: -5.0, Y: -12.0, Z: -15.0.
Dimensions:
Å. Do not make the box too large, or ligands will dock into the extracellular vestibule rather than the orthosteric site.
Step 4: Docking Parameters
Algorithm: Genetic Algorithm (Lamarckian) or Glide XP.
Constraints (Optional but Recommended): Set a positional constraint (radius 1.5 Å) on the amine nitrogen to ensure it stays near Asp113
. This prevents "upside-down" poses which are common artifacts.
Part 3: Interaction Validation (The "Trust" Metric)
A docking pose is only valid if it recapitulates the canonical binding mode. Use the following interaction map to filter your results.
Canonical Interaction Map
Caption: Interaction map showing the critical contacts required for a validated
-AR agonist pose. The Asp113 salt bridge is non-negotiable.
Validation Checklist
Salt Bridge: Distance between Ligand
and Asp113 must be Å.
Serine Toggle: The catechol ring (or equivalent H-bond donor/acceptor system) must face TM5, interacting with Ser203/Ser207.[3][4]
RMSD Check: If docking a known control (e.g., Salbutamol), the RMSD against the co-crystallized BI-167107 core should be
Å.
Part 4: Advanced Considerations
Induced Fit Docking (IFD)
Because the "Serine Toggle Switch" (Ser203/207) is dynamic, rigid receptor docking may miss bulky agonists.
Protocol: If standard docking fails, allow flexibility for residues Ser203, Ser207, and Phe290 . This permits the receptor side chains to rotate and accommodate the specific ligand geometry.
Stereoselectivity
The (R)-hydroxyl group of the agonist forms a critical H-bond with Asn312 (7.39) (sometimes referenced as Asn293 in other numbering schemes) and the backbone of the binding pocket. Ensure your docking software scores this H-bond favorably. If the (S)-enantiomer scores higher, your force field parameters for H-bonding may need adjustment.
References
Rasmussen, S. G., et al. (2011). Crystal structure of the
adrenergic receptor-Gs protein complex. Nature, 477(7366), 549–555.
Ring, A. M., et al. (2013).
-adrenoceptor stabilized by an engineered nanobody.[5] Nature, 502(7472), 575–579.
Rosenbaum, D. M., et al. (2007). GPCR engineering yields high-resolution structural insights into
-adrenergic receptor function. Science, 318(5854), 1266-1273. (Note: Reference for Inactive State contrast).
Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in Pharmacological Sciences, 32(4), 213-218.
Application Notes & Protocols: The Role of 2-Amino-1-phenylethanol in Modern Pharmaceutical Development
Abstract Chiral β-amino alcohols are foundational structural motifs in a multitude of pharmaceutically active compounds.[1][2] Among these, 2-amino-1-phenylethanol stands out as a particularly valuable and versatile buil...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Chiral β-amino alcohols are foundational structural motifs in a multitude of pharmaceutically active compounds.[1][2] Among these, 2-amino-1-phenylethanol stands out as a particularly valuable and versatile building block in medicinal chemistry and process development.[3][4] Its importance is rooted in its stereogenic center, which is crucial for the specific molecular interactions that govern a drug's efficacy and safety profile. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-amino-1-phenylethanol. We will explore its core applications as both a chiral synthon and a transient chiral auxiliary, detail robust protocols for its enantioselective synthesis and resolution, and present quantitative data to guide experimental design.
Core Concepts: Strategic Importance in Drug Design
The presence of a hydroxyl and an amino group on adjacent carbons, combined with a phenyl ring, makes 2-amino-1-phenylethanol a key intermediate for various adrenergic drugs and other pharmaceuticals.[5] The absolute configuration of its chiral center is paramount, as different enantiomers of a drug can exhibit widely divergent pharmacological and toxicological properties. This molecule's utility in pharmaceutical development is primarily channeled through two distinct strategic pathways.
As a Foundational Chiral Building Block
The most direct application involves the incorporation of an enantiomerically pure form of 2-amino-1-phenylethanol directly into the final active pharmaceutical ingredient (API). The molecule's framework serves as a rigid and well-defined scaffold upon which further chemical complexity is built. Its structure is similar to naturally occurring neurotransmitters like norepinephrine, making it a common starting point for drugs targeting adrenergic receptors.[6][7] Derivatives of 2-amino-1-phenylethanol are found in medications for asthma, hypertension, and other conditions.[8]
As a Transient Chiral Auxiliary
Beyond its role as a structural component, 2-amino-1-phenylethanol and its derivatives can function as powerful chiral auxiliaries.[] In this capacity, the chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. The inherent chirality of the amino alcohol creates a sterically defined environment that forces the reaction to proceed along a specific pathway, favoring the formation of one stereoisomer over another. After the key stereocenter has been set, the auxiliary is cleaved from the molecule and can often be recovered and recycled, making it a cost-effective strategy for asymmetric synthesis.
Enantioselective Synthesis & Resolution: Accessing Enantiopure Material
The production of enantiomerically pure 2-amino-1-phenylethanol is a critical first step for its application in pharmaceutical synthesis. Historically, the resolution of racemic mixtures was the most practical method.[1] However, modern asymmetric synthesis techniques now provide highly efficient routes to directly produce the desired enantiomer.[2][10]
Asymmetric Synthesis Methodologies
Direct enantioselective synthesis avoids the loss of 50% of the material inherent in classical resolution. Two prominent and scalable methods are:
Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This method employs a chiral oxazaborolidine catalyst to direct the stereoselective reduction of a prochiral ketone precursor, such as 2-chloroacetophenone, using a borane source.[1][2] This approach is attractive because it uses commercially available catalyst precursors and provides predictable stereochemistry with high enantiomeric excess (ee).[1] The resulting chiral chloro-alcohol is then aminated to yield the final product.[2]
Noyori Asymmetric Hydrogenation: This technique involves the hydrogenation of a protected β-aminoacetophenone using a chiral ruthenium complex as the catalyst.[2][11] This method is known for its high efficiency and excellent enantioselectivity, often yielding products with ee values exceeding 98%.[11] The protecting group on the amine is necessary to prevent side reactions and is removed in a subsequent step.[2]
Classical Resolution: Diastereomeric Salt Formation
Despite the efficiency of asymmetric synthesis, chiral resolution remains a relevant and powerful technique, particularly for large-scale production. This method involves reacting racemic 2-amino-1-phenylethanol with a single enantiomer of a chiral acid (a resolving agent) in a suitable solvent.[12] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[12] This solubility difference allows for their separation via fractional crystallization. The less soluble salt crystallizes out of the solution, and the desired enantiomer of the amino alcohol is then liberated by treatment with a base. Common resolving agents include di-O-toluoyltartaric acid and dehydroabietic acid.[1][5]
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for the synthesis and resolution of 2-amino-1-phenylethanol. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Enantioselective Synthesis of (S)-2-Amino-1-phenylethanol
This protocol is based on the enantioselective reduction of 2-chloroacetophenone using a chiral oxazaborolidine catalyst, followed by amination.[1][2]
Workflow Diagram: Enantioselective Synthesis
Caption: Workflow for the enantioselective synthesis of (S)-2-Amino-1-phenylethanol.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, charge the (S)-oxazaborolidine catalyst (e.g., based on α,α-diphenyl-2-prolinol) and anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.
Borane Addition: Add a solution of borane-THF complex (BH₃·THF) dropwise to the catalyst solution, maintaining the temperature at 0°C. Stir for 15 minutes to allow for complex formation.
Substrate Addition: Prepare a solution of 2-chloroacetophenone in anhydrous THF. Add this solution dropwise to the borane/catalyst mixture over 1-2 hours using a syringe pump. The slow addition is critical to maintain low substrate concentration, which favors high enantioselectivity.[10]
Reaction Monitoring: Allow the reaction to warm to 30°C and stir for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed, cool the reaction back to 0°C and quench it by the slow, dropwise addition of methanol. This step safely neutralizes any unreacted borane.
Workup & Isolation of Intermediate: Remove the solvent under reduced pressure. Add dilute HCl and extract the resulting (S)-2-chloro-1-phenylethanol with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude chloro-alcohol.
Amination: Dissolve the crude chloro-alcohol in methanol and add a large excess of 30% aqueous ammonium hydroxide.[2] Seal the vessel and stir at room temperature for 48-72 hours.
Final Isolation: Evaporate the methanol. Add water and adjust the pH to >12 with NaOH. Extract the product, (S)-2-amino-1-phenylethanol, with diethyl ether or dichloromethane. Dry the combined organic extracts and evaporate the solvent to yield the final product.
Analysis: Determine the final yield. Confirm the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[5]
Protocol 2: Chiral Resolution of Racemic 2-Amino-1-phenylethanol
This protocol describes a classical resolution using a chiral acid to separate enantiomers via diastereomeric salt crystallization.[1][5]
Workflow Diagram: Chiral Resolution
Caption: General workflow for the chiral resolution of 2-amino-1-phenylethanol.
Step-by-Step Methodology:
Dissolution: In a flask, dissolve racemic 2-amino-1-phenylethanol in a minimal amount of a hot solvent, such as methanol or ethanol.
Resolving Agent Addition: In a separate flask, dissolve approximately 0.5 equivalents of the chiral resolving agent (e.g., L-(-)-di-O-toluoyltartaric acid) in the same hot solvent.
Salt Formation: Add the hot resolving agent solution to the racemic amine solution with stirring.
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. The salt of one diastereomer should precipitate. The slow cooling process is crucial for forming well-ordered crystals and achieving high diastereomeric purity.
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
Liberation of the Enantiomer: Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the pH is highly alkaline (pH > 12). This neutralizes the chiral acid and liberates the free amine.
Extraction: Extract the liberated enantiomer of 2-amino-1-phenylethanol from the aqueous solution using an organic solvent like diethyl ether.
Purification and Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product. Determine the yield and measure the enantiomeric excess by chiral HPLC. The other enantiomer can often be recovered from the mother liquor from step 5.
Representative Data
The effectiveness of these methods is summarized below. The values represent typical results reported in process development literature and serve as a benchmark for laboratory execution.
2-Amino-1-phenylethanol is an indispensable tool in the arsenal of the pharmaceutical development scientist. Its strategic application, either as a core structural element or as a disposable chiral director, enables the efficient and stereocontrolled synthesis of complex drug molecules. A thorough understanding of the synthesis and resolution protocols detailed in these notes allows researchers to access enantiomerically pure material, a critical prerequisite for the development of safe and effective modern medicines. The choice between asymmetric synthesis and classical resolution will depend on factors such as scale, cost, and available technology, but both pathways underscore the central importance of this versatile chiral compound.
References
Augustine, J. K., et al. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(5), 929-933. [Link][1][10]
ScienceMadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness.org. [Link][1][2]
ACS Publications. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development. [Link][11]
ResearchGate. (n.d.). Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. Request PDF. [Link][8]
Suga, H., et al. (2008). Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. RSC Publishing. [Link][5]
Technical Support Center: Stability & Handling of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Executive Summary: The "Silent" Degradation You are likely accessing this guide because your sample of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (CAS: 68058-02-6) has behaved unexpectedly. Common reports include: A free-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Silent" Degradation
You are likely accessing this guide because your sample of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (CAS: 68058-02-6) has behaved unexpectedly. Common reports include:
A free-flowing white powder turning into a sticky gum or oil.
A gradual yellowing of the material over time.
Inconsistent melting points or "ghost peaks" in HPLC analysis.
The Core Issue: As a
-amino alcohol with a benzylic amine motif, this compound acts as a "chemical sponge" for atmospheric carbon dioxide and moisture.[1] While the benzylic position confers stereoelectronic utility for chiral synthesis, it simultaneously activates the molecule toward oxidation and carbamate formation.
This guide provides the mechanistic insight and recovery protocols required to stabilize your experiments.
Diagnostic Guide: Why is my sample degrading?
The following table correlates physical symptoms with underlying chemical failures.
Symptom
Root Cause
Chemical Mechanism
Solid Oil/Gum
Carbamation
The secondary amine reacts with atmospheric CO2 to form a carbamic acid, which then salts out with remaining amine to form a hygroscopic ionic liquid (carbamate salt).[1]
Yellow Discoloration
Oxidation
The benzylic C-H bond is susceptible to oxidative cleavage or imine formation, especially if exposed to light and air.[1]
Weight Gain
Hygroscopicity
The polar amino-alcohol motif attracts water; if carbamates form, the material becomes even more hygroscopic (deliquescent).[1]
HPLC "Ghost Peaks"
Thermal Reversion
In the GC/HPLC injector port, carbamates can thermally decompose back to the amine + CO2, causing confusing quantification.
Deep Dive: The Degradation Pathway
To prevent degradation, one must understand the enemy. The diagram below details the Carbamate Cycle , which is the primary cause of shelf-life failure for this class of compounds.
Figure 1: The primary degradation pathway involves the capture of CO2 by the secondary amine, leading to an ionic carbamate salt that appears as an oil or gum.
Recovery Protocol: Rescuing a Degraded Sample
If your sample has turned to oil or formed a crust, it is likely not chemically destroyed—it has simply formed a salt with CO2. Do not discard it. Use this self-validating purification protocol to regenerate the free base.
The "Acid-Base Rescue" Workflow
Objective: Break the carbamate bond by protonating the amine (releasing CO2) and then regenerating the free base.
Concentrate in vacuo.[1] Crucial: Backfill the rotavap with Argon or Nitrogen , not air, to prevent immediate re-carbonation.
Storage & Handling: The "Golden Rules"
To maintain the integrity of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol, you must treat it as an Air-Sensitive reagent.
Protocol A: Long-Term Storage (Recommended)
The most robust solution is to convert the free base into a Hydrochloride Salt .[1]
Why? The quaternary ammonium salt cannot react with CO2 and is significantly more resistant to oxidation.
How? Dissolve free base in dry ether/ethanol; add HCl in dioxane/ether. Filter the white precipitate.
Shelf Life: Years (vs. weeks for the free base).[1]
Protocol B: Handling the Free Base
If you must store the free base:
Atmosphere: Store strictly under Argon or Nitrogen.[1]
Temperature: -20°C is ideal; 4°C is acceptable. Cold temperatures slow the kinetics of oxidation and CO2 absorption.
Container: Use parafilm-sealed glass vials or Teflon-lined caps. Avoid polyethylene (which is permeable to CO2 over time).[1]
Frequently Asked Questions (FAQ)
Q: Can I use the "oily" material directly in my reaction?
A: It depends. If you are using a base (like TEA or DIPEA) in your reaction, the carbamate might reverse in situ, but your stoichiometry will be off because the "oil" contains significant weight from CO2. It is safer to perform the Acid-Base Rescue first.
Q: Why does the melting point vary so much (e.g., 50°C vs 75°C)?
A: This is a classic sign of partial carbonation. The carbamate salt acts as an impurity, depressing the melting point of the remaining crystal lattice. A sharp melting point is the best indicator of a CO2-free sample.
Q: Is the compound toxic?
A: Treat with caution. As a
-amino alcohol, it shares structural homology with adrenergic agonists/antagonists.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.
References
MilliporeSigma. (2025).[1][2][3] Safety Data Sheet: (R)-(-)-2-Phenylglycinol. Retrieved from .
PubChem. (2025).[1][4] Compound Summary: 2-Phenyl-2-(phenylamino)ethan-1-ol and Derivatives. National Library of Medicine. Retrieved from .
Yu, J., et al. (2018). Synthesis of
-Amino Alcohol Derivatives through a Photo-Induced Reaction. Synthesis Corner. Retrieved from .[1]
He, Q., et al. (2020).[5] Next generation amino acid technology for CO2 capture. University of Groningen Research Portal. Retrieved from .
Toda, F., et al. (2022). Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide and reactivity insights. PubMed Central.[1] Retrieved from .[1]
Context:
2-Amino-1-phenylethanol (APE) is a critical chiral building block for adrenergic drugs and a structural analogue of norepinephrine. Its impurity profile is heavily dependent on the synthetic route employed. High-fidelity profiling requires distinguishing between regioisomers (positional isomers), enantiomers (chiral purity), and process-related by-products (dimers, oxidation products).
The Core Challenge:
The primary analytical challenge is the amphoteric and polar nature of APE, leading to peak tailing in Reverse Phase HPLC (RP-HPLC) and poor volatility in GC. Furthermore, distinguishing the target (
-hydroxy amine) from its regioisomer 2-amino-2-phenylethanol (-amino alcohol) requires high-selectivity stationary phases.
Impurity Origin Diagram
The following diagram maps the genesis of impurities based on the two most common synthetic routes: (A) Reduction of 2-Aminoacetophenone and (B) Aminolysis of Styrene Oxide .
Figure 1: Impurity genealogy showing divergent impurity profiles based on synthetic origin. Route B poses the highest risk for regioisomeric contamination.
) > 2.0, or splits into a "shark fin" shape.
Root Cause: Interaction between the basic amine group of APE and residual silanols on the silica support of the column.
Technical Solution:
Parameter
Recommended Adjustment
Mechanism
Column Selection
Switch to Hybrid Particle (BEH) or Base-Deactivated Silica (BDS) columns.
Reduces accessible acidic silanol groups that bind the amine.
Mobile Phase pH
High pH Strategy (pH 9.5 - 10.0) using Ammonium Hydroxide/Ammonium Bicarbonate.
De-protonates the amine (), rendering it neutral and preventing ionic interaction with silanols.
Ion Pairing
Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) .
Forms a hydrophobic ion pair with the amine, improving peak shape and retention on C18.
Protocol A: High-pH Method (Recommended for Purity Profiling)
Column: XBridge BEH C18 (or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
Issue 2: Separation of Regioisomers (Route B Users)
Symptom: Co-elution of 2-amino-1-phenylethanol (Target) and 2-amino-2-phenylethanol (Impurity B1).
Root Cause: Identical molecular weight (
Da) and very similar hydrophobicity.
Technical Solution:
Standard C18 columns often fail here. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. The interactions differ subtly between the isomers due to the proximity of the hydroxyl group to the ring.
Troubleshooting Module: Chiral Resolution
Context: Synthetic APE is a racemate unless asymmetric synthesis is used. Determining Enantiomeric Excess (
Symptom: Enantiomers overlap or show a "valley" rather than baseline separation.
Root Cause: Insufficient specific interaction (H-bonding/Steric inclusion) between the analyte and the Chiral Stationary Phase (CSP).
Technical Solution:
Mobile Phase: Normal Phase (Hexane/IPA) is superior to Reverse Phase for this specific amino alcohol due to conformational rigidity in non-polar solvents.
Protocol B: Chiral Purity Method
Column: Chiralcel OD-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm.
Identification: Look for the di-TMS derivative (MW =
Da).
Key Fragment:
179 (Loss of ).
Tropylium Ion:
91 (Characteristic of benzyl fragment).
Analytical Decision Matrix
Use this logic flow to select the correct analytical technique for your specific impurity problem.
Figure 2: Analytical decision matrix for selecting the appropriate method based on experimental goals.
Frequently Asked Questions (FAQs)
Q1: I see a peak at RRT 0.95 relative to APE in my HPLC. What is it?
Answer: If you synthesized APE via the 2-aminoacetophenone reduction route, this is likely the unreacted ketone. It is slightly less polar than the alcohol. If you used Styrene Oxide , it is likely the regioisomer (2-amino-2-phenylethanol). Run a co-injection with a known standard of the regioisomer to confirm.
Q2: Can I use UV detection for quantification?
Answer: Yes. APE has a benzene ring allowing detection at 254 nm . However, for higher sensitivity (detecting trace impurities), use 210-215 nm , but be aware that solvent cut-off (especially if using acetone or carboxylates) can interfere. Phosphate buffers are preferred for low-UV work.
Q3: My chiral column pressure is increasing rapidly. Why?
Answer: You likely precipitated buffer salts. Chiral columns (Amylose/Cellulose) are often used with Normal Phase solvents (Hexane). If you injected a sample dissolved in water or buffer, or if you failed to flush the lines of aqueous buffer before switching to Hexane, salts have precipitated. Immediate Action: Flush with 100% Ethanol (if column compatible) or Isopropanol to re-dissolve salts.
Q4: Why is the "dimer" impurity so persistent?
Answer: The "dimer" (Bis(2-hydroxy-2-phenylethyl)amine) is a secondary amine formed by the reaction of the product (APE) with another molecule of the starting epoxide (in Route B). It is more lipophilic than APE. In RP-HPLC, it will elute after the main peak (longer retention time).
References
Separation of 2-Phenylethanol Derivatives (HPLC)
Source: SIELC Technologies.[1] "Separation of 2-Phenylethanol on Newcrom R1 HPLC column."
Technical Guide: Minimizing By-Products in 2-Amino-1-Phenylethanol Synthesis
This technical guide addresses the synthesis of 2-amino-1-phenylethanol derivatives , a critical scaffold in beta-blockers and sympathomimetic drugs. It focuses on troubleshooting the specific by-products that arise duri...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide addresses the synthesis of 2-amino-1-phenylethanol derivatives , a critical scaffold in beta-blockers and sympathomimetic drugs. It focuses on troubleshooting the specific by-products that arise during the two primary synthetic routes: aminolysis of styrene oxides and reduction of
-functionalized acetophenones .
Core Reaction Pathways & Impurity Landscape
The synthesis of 2-amino-1-phenylethanol derivatives typically proceeds via the ring-opening of styrene oxide with an amine. While efficient, this route is plagued by regioselectivity issues (attacking
vs. carbon) and polyalkylation.
Master Pathway Diagram
The following diagram illustrates the divergent pathways leading to the desired product versus critical impurities.
Caption: Divergent reaction pathways in styrene oxide aminolysis showing the competition between steric (beta) and electronic (alpha) control.
Troubleshooting Guide: Epoxide Ring Opening
Issue 1: High Levels of Regioisomer (Alpha-Amino Alcohol)
User Question: "I am synthesizing a phenylethanolamine via styrene oxide aminolysis. I am observing 15-20% of the unwanted regioisomer (1-amino-2-phenylethanol). How do I shift selectivity toward the terminal (beta) position?"
Technical Analysis:
Styrene oxide is a "biased" epoxide. The benzylic (
) carbon can stabilize a partial positive charge via resonance, making it susceptible to nucleophilic attack (electronic control), especially under acidic conditions or with weak nucleophiles. However, the terminal () carbon is less sterically hindered.[1]
Corrective Actions:
Remove Lewis Acids: Ensure your solvent and reagents are free of trace metal salts or acidic impurities. Lewis acids (e.g., AlCl
, ZnCl) coordinate to the epoxide oxygen, increasing positive charge character at the benzylic position and favoring the unwanted -attack [1].
Solvent Switch: Move from polar protic solvents (methanol/water) to aprotic solvents (THF, Acetonitrile, Toluene). Protic solvents stabilize the transition state for
-attack via hydrogen bonding.
Catalyst Selection: If a catalyst is required for rate, use solid base catalysts or specific Lewis acids known to favor
-attack due to steric bulk, such as YCl (Yttrium trichloride) which has shown high -regioselectivity in literature [1].
Parameter
Favors Alpha-Attack (Unwanted)
Favors Beta-Attack (Target)
Mechanism
S1-like (Carbocation character)
S2 (Steric control)
Solvent
Polar Protic (MeOH, HO)
Aprotic (THF, Toluene)
Catalyst
Strong Lewis Acids (AlCl)
None or YCl, Solid Bases
Nucleophile
Weak nucleophiles
Strong, "hard" nucleophiles
Issue 2: Formation of "Dimer" Impurities
User Question: "LC-MS shows a large peak with roughly double the molecular weight of my product (
). What is this and how do I stop it?"
Technical Analysis:
This is a polyalkylation by-product. The secondary amine product (your target) is often more nucleophilic than the starting primary amine, leading it to attack a second molecule of styrene oxide.
Corrective Actions:
Stoichiometry Inversion: Do not add amine to epoxide. Instead, add the epoxide slowly to a large excess of the amine (e.g., 3-5 equivalents). This keeps the concentration of the starting amine high relative to the product.
Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M). Intermolecular dimerization is second-order with respect to concentration, whereas the initial reaction is first-order in amine.
Temperature Control: Lower the temperature. Higher temperatures reduce the selectivity difference between the primary and secondary amine nucleophiles.
Issue 3: Styrene Glycol Contamination
User Question: "I see a persistent impurity at RRT 0.85 that matches styrene glycol. I am using anhydrous solvents."
Technical Analysis:
Styrene glycol forms via the hydrolysis of styrene oxide.[2] Even with "anhydrous" solvents, atmospheric moisture or wet amines can initiate this. In the presence of trace acid (even CO
form air), styrene oxide hydrolyzes rapidly.
Corrective Actions:
Reagent Quality: Freshly distill the amine or dry it over KOH. Amines are hygroscopic.
Atmosphere: Run under strict Nitrogen/Argon.
Workup: Avoid acidic aqueous workups if possible, or perform them strictly cold (
C). Acidic conditions can also catalyze the isomerization of styrene oxide to phenylacetaldehyde , another common impurity [2].
Troubleshooting Guide: Reduction of Acetophenones
An alternative route involves the reduction of 2-aminoacetophenone or 2-azidoacetophenone.
Issue 4: Enantiomeric Excess (ee) Erosion
User Question: "I am reducing a chiral 2-aminoacetophenone derivative using NaBH
, but the product is nearly racemic. Why?"
Technical Analysis:
Standard hydride reducing agents like NaBH
or LiAlH are achiral. They attack the ketone from either face with equal probability. To achieve high ee, you must use asymmetric catalysis.
Corrective Actions:
Asymmetric Transfer Hydrogenation (ATH): Use Ruthenium or Rhodium catalysts with chiral ligands (e.g., Ru-TsDPEN). These can achieve >95% ee [3].
Biocatalysis: Use Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). These enzymes are highly specific and can be tuned for (R) or (S) selectivity [4].
CBS Reduction: Use the Corey-Bakshi-Shibata (CBS) catalyst (chiral oxazaborolidine) with borane.
Issue 5: Elimination to Styrenes
User Question: "During the workup of my amino-alcohol, I detect styrene derivatives."
Technical Analysis:
Benzylic alcohols with a beta-amine group are prone to dehydration (elimination of water) to form enamines or styrenes, especially under acidic conditions or high heat. This is mechanistically similar to the Hoffman elimination observed in the Wenker synthesis [5].
Corrective Actions:
Avoid Strong Acids: Do not heat the product in strong acid (e.g., HCl/H
SO) during salt formation.
Temperature Limit: Keep distillation/drying temperatures below 60°C.
Free Base Stability: Store the compound as a salt (e.g., fumarate, tartrate) rather than the free base, which is more stable against elimination and oxidation.
Analytical Checkpoints
Use this table to identify impurities based on their likely analytical signature.
Impurity Type
Origin
LC-MS Signature
NMR Signature (H)
Regioisomer (-amino)
Electronic control of ring opening
Same MW as product
Shift in methine proton (-CH)
Dimer
Polyalkylation
MW = Product + 120 (Styrene Oxide)
Complex aromatic region, ratio of alkyl:aryl changes
Styrene Glycol
Hydrolysis
MW = 138 (M+H)
Loss of amine signals; appearance of broad OH
Phenylacetaldehyde
Isomerization
MW = 120
Distinct aldehyde proton (~9.8 ppm)
References
YCl3-Catalyzed Highly Selective Ring Opening. MDPI. Available at: [Link][3]
Styrene Oxide Properties & Reactivity. Wikipedia. Available at: [Link]
Reductive Amination of Acetophenone Catalyzed by Ruthenium. Chinese Journal of Organic Chemistry. Available at: [Link]
Biotransformation of acetophenone to R-1-phenylethanol. Acta Chimica Slovaca. Available at: [Link]
Technical Support Center: Purification of 1-Amino-2-phenylethanol Isomers
Welcome to the technical support center for challenges related to the purification of 1-amino-2-phenylethanol isomers. This guide is designed for researchers, scientists, and drug development professionals actively worki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for challenges related to the purification of 1-amino-2-phenylethanol isomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Chiral β-amino alcohols like 1-amino-2-phenylethanol are critical intermediates in the synthesis of numerous pharmaceutically important compounds.[1][2] Achieving high enantiomeric purity is often a mandatory step, yet it presents significant experimental challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and explain the scientific reasoning behind methodological choices, empowering you to optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 1-amino-2-phenylethanol?
The three most common and industrially relevant methods for resolving racemic 1-amino-2-phenylethanol are:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[3] These salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[3][4]
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction (e.g., acylation) on only one of the enantiomers.[5][6] This leaves one enantiomer reacted and the other unreacted, allowing for their subsequent separation.
Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) can effectively separate the enantiomers.[7][8] This method is highly effective for analytical determination of enantiomeric excess (ee) and is also applicable for preparative-scale separations.[2]
Q2: Why is diastereomeric salt crystallization so frequently used for this specific resolution?
Diastereomeric salt crystallization is a robust, scalable, and cost-effective method that has been proven effective for 1-amino-2-phenylethanol. The presence of the basic amino group makes it ideal for forming salts with a variety of commercially available chiral acids.[9] A key advantage is that a successful crystallization can yield a product with very high enantiomeric purity (>99% ee) in a single step, which is highly desirable in process chemistry.[10]
Q3: Is chiral HPLC a viable option for large-scale purification?
While highly effective, preparative chiral HPLC can be more expensive and complex to scale up compared to crystallization due to the high cost of chiral stationary phases and the large volumes of solvent required.[11] However, for high-value products or when crystallization methods fail, it remains a powerful option. Coated polysaccharide-based CSPs have shown good chiral discrimination for similar compounds.[7]
Q4: What is a realistic enantiomeric excess (ee) to expect from a single crystallization step?
With an optimized process, it is realistic to achieve a very high enantiomeric excess. For example, the resolution of (±)-2-amino-1-phenylethanol using di-O-p-toluoyl-L-tartaric acid has been optimized to yield the chiral salt with an optical purity higher than 99% after two recrystallizations.[10] The initial crystallization often provides a significant enrichment, which is then enhanced by subsequent recrystallizations.
This section addresses specific problems you may encounter during the purification process.
Diastereomeric Salt Crystallization
Issue ID: DSC-01Problem: I am getting very low or no yield of my diastereomeric salt crystals.
Possible Causes
Recommended Actions & Solutions
1. Inappropriate Solvent System: The solubility of both diastereomeric salts is too high in the chosen solvent, preventing precipitation. Conversely, if solubility is too low, the salts may crash out as an amorphous solid with poor selectivity.
Action: Conduct a solvent screen. The ideal solvent (or solvent mixture) should dissolve the diastereomeric salts at an elevated temperature but show a significant drop in solubility for the less-soluble diastereomer upon cooling.[4] Polar solvents like alcohols (methanol, ethanol, isopropanol) or alcohol-water mixtures are common starting points.[10][12]
2. Incorrect Stoichiometry: Using a full equivalent of the resolving agent can sometimes suppress the yield of the less-soluble salt by keeping more of it in solution (a phenomenon related to the phase diagram of the diastereomers).
Solution: Employ the "method of half quantities" first described by Marckwald.[10] Using only 0.25 to 0.5 equivalents of the chiral resolving agent can significantly improve the yield and purity of the desired diastereomeric salt.
3. Premature Crystallization/Oiling Out: The solution was cooled too rapidly, or the concentration was too high, causing the product to separate as an oil or an impure amorphous solid rather than forming well-defined crystals.
Action: Ensure the salt is fully dissolved at the higher temperature before allowing it to cool slowly and without agitation initially. Seeding the solution with a few crystals of the pure diastereomeric salt can promote controlled crystallization.[9]
Issue ID: DSC-02Problem: The enantiomeric excess (ee) of my recovered 1-amino-2-phenylethanol is poor after crystallization.
Possible Causes
Recommended Actions & Solutions
1. Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization of the undesired diastereomer.[4]
Action: Re-evaluate your solvent system. Solvent choice can dramatically influence the solubility difference. For 2-amino-1-phenylethanol, dehydroabietic acid as a resolving agent showed that polar solvents favored precipitation of the (S)-enantiomer's salt, while less polar solvents favored the (R)-enantiomer's salt.[12]
2. Racemization: The conditions used during salt formation or, more commonly, during the liberation of the free amine (e.g., excessive heat or extreme pH) could be causing racemization.
Solution: Perform the liberation of the free amine from its salt at mild temperatures. Use a base like NaOH or Na₂CO₃ at or below room temperature and minimize the time the free amine is exposed to these conditions before extraction.
3. Incomplete Resolution: A single crystallization is often insufficient to achieve >99% ee. The crystalline solid is likely enriched in one diastereomer but still contains the other.
Action: Perform one or two recrystallizations of the obtained diastereomeric salt from the same or a different solvent system. This is a standard practice to upgrade the diastereomeric and, consequently, the enantiomeric purity.[10]
Issue ID: DSC-03Problem: I am struggling to recover the free amine from the purified diastereomeric salt.
Possible Causes
Recommended Actions & Solutions
1. Incomplete Neutralization: An insufficient amount of base was used to break the salt and liberate the free amine.
Action: Suspend the salt in water and add an aqueous base (e.g., 1-2 M NaOH) while monitoring the pH. Ensure the pH is sufficiently basic (pH > 11) to fully deprotonate the amine.
2. Emulsion Formation: During the workup and extraction with an organic solvent (e.g., dichloromethane, ethyl acetate), persistent emulsions can form, trapping the product and leading to low recovery.
Solution: Add a saturated brine (NaCl) solution to the aqueous layer to increase its ionic strength. This often helps to break emulsions. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.
Enzymatic Kinetic Resolution
Issue ID: EKR-01Problem: My enzymatic resolution is very slow, or the conversion stops at a low percentage.
Possible Causes
Recommended Actions & Solutions
1. Non-Optimal Enzyme or Conditions: The chosen lipase may have low activity or selectivity for this substrate. The solvent, acyl donor, or temperature may be inhibiting the enzyme.
Action: Screen different lipases (e.g., Candida antarctica lipase B (Novozym 435), Burkholderia cepacia lipase).[5][6] Optimize the reaction by testing different acyl donors (e.g., vinyl acetate, isopropenyl acetate) and non-polar organic solvents (e.g., n-heptane, toluene).[6]
2. Product Inhibition: The products of the reaction (the acylated amine or the alcohol byproduct from the acyl donor) may be inhibiting the enzyme's activity.
Solution: Consider performing the reaction in a biphasic system or using techniques for in-situ product removal if the reaction is intended for a continuous process. For batch reactions, ensure the substrate concentration is not excessively high. A study on 1-phenylethanol showed decreased enantioselectivity at higher substrate concentrations.[5]
Key Experimental Protocols & Workflows
Workflow 1: Diastereomeric Salt Crystallization
The following diagram illustrates the general workflow for resolving a racemic amine via diastereomeric salt crystallization.
Caption: Workflow for Diastereomeric Salt Resolution.
Protocol 1: Resolution with Di-O-p-toluoyl-L-tartaric Acid
This protocol is adapted from a highly successful reported procedure.[10]
Dissolution: Dissolve technical grade (±)-2-amino-1-phenylethanol (1.0 eq) in a suitable solvent mixture like 2-propanol-water. Heat the solution gently to ensure complete dissolution.
Salt Formation: In a separate vessel, dissolve di-O-p-toluoyl-L-tartaric acid (0.25 - 0.5 eq) in the same solvent system, heating if necessary.
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
Isolation: Collect the resulting crystalline salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
Recrystallization (Purity Upgrade): To achieve the highest optical purity, recrystallize the salt from the same solvent system. Repeat if necessary until the desired diastereomeric purity is reached (monitor via HPLC or melting point).
Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Add 1M NaOH solution dropwise until the pH is strongly basic (pH 11-12).
Extraction: Extract the liberated free amine into an organic solvent such as toluene or ethyl acetate (3x).
Final Processing: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-amino-1-phenylethanol.
Workflow 2: Enzymatic Kinetic Resolution
This diagram shows a typical pathway for separating enantiomers using an enzyme.
Caption: Workflow for Enzymatic Kinetic Resolution.
Data Summary Tables
Table 1: Comparison of Chiral Resolving Agents
The selection of the chiral acid and solvent is critical for successful diastereomeric resolution. The following table summarizes data for resolving racemic 2-amino-1-phenylethanol.
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodolog - Semantic Scholar. 5
Process for the preparation of optically active 2-amino-1-phenylethanols - Google Patents. 17
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. 2
Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers - Benchchem. 3
Solvent control of optical resolution of 2-amino-1-phenylethanol using dehydroabietic acid. 12
The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. 18
6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. 9
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC. 19
Kinetic resolution of racemic 1,2‐amino alcohols. - ResearchGate. 20
Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC. 21
Technical Support Center: Separation of 2-Amino-2-phenylethanol Enantiomers
Welcome to the technical support center for the resolution of 2-amino-2-phenylethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of 2-amino-2-phenylethanol enantiomers. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the separation of this critical chiral building block. Optically pure (R)- and (S)-2-amino-2-phenylethanol are valuable intermediates in the synthesis of various pharmaceuticals and serve as important resolving agents themselves.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the separation process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the enantiomeric separation of 2-amino-2-phenylethanol, providing explanations grounded in chemical principles and actionable solutions.
Issue 1: Poor or No Crystallization During Diastereomeric Salt Formation
Question: I've combined my racemic 2-amino-2-phenylethanol with a chiral resolving agent, but I'm not getting any crystal formation. What's going wrong?
Answer: The inability to induce crystallization is a frequent hurdle in diastereomeric salt resolution. The success of this technique hinges on the differential solubility of the two diastereomeric salts formed.[2] Several factors can impede this process:
Inappropriate Solvent Choice: The solvent system is paramount. An ideal solvent will solubilize both diastereomeric salts to some extent, but one salt should be significantly less soluble, allowing it to crystallize out of the solution.[3][4]
Troubleshooting:
If the salt appears too soluble (the solution remains clear), try a less polar solvent or a mixture of solvents.
If the salt is completely insoluble (precipitates as an amorphous solid), a more polar solvent is needed.
Consider the use of water-saturated ethyl acetate, which has been shown to be effective in the resolution of 2-amino-2-phenylethanol with (R)-mandelic acid due to the formation of a hydrated salt with lower solubility.[3][4]
Suboptimal Concentration: The concentration of your substrate and resolving agent is critical.
Troubleshooting:
If the solution is too dilute, crystallization may not occur. Carefully and slowly evaporate some of the solvent to increase the concentration.
Conversely, a highly concentrated solution can lead to "oiling out," where the salt separates as a liquid phase.[5] In this case, dilute the solution slightly.
Lack of Supersaturation: Crystallization requires a supersaturated solution.
Troubleshooting:
Slow Cooling: Gradually lower the temperature of the solution. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
Seed Crystals: If you have a small amount of the desired pure diastereomeric salt, adding a tiny crystal can induce crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
Issue 2: Low Enantiomeric Excess (e.e.) of the Resolved Product
Question: After separating the diastereomeric salt and liberating the free amine, the enantiomeric excess of my 2-amino-2-phenylethanol is lower than expected. How can I improve the purity?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. can stem from several factors:
Co-precipitation of the More Soluble Diastereomer: The undesired diastereomeric salt may be precipitating along with the desired, less soluble salt.
Troubleshooting:
Recrystallization: This is the most effective method to enhance enantiomeric purity.[5] Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired e.e. is achieved.
Solvent Screening: Experiment with different solvents or solvent mixtures for the crystallization. The solubility difference between the diastereomers can vary significantly with the solvent system.[6][7]
Incomplete Reaction or Racemization: Ensure the salt formation reaction has gone to completion. Also, consider the possibility of racemization under the experimental conditions, although this is less common for 2-amino-2-phenylethanol under standard resolution conditions.
Troubleshooting:
Monitor the reaction progress using techniques like TLC or NMR.
Avoid harsh conditions (strong acids/bases, high temperatures for prolonged periods) during the liberation of the free amine from the salt.
Issue 3: "Oiling Out" Instead of Crystallization
Question: My diastereomeric salt is separating as an oil rather than forming crystals. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is often due to high concentrations, rapid cooling, or an unsuitable solvent.[5]
Troubleshooting:
Dilution: Add more solvent to reduce the concentration.
Slower Cooling: Decrease the rate of cooling to allow for orderly crystal lattice formation.
Solvent Modification: Try a different solvent or a solvent mixture. Sometimes adding a small amount of a co-solvent can promote crystallization.
Stirring: Gentle stirring can sometimes prevent oiling out by maintaining a homogenous solution during cooling.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of separating 2-amino-2-phenylethanol enantiomers.
Q1: What are the most common methods for separating the enantiomers of 2-amino-2-phenylethanol?
A1: The primary methods for resolving racemic 2-amino-2-phenylethanol include:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[2] (R)-mandelic acid is a commonly used resolving agent for this purpose.[3][4]
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.[8]
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate the enantiomers.[9][10]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?
A2: The selection of a resolving agent is often empirical. However, some general guidelines can be followed:
Availability and Cost: Optically pure and readily available resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid are common starting points.[2]
Structural Similarity: Sometimes, resolving agents with structural similarities to the substrate can be effective.
Screening: It is often necessary to screen a variety of chiral acids to find the one that forms well-defined, easily separable crystals with one of the enantiomers.
Q3: What is the role of the solvent in diastereomeric salt resolution?
A3: The solvent plays a crucial role by influencing the solubility of the diastereomeric salts. An effective solvent will maximize the solubility difference between the two salts, leading to a higher yield and enantiomeric excess of the desired enantiomer.[3][4] The solvent can also influence the crystal habit, which can affect the ease of filtration and purification.
Q4: Can I use chiral HPLC for preparative-scale separation?
A4: Yes, chiral HPLC can be scaled up for preparative separations. However, it is generally more expensive and requires specialized equipment compared to diastereomeric salt formation. It is often used for high-value compounds or when classical resolution methods fail.
Q5: How can I determine the enantiomeric excess (e.e.) of my separated product?
A5: The most common method for determining the e.e. of 2-amino-2-phenylethanol is through chiral HPLC analysis.[9][11] This technique provides a quantitative measure of the ratio of the two enantiomers. Other methods include NMR spectroscopy with a chiral solvating agent or polarimetry, although the latter is less precise.
Experimental Protocols
This section provides detailed, step-by-step methodologies for common separation techniques.
Protocol 1: Resolution of (±)-2-Amino-2-phenylethanol via Diastereomeric Salt Formation with (R)-Mandelic Acid
This protocol is based on the principles of diastereomeric salt formation and fractional crystallization.
Materials:
Racemic 2-amino-2-phenylethanol
(R)-Mandelic acid
Ethyl acetate
Water
Sodium hydroxide (NaOH) solution (e.g., 1 M)
Dichloromethane (DCM) or other suitable organic solvent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
Salt Formation:
In a flask, dissolve racemic 2-amino-2-phenylethanol (1 equivalent) in water-saturated ethyl acetate. The use of water-saturated ethyl acetate is crucial as it can promote the formation of a less soluble hydrated salt.[3][4]
In a separate flask, dissolve (R)-mandelic acid (0.5 equivalents) in a minimal amount of warm water-saturated ethyl acetate.
Slowly add the (R)-mandelic acid solution to the 2-amino-2-phenylethanol solution with gentle stirring.
Crystallization:
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization. The less soluble diastereomeric salt, (R)-2-hydroxy-1-phenylethylammonium (R)-mandelate hydrate, should precipitate.[3]
If no crystals form, try the troubleshooting steps mentioned earlier (e.g., scratching, seeding, or slow solvent evaporation).
Isolation of the Diastereomeric Salt:
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate to remove any adhering mother liquor.
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent if necessary.
Liberation of the Free Amine:
Suspend the collected diastereomeric salt in water.
Add a solution of NaOH dropwise with stirring until the pH is basic (e.g., pH 10-12). This will neutralize the mandelic acid and liberate the free 2-amino-2-phenylethanol.
Extract the aqueous solution several times with an organic solvent like dichloromethane.
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-amino-2-phenylethanol.
Analysis:
Determine the yield and measure the enantiomeric excess using chiral HPLC.
Protocol 2: Analytical Chiral HPLC for 2-Amino-2-phenylethanol
This protocol provides a general guideline for the analytical separation of 2-amino-2-phenylethanol enantiomers. The exact conditions will depend on the specific chiral stationary phase (CSP) used.
Materials and Equipment:
HPLC system with a UV detector
Chiral column (e.g., a polysaccharide-based CSP like those from Daicel)[11]
Sample of racemic or resolved 2-amino-2-phenylethanol
Procedure:
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for separating amino alcohols.
Mobile Phase Preparation: Prepare a mobile phase, which is typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol). The ratio of these solvents will need to be optimized to achieve good separation.
Sample Preparation: Dissolve a small amount of the 2-amino-2-phenylethanol sample in the mobile phase or a compatible solvent.
Chromatographic Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the sample onto the column.
Monitor the separation at a suitable UV wavelength (e.g., around 210-220 nm).
The two enantiomers should elute as separate peaks.
Data Analysis:
Integrate the peak areas of the two enantiomers.
Calculate the enantiomeric excess (e.e.) using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations and Data
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the separation of 2-amino-2-phenylethanol enantiomers via diastereomeric salt formation.
Chiral stationary phase, mobile phase composition, flow rate, temperature
Peak broadening, poor resolution, co-elution
References
Mi, A., Wang, J., Chen, Y., Yang, G., & Jiang, Y. (1989). Asymmetric Synthesis IX: Stereocontrolled Synthesis of (R)-or-(S)-2-amino-2-phenylethanol Via Chiral Pinanone Ketimine Template. Synthetic Communications, 19(19), 3337-3342. [Link]
Larsen, S., Kozma, D., & Ács, M. (1994). The role of solvates in optical resolution. A study of the diastereoisomeric salts formed from enantiomeric 2-amino-2-phenylethanol and (R)-mandelic acid, their crystal structures and physico-chemical properties. Journal of the Chemical Society, Perkin Transactions 2, (5), 1091-1098. [Link]
Chen, J., Chen, X., & Yang, Y. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Crystals, 8(11), 421. [Link]
Deeter, J., Frazier, J., & Staten, G. (1991). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Tetrahedron Letters, 32(15), 1745-1748. [Link]
Waetzig, J. D., & Armstrong, D. W. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 33(11), 20-29. [Link]
LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
Tokunaga, Y., Sakamoto, S., & Utsunomiya, M. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 123. [Link]
Tokunaga, Y., Sakamoto, S., & Utsunomiya, M. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Symmetry, 13(4), 579. [Link]
Technical Support Center: Scale-Up Synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Welcome to the comprehensive technical guide for the scale-up synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol. This resource is meticulously designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the comprehensive technical guide for the scale-up synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from laboratory to pilot or production scale. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and critical process parameters, all grounded in scientific principles and practical, field-tested experience.
Introduction to the Synthesis and Scale-Up Challenges
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is a valuable β-amino alcohol intermediate in the synthesis of various pharmaceuticals. While several synthetic routes are viable at the lab scale, scaling up presents a unique set of challenges. These can include issues with reproducibility, process safety, impurity control, and economic viability.[1] This guide will primarily focus on the widely utilized reductive amination pathway, a robust and scalable method for its preparation.
The core transformation involves the reaction of a phenyl-based ketone or a related precursor with isopropylamine, followed by reduction. While seemingly straightforward, each step holds potential pitfalls when transitioning to larger quantities.
Core Synthetic Pathway: Reductive Amination
The reductive amination process is a cornerstone of amine synthesis in medicinal chemistry due to its versatility.[2] The general scheme for the synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is as follows:
Caption: Reductive amination workflow for the synthesis of the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up synthesis in a practical question-and-answer format.
Low Yield or Incomplete Reaction
Question: My reaction yield is consistently low, and I observe significant amounts of unreacted 2-amino-1-phenylethanol. What are the potential causes and how can I improve the conversion?
Answer: Low yields during the reductive amination step at scale can often be traced back to several key factors:
Inefficient Imine Formation: The initial condensation between the primary amine and the carbonyl compound (acetone in this case) to form the imine is a reversible equilibrium. At larger scales, inefficient mixing or suboptimal temperature control can hinder this step.
Troubleshooting:
Temperature and Concentration: Ensure the reaction temperature is appropriate for imine formation. Increasing the concentration of reactants can also shift the equilibrium towards the imine.
Water Removal: The formation of the imine releases water. While not always necessary, in some cases, the removal of water using a Dean-Stark trap or molecular sieves can drive the reaction forward. However, this adds complexity to the process.
Suboptimal Reduction Conditions: The choice and activity of the reducing agent are critical.
Troubleshooting:
Catalyst Activity: For catalytic hydrogenation, ensure the catalyst (e.g., PtO2, Pd/C) is not poisoned. Impurities in the starting materials or solvent can deactivate the catalyst.[3] Consider using a fresh batch of catalyst or performing a catalyst screening to identify the most robust option for your system.
Hydrogen Pressure: At larger scales, ensuring adequate hydrogen pressure and efficient gas-liquid mixing is crucial for the reaction to proceed to completion.
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[2] However, these introduce different workup procedures and potential safety concerns.[4]
pH Control: The pH of the reaction medium can significantly influence both imine formation and the reduction step.
Troubleshooting: The optimal pH for reductive amination is typically mildly acidic to neutral. This protonates the carbonyl group, making it more electrophilic for the nucleophilic attack by the amine. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Careful control of pH is therefore essential.
Formation of Impurities and Byproducts
Question: My final product is discolored and analytical data (HPLC, GC-MS) shows significant impurities. What are the likely side products and how can I minimize their formation?
Answer: Byproduct formation is a common challenge when scaling up, often leading to complex purification processes.[3]
Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can sometimes react further with the carbonyl compound and undergo another round of reductive amination to form a tertiary amine.
Troubleshooting:
Stoichiometry Control: Use a slight excess of the primary amine (2-amino-1-phenylethanol) relative to the carbonyl compound (acetone).
Controlled Addition: Add the reducing agent portion-wise to maintain a low concentration, which can disfavor the second alkylation.
Side Reactions of the Carbonyl Compound: Aldehydes and ketones can undergo self-condensation reactions (e.g., aldol condensation) under certain conditions.
Troubleshooting:
Temperature Control: Maintain a controlled reaction temperature to minimize side reactions.
Order of Addition: Adding the carbonyl compound slowly to the mixture of the amine and reducing agent can help to ensure it reacts preferentially with the amine.
Racemization: If the synthesis aims for a specific stereoisomer, harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to racemization.
Chiral Catalysts: For asymmetric synthesis, the use of chiral catalysts is a common strategy.[5]
Purification and Isolation Challenges
Question: I am struggling with the purification of the final product at a larger scale. Recrystallization is giving low recovery, and column chromatography is not practical. What are my options?
Answer: Purification is often a major bottleneck in scaling up chemical syntheses.
Crystallization Issues:
Troubleshooting:
Solvent Screening: A thorough solvent screening is essential to find a suitable system for recrystallization that provides good recovery and high purity. Consider mixed solvent systems.
Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.
Controlled Cooling: Slow and controlled cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities.
Alternative Purification Methods:
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
Salt Formation and Recrystallization: Converting the amine product to a salt (e.g., hydrochloride) can often improve its crystallinity, making purification by recrystallization more efficient. The free base can then be regenerated after purification.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up of this synthesis?
A1: The most critical parameters to monitor are:
Temperature: Exothermic reactions require careful temperature control to prevent runaways and minimize side reactions.
Agitation/Mixing: Efficient mixing is crucial for mass and heat transfer, especially in heterogeneous reactions like catalytic hydrogenation.
Rate of Addition: The rate at which reagents are added can significantly impact reaction selectivity and safety.
Pressure: For hydrogenations, maintaining a constant and appropriate hydrogen pressure is vital for reaction kinetics.
pH: As discussed, pH control is essential for optimizing the reductive amination reaction.
Q2: What are the key safety considerations for the scale-up of this process?
A2: Safety is paramount in any chemical synthesis, and the risks are amplified at scale.[1]
Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for pressure, and all equipment is well-maintained and grounded. An inert atmosphere (e.g., nitrogen or argon) should be used to purge the system before and after the reaction.
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE). Be aware of the specific hazards of each reagent, such as the flammability of solvents and the corrosivity of acids or bases.
Exothermic Reactions: The reduction step is often exothermic. Implement a robust cooling system and monitor the reaction temperature closely to prevent a thermal runaway.
Q3: How can I ensure batch-to-batch reproducibility?
A3: Reproducibility is a hallmark of a well-controlled process.[7]
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every step of the synthesis.
Raw Material Quality: Ensure the quality and purity of all starting materials and solvents are consistent across batches.
Process Analytical Technology (PAT): Where possible, implement in-process monitoring (e.g., HPLC, GC) to track the progress of the reaction and ensure it is following the expected profile.
Equipment Calibration: Regularly calibrate all instruments and equipment to ensure accurate measurements and control.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol via Reductive Amination
This protocol is a representative example and may require optimization based on your specific equipment and safety protocols.
Materials:
2-Amino-1-phenylethanol
Acetone
Methanol (or another suitable solvent)
Palladium on Carbon (Pd/C, 5-10 wt%) or Platinum(IV) oxide (PtO2)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Equipment:
Pressure reactor (e.g., Parr hydrogenator) of appropriate size
Mechanical stirrer
Temperature control system (heating/cooling mantle)
Filtration apparatus
Procedure:
Reactor Setup: Ensure the pressure reactor is clean, dry, and has been leak-tested.
Inerting: Purge the reactor with an inert gas (e.g., nitrogen) to remove all oxygen.
Charging Reactants:
Under the inert atmosphere, charge the reactor with 2-amino-1-phenylethanol and the solvent (e.g., methanol).
Add the catalyst (e.g., Pd/C or PtO2). The catalyst loading will need to be optimized but is typically in the range of 1-5 mol% relative to the limiting reagent.
Begin agitation to ensure the catalyst is well-suspended.
Add acetone to the reaction mixture.
Hydrogenation:
Pressurize the reactor with hydrogen to the desired pressure (this will need to be optimized, but a typical starting point is 50-100 psi).
Maintain the reaction at the desired temperature (often room temperature to 50 °C).
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
Work-up:
Depressurize the reactor and purge with an inert gas.
Filter the reaction mixture to remove the catalyst. This should be done carefully, as the catalyst can be pyrophoric. The filter cake should be washed with a small amount of the reaction solvent.
Concentrate the filtrate under reduced pressure to remove the solvent.
Purification:
The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent
Advantages
Disadvantages
Typical Conditions
H₂/Pd/C or PtO₂
High atom economy, clean workup (catalyst filtration).[4]
Requires specialized pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.[3]
50-100 psi H₂, room temp to 50 °C, various solvents.
Technical Support Center: Stability & Degradation of 2-Amino-1-Phenylethanol Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and formulation scientists through the complex degradation pathways of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, analytical chemists, and formulation scientists through the complex degradation pathways of 2-amino-1-phenylethanol derivatives.
The 2-amino-1-phenylethanol scaffold is the critical pharmacophore in a wide range of biologically active compounds, including endogenous catecholamines (epinephrine, norepinephrine) and synthetic β2-adrenergic agonists (salbutamol, fenoterol). Due to the electron-rich nature of the aromatic ring and the reactive secondary amine/hydroxyl groups, these compounds are highly susceptible to oxidative, thermal, photolytic, and solvolytic degradation[1].
Core Degradation Pathways Overview
Before troubleshooting specific assays, it is crucial to understand the mechanistic routes of degradation. The diagram below maps the primary stress-induced pathways for 2-amino-1-phenylethanol derivatives.
Major physical and chemical degradation pathways of 2-amino-1-phenylethanol derivatives.
FAQ: Formulation & Storage Stability
Q1: Why does my salbutamol formulation degrade rapidly in ethanolic solutions, such as in pressurized metered-dose inhalers (pMDIs)?A1: The 2-amino-1-phenylethanol backbone is susceptible to nucleophilic attack by alcohols. In ethanolic solutions, salbutamol undergoes a primary degradation process to form mono-ethyl ethers (identified analytically as BIIK 0285 and BIIK 0277)[2]. At higher ethanol concentrations (>20%), a secondary degradation process occurs where these mono-ethers further react to form salbutamol diethyl ether[2]. To mitigate this, formulation scientists must strictly control the ethanol co-solvent ratio and optimize the apparent pH of the non-aqueous system.
Q2: What are the primary products of oxidative degradation for catecholamine-like phenylethanolamines?A2: Oxidation is heavily pH-dependent and typically initiated by reactive oxygen species (ROS) or peroxidases (like MPO/H2O2). For compounds bearing a phenolic or catechol ring, oxidation generates reactive radical intermediates that rapidly cross-link. For instance, the oxidation of salbutamol generates the dimer o,o'-disalbutamol[3]. The efficacy of this degradation increases significantly as the pH shifts from 5.0 to 8.0, making strict pH control (optimally around pH 3.5) essential for aqueous formulations[2][3].
Q3: How does the solid-state nature (amorphous vs. crystalline) affect the thermal degradation of these compounds?A3: The crystal lattice provides a massive thermodynamic energy barrier against degradation. Crystalline salbutamol sulphate is thermally stable up to ~180°C and exhibits a melt-degradation onset at 198.2°C[4]. However, if your processing method (e.g., spray-drying or freeze-drying) yields an amorphous solid, the compound lacks this lattice energy barrier. Consequently, amorphous salbutamol sulphate undergoes severe thermal degradation at just 143.6°C, releasing water, ammonia, and sulfur dioxide[4].
Issue: Poor mass balance during photocatalytic or oxidative forced degradation studies.
Cause: Standard HPLC-UV methods track the disappearance of the parent peak and the appearance of chromophoric intermediates. However, under intense photocatalytic degradation (e.g., TiO2/UV), the 2-amino-1-phenylethanol structure fragments into non-chromophoric aliphatics (like 2-(tert-butylamino)-ethanol) and eventually mineralizes completely into
Solution: Do not rely solely on LC-UV for mass balance. Implement Chemical Oxygen Demand (COD) tracking. A successful mineralization pathway will show a >90% reduction in COD, confirming that the "missing" mass has been converted to inorganic volatiles rather than invisible polymeric degradants[5].
Issue: Inconsistent degradation kinetics in aqueous physiological buffers.
Cause: The buffer salt itself acts as a catalytic participant. Phosphate buffers have been empirically shown to accelerate the degradation of the 2-amino-1-phenylethanol backbone, whereas acetate buffers exert a stabilizing effect[1].
Solution: When designing stability-indicating assays or conducting in vitro release testing, substitute phosphate-buffered saline (PBS) with an acetate buffer if the goal is to evaluate intrinsic drug stability rather than buffer-catalyzed hydrolysis[1].
Troubleshooting workflow for resolving mass balance gaps in forced degradation studies.
Causality Note: Samples must be neutralized immediately after acid/base stress. Failing to do so allows degradation to continue in the autosampler queue, leading to non-reproducible kinetics and potential damage to the stationary phase of the HPLC column.
Acid Hydrolysis: Treat 1 mg/mL of the compound with 0.1 M HCl. Incubate at 80°C for 2 hours. Neutralize with 0.1 M NaOH prior to injection[1].
Alkaline Hydrolysis: Treat 1 mg/mL of the compound with 0.1 M NaOH. Incubate at 80°C for 2 hours. Neutralize with 0.1 M HCl prior to injection[1].
Oxidative Stress: Treat the solution with 3%
at room temperature for 3 hours[1]. Protect from light to prevent confounding photolytic degradation.
Analysis: Filter through a 0.22 µm PTFE syringe filter. Analyze via a validated stability-indicating HPLC method (e.g., Synergi 4µm Polar-RP column, 75:25 0.1% ammonium acetate:methanol mobile phase, detection at 225 nm)[1].
Protocol 2: LC-MS/MS Structural Elucidation of Ethanolic Degradants
Causality Note: Time-of-Flight (TOF) MS is required here because isobaric degradants (compounds with the same nominal mass but different structures) frequently form during solvolysis.
Sample Preparation: Stress the 2-amino-1-phenylethanol derivative in 10% to 30% ethanol at pH 1 to accelerate etherification[2].
Chromatography: Utilize a gradient elution capable of separating highly polar parent compounds from their increasingly lipophilic ether derivatives.
Mass Spectrometry: Employ tandem quadrupole or TOF-MS. Look for the characteristic loss of water (
) and subsequent loss of the amine side chain (e.g., loss of isobutene for tert-butylamino derivatives) to confirm the structural integrity of the degradant's core[2][5].
Quantitative Data Summaries
Table 1: Thermal & Physical Degradation Parameters of Salbutamol Sulphate
Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation
PMC - NIH / ACS Omega
[Link]
The degradation of salbutamol in ethanolic solutions
Ovid / Journal of Pharmaceutical and Biomedical Analysis
[Link]
Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs
PMC - NIH[Link]
Validation of Bioassay Platforms for 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol: A Comparative Guide
As drug discovery pipelines increasingly focus on structurally unique chiral building blocks and targeted pharmacophores, the rigorous validation of bioassays becomes the linchpin of reproducible science. 2-Phenyl-2-[(pr...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly focus on structurally unique chiral building blocks and targeted pharmacophores, the rigorous validation of bioassays becomes the linchpin of reproducible science. 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (commonly referred to as 2-isopropylamino-2-phenylethanol) is a highly versatile chiral amino alcohol. Structurally, it is a regioisomer of classical phenylethanolamines (such as isoproterenol), making it a critical probe in biochemical research, particularly in enzyme inhibition and adrenergic receptor binding studies[1].
To accurately evaluate this compound's pharmacokinetic (PK) exposure and pharmacodynamic (PD) efficacy, researchers must select and validate the appropriate bioassay platforms. This guide objectively compares industry-standard analytical and functional bioassays, providing field-proven methodologies grounded in FDA and ICH M10 regulatory frameworks[2][3].
Part 1: Pharmacokinetic Quantification – LC-MS/MS vs. HPLC-UV
When quantifying 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in biological matrices (e.g., plasma, serum), the analytical method must overcome the compound's high polarity, driven by its hydroxyl and secondary amine groups. We compare the two most prevalent platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Objective Performance Comparison
Performance Parameter
LC-MS/MS (MRM Mode)
HPLC-UV (210 nm)
Causality & Scientific Rationale
Sensitivity (LLOQ)
0.5 ng/mL
50 ng/mL
MS/MS isolates specific precursor-to-product ion transitions, eliminating background matrix noise[3].
Linear Dynamic Range
0.5 – 1,000 ng/mL
50 – 5,000 ng/mL
The broad dynamic range of MS/MS accommodates both low-dose PK tailing and high Cmax peaks without sample dilution.
Matrix Effect Control
< 15% deviation
Highly susceptible
LC-MS/MS utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically normalize ion suppression[3].
Sample Preparation
Protein Precipitation
Solid-Phase Extraction
UV detection requires highly purified extracts to prevent co-eluting endogenous peaks, increasing prep time and cost.
Compliant with FDA Bioanalytical Method Validation Guidance for Industry[2].
Causality of Design: 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is highly polar. Traditional liquid-liquid extraction (LLE) using non-polar solvents yields poor recovery. Therefore, we utilize protein precipitation (PPT) with acetonitrile, which ensures >85% recovery while maintaining analyte stability.
Step-by-Step Methodology:
Matrix Spiking (The Self-Validating Step): Aliquot 50 µL of blank human plasma. Immediately spike with 10 µL of SIL-IS (e.g., Deuterated-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol at 100 ng/mL). Rationale: Adding the IS before any extraction step ensures that any subsequent volumetric loss or matrix-induced ion suppression is proportionally captured and corrected in the final ratio.
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Rationale: Formic acid keeps the secondary amine protonated, preventing it from binding to precipitating plasma proteins.
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 analytical column (50 mm x 2.1 mm, 1.7 µm). Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Formic Acid). Rationale: The acidic mobile phase prevents peak tailing of the basic amine group.
MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).
Validation Criteria: Ensure the inter-run precision (%CV) is ≤15% (≤20% at LLOQ) and accuracy is within ±15% of nominal concentrations, as mandated by EMA and FDA guidelines[2][4].
LC-MS/MS bioanalytical method validation workflow for pharmacokinetic analysis.
Part 2: Pharmacodynamic Characterization – HTRF cAMP vs. Radioligand Binding
To evaluate the biological activity of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol at G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors, researchers must choose between functional assays and pure binding assays. We compare Homogeneous Time-Resolved Fluorescence (HTRF) measuring cAMP accumulation against traditional Radioligand Binding.
Objective Performance Comparison
Parameter
HTRF cAMP Assay
Radioligand Binding Assay
Causality & Scientific Rationale
Data Output
Functional Efficacy (EC50 / IC50)
Pure Affinity (Kd / Ki)
HTRF determines if the compound is an agonist or antagonist; Radioligand only confirms receptor occupancy.
Throughput
High (384/1536-well, wash-free)
Low to Medium (requires washing)
HTRF relies on a homogeneous FRET signal, eliminating wash steps that can disrupt equilibrium.
Safety & Disposal
Non-radioactive
Requires ³H or ¹²⁵I isotopes
HTRF eliminates the regulatory and safety overhead associated with radioactive waste.
Z'-Factor (Robustness)
Typically > 0.75
Typically 0.60 - 0.70
Time-resolved fluorescence minimizes background auto-fluorescence from the biological matrix.
Protocol 2: HTRF cAMP Functional Assay
Designed for evaluating GPCR agonism/antagonism.
Causality of Design: Traditional ELISAs require multiple wash steps. For transient intracellular signaling molecules like cAMP, washing can lead to signal degradation or cell detachment. HTRF is a "mix-and-measure" system. It relies on competitive binding between native cAMP produced by the cells and a d2-labeled cAMP tracer for a Europium cryptate-labeled anti-cAMP antibody.
Step-by-Step Methodology:
Cell Plating: Seed CHO cells stably expressing the target beta-adrenergic receptor at 5,000 cells/well in a 384-well microplate.
Compound Stimulation: Add 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Include 0.5 mM IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the enzymatic degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels.
Incubation: Incubate for 30 minutes at Room Temperature.
Lysis & Detection (The Self-Validating Step): Add the HTRF detection reagents (cAMP-d2 tracer and Anti-cAMP-Eu³⁺ cryptate) formulated in a cell lysis buffer.
Validation via Z'-Factor: Include control wells with a full agonist (e.g., Isoproterenol) and vehicle buffer. Calculate the Z'-factor. Rationale: The assay is only deemed valid if Z' > 0.5. This mathematically proves that the separation band between the positive and negative controls is wide enough to trust the intermediate signals generated by the test compound.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.
GPCR cAMP signaling pathway and HTRF assay detection mechanism.
Conclusion
The successful validation of bioassays for 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol requires platforms tailored to its specific physicochemical and pharmacological properties. For pharmacokinetic quantification, LC-MS/MS with SIL-IS provides an unmatched, self-validating framework capable of bypassing the compound's polarity-driven matrix effects[3]. Conversely, for pharmacodynamic profiling, the HTRF cAMP assay supersedes traditional radioligand binding by offering high-throughput, functional readouts of receptor activation without the artifacts introduced by wash steps. By adhering to these protocols, researchers ensure their data meets the rigorous standards of global regulatory bodies.
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Infinix Bio Regulatory Summaries.
BenchChem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards". BenchChem.
European Medicines Agency (EMA). "The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content". European Bioanalysis Forum.
"2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol vs other β2-adrenoceptor agonists"
The following technical guide provides an in-depth comparative analysis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also known as N-isopropyl-2-phenylglycinol) versus established -adrenoceptor agonists. This guide addr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also known as N-isopropyl-2-phenylglycinol) versus established
-adrenoceptor agonists.
This guide addresses the structural, pharmacological, and functional divergences between this specific 2-amino-2-phenylethanol scaffold and the classical 2-amino-1-phenylethanol scaffold found in drugs like Salbutamol and Isoproterenol.
Comparative Guide: 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol vs. Classical
-Agonists
Executive Analysis: The Scaffold Shift
The compound 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol represents a fundamental departure from the canonical structure of sympathomimetic amines. While classical
-agonists (e.g., Salbutamol, Formoterol) rely on a 2-amino-1-phenylethanol backbone (where the hydroxyl group is benzylic), the subject compound utilizes a 2-amino-2-phenylethanol backbone (where the amine is benzylic, and the hydroxyl is primary).
Key Insight for Researchers:
This regioisomerism is not merely a structural curiosity; it alters the ligand's topology within the orthosteric binding pocket. Recent medicinal chemistry campaigns (e.g., J. Med.[1] Chem. 2022) have identified this scaffold as a source of biased agonism , potentially separating therapeutic bronchodilation (G
s signaling) from adverse effects like desensitization (-arrestin recruitment).
Amine interacts with Asp113; Primary OH offers flexible H-bonding.
Benzylic OH forms critical rigid H-bonds with Ser203/204/207.
Primary Utility
Novel scaffold for biased ligand discovery; Research tool.[2]
Clinical bronchodilators (Asthma/COPD standard of care).
Pharmacological Profile & Mechanism of Action[1]
Binding Mode Hypothesis
The classical "Easson-Stedman" hypothesis dictates that the benzylic hydroxyl group is essential for high-affinity binding to the
-adrenoceptor. It engages in hydrogen bonding with serine residues in Transmembrane Domain 5 (TM5).
Classical Agonists: The benzylic -OH is "locked" in position to bridge the receptor's active state.
Subject Compound: The primary -OH is one carbon removed from the ring. This increased flexibility allows it to explore different sub-pockets.[1] Experimental data suggests that while the affinity (
) of the simple N-isopropyl derivative is lower than Isoproterenol, optimized derivatives (with extended N-tails) can achieve nanomolar potency with superior selectivity .
Signaling Pathway Visualization
The following diagram illustrates the divergence in signaling potential between the classical balanced agonists and the potential bias of the 2-amino-2-phenylethanol scaffold.
Caption: Differential signaling propensity. The 2-amino-2-phenylethanol scaffold is investigated for 'G-protein bias', potentially minimizing
-arrestin mediated desensitization compared to classical agonists.
Experimental Validation Protocols
To objectively compare 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol against standards (e.g., Salbutamol), the following protocols establish a self-validating dataset.
Synthesis of the Core Scaffold
Unlike the reductive amination of ketones used for classical agonists, this scaffold is best accessed via the reduction of phenylglycine derivatives.
Reduction: Dissolve substrate in anhydrous THF. Add
(2.0 equiv) dropwise at 0°C under Argon.
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the carbonyl.
Quench: Fieser workup (
, 15% , ).
Purification: Recrystallize from EtOAc/Hexane.
Quality Control: Confirm structure via
H-NMR. Key signal: Triplet/Multiplet for the primary alcohol protons (-CHOH) at ppm, distinct from the doublet of benzylic -CH(OH)- in classical isomers.
Functional cAMP Assay (Potency & Efficacy)
Objective: Determine
and relative to Isoproterenol.
Cell Line: CHO-K1 cells stably expressing human
-AR.
Reagent: TR-FRET cAMP kit (e.g., Lance Ultra).
Dosing: Prepare 10-point serial dilutions of the Subject Compound and Isoproterenol (Reference) ranging from
M to M.
Incubation: Treat cells for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor).
Detection: Lyse cells and add detection antibodies. Read fluorescence ratio (665/615 nm).
Analysis: Fit data to a 4-parameter logistic equation.
Expected Result: The simple N-isopropyl subject compound typically shows micromolar to high-nanomolar potency (
), significantly weaker than Isoproterenol (), unless the N-substituent is modified to a larger lipophilic group.
Selectivity Screen (
vs
)
Objective: Verify if the scaffold reduces cardiac side effects (mediated by
).
Repeat the cAMP assay using CHO cells expressing
-AR .
Calculate Selectivity Ratio:
.
Literature Benchmark: Derivatives of this scaffold often exhibit superior selectivity (>500-fold) compared to classical non-selective agonists like Isoproterenol.
Summary of Comparative Data
Parameter
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol
Salbutamol (Standard)
Isoproterenol (Reference)
Core Structure
2-Amino-2-phenylethanol
2-Amino-1-phenylethanol
2-Amino-1-phenylethanol
Potency ()
Low (Prototype) / High (Optimized Derivatives)
High ( nM)
Very High ( nM)
Intrinsic Activity
Partial to Full Agonist
Partial Agonist
Full Agonist
Metabolic Stability
High (Primary OH is stable)
Moderate (Sulfation/Glucuronidation)
Low (COMT substrate)
Key Advantage
Potential for Biased Signaling & Selectivity
Proven Clinical Efficacy
Potency Standard
References
Design and Synthesis of 2-Amino-2-phenylethanol Derivatives:
Yi, C., et al.[2] "Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists." Acta Pharmacologica Sinica, 2019.[2]
Discovery of Selective Agonists:
Wang, S., et al.[2] "Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold."[2][3][4][5] Journal of Medicinal Chemistry, 2022.
Biased Agonism Mechanisms:
Woo, A.Y., et al.[2] "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives."[2][6] Bioorganic & Medicinal Chemistry, 2018.
General SAR of Beta-Agonists:
Goodman & Gilman's The Pharmacological Basis of Therapeutics. "Adrenergic Agonists and Antagonists."[1][2][7][8][9][10]
Comparative Guide: 2-Amino-2-Phenylethanol Derivatives in Drug Development
Executive Summary: The Isomeric Distinction In the landscape of chiral amino alcohols, 2-amino-2-phenylethanol (2-APE) —commonly known as phenylglycinol —occupies a distinct chemical space compared to its well-known regi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomeric Distinction
In the landscape of chiral amino alcohols, 2-amino-2-phenylethanol (2-APE) —commonly known as phenylglycinol —occupies a distinct chemical space compared to its well-known regioisomer, 2-amino-1-phenylethanol (1-APE) (e.g., norephedrine/norpseudoephedrine).
While 1-APE derivatives have historically dominated the adrenergic landscape as non-selective decongestants and psychostimulants, recent comparative studies highlight 2-APE derivatives as emerging scaffolds for highly selective
-adrenoceptor agonists and versatile chiral auxiliaries in asymmetric synthesis.
This guide objectively compares these two scaffolds, providing experimental protocols for the synthesis and evaluation of 2-APE derivatives, supported by recent bioactivity data.
Structural Divergence
2-APE (Phenylglycinol): The amine is benzylic. (Structure:
)
1-APE (Norephedrine type): The hydroxyl is benzylic. (Structure:
)
Comparative Analysis: 2-APE vs. 1-APE Derivatives
The following table summarizes the physicochemical and pharmacological divergence between the two regioisomers.
Feature
2-Amino-2-Phenylethanol (2-APE)
2-Amino-1-Phenylethanol (1-APE)
Common Name
Phenylglycinol
Norephedrine / Norpseudoephedrine
Benzylic Group
Amine ()
Hydroxyl ()
LogP (approx.)
0.1 (Hydrophilic)
0.8 - 1.1 (More Lipophilic)
Primary Bioactivity
Selective -Adrenergic Agonist
Mixed -Adrenergic Agonist, CNS Stimulant
Key Mechanism
Gs-protein coupled cAMP accumulation
Norepinephrine release / Direct receptor binding
Synthetic Utility
Chiral auxiliary (e.g., Meyers' lactams)
Chiral resolution agent, CNS active drugs
Toxicity Profile
Low CNS penetration (Polar)
High CNS penetration (Psychotropic risks)
Key Insight: Selectivity vs. Potency
Experimental data indicates that N-substituted derivatives of 2-APE achieve superior selectivity for the
-adrenoceptor over . For instance, specific halogenated 2-APE derivatives demonstrate >700-fold selectivity for , minimizing the cardiac side effects (tachycardia) associated with the non-selective 1-APE class [1].
Detailed Bioactivity: The
-Adrenoceptor Profile
Recent optimization campaigns have validated 2-APE as a scaffold for bronchodilators (asthma/COPD therapy).
Case Study: Compound 2f
A pivotal study identified Compound 2f (a 2-amino-2-phenylethanol derivative) with the following profile [1]:
Stereochemistry: The (S)-isomer is approx. 8.5-fold more active than the (R)-isomer.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action for 2-APE derivatives acting on the
-adrenergic receptor.
Figure 1: Signal transduction pathway for 2-APE derivatives. Binding triggers the Gs-cAMP cascade, leading to bronchodilation.
Experimental Protocols
To ensure reproducibility, we provide a validated synthesis protocol for the parent scaffold (S)-2-phenylglycinol and a standard bioassay for evaluating derivatives.
Protocol A: Synthesis of (S)-2-Phenylglycinol
Objective: Reduction of (S)-Phenylglycine to (S)-2-Phenylglycinol.
Mechanism: Iodine-activated Sodium Borohydride reduction (Self-validating: Evolution of
gas indicates active hydride; disappearance of color indicates iodine consumption).
Enantiomeric Excess Determination of Chiral Amino Alcohols: A Methodological Comparison Guide
Introduction Chiral amino alcohols (e.g., ephedrine, sphingosines, and synthetic ligands like BINOL-derivatives) are ubiquitous building blocks in pharmaceuticals and asymmetric catalysis. Because the physiological and c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Chiral amino alcohols (e.g., ephedrine, sphingosines, and synthetic ligands like BINOL-derivatives) are ubiquitous building blocks in pharmaceuticals and asymmetric catalysis. Because the physiological and catalytic properties of these molecules depend heavily on their absolute configuration, accurately determining their enantiomeric excess (ee) is a critical quality attribute in drug development and chemical synthesis[1].
This guide provides an objective comparison of the premier analytical methods for ee determination of chiral amino alcohols: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. By analyzing the causality behind experimental choices, we establish self-validating protocols to ensure robust and reproducible stereochemical analysis.
Methodological Comparison: HPLC vs. NMR
Chiral HPLC: The Gold Standard for Direct Separation
Chiral HPLC utilizes Chiral Stationary Phases (CSPs) to directly resolve enantiomers without prior chemical derivatization. For amino alcohols, acetylated β-cyclodextrin and ligand-exchange CSPs are highly effective[2][3].
Causality of Separation: The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. In β-cyclodextrin phases, the hydrophobic cavity encapsulates the aromatic or alkyl backbone of the amino alcohol. Simultaneously, the rim's acetyl or hydroxyl groups engage in stereoselective hydrogen bonding with the analyte's amine and hydroxyl moieties[2]. This multipoint interaction leads to differential retention times.
NMR Spectroscopy: Precision via Chiral Differentiating Agents
When HPLC method development is too time-consuming or specific chiral columns are unavailable, NMR spectroscopy offers a highly accurate alternative. Because enantiomers are NMR-indistinguishable in achiral environments, they must be converted into diastereomers using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs)[1].
Causality of Signal Splitting:
CSAs: Form non-covalent diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. The differential shielding environments cause a chemical shift difference (ΔΔδ) between the enantiomers[1].
CDAs (e.g., Mosher's Acid, Chiral Phosphorus Reagents): Covalently bond to the amino alcohol. Phosphorus-31 (³¹P) NMR using chiral phospholidines is particularly powerful. The ³¹P nucleus provides a massive chemical shift dispersion and zero background interference from the analyte's carbon/hydrogen framework, making integration highly precise[4].
Workflow: Selecting the Optimal ee Determination Method
Decision matrix for selecting the appropriate enantiomeric excess determination method.
Experimental Methodologies
Protocol 1: Direct ee Determination via Chiral HPLC (Acetylated β-Cyclodextrin)
Self-Validation Check: Always run a racemic standard prior to the enriched sample. Baseline resolution (Rs > 1.5) of the racemate ensures the column and mobile phase are performing correctly before quantifying the target sample[5].
Mobile Phase Preparation: Prepare an isocratic mixture of Methanol/Water (e.g., 60:40 v/v). Causality: Add a conventional phosphate buffer (e.g., 20 mM KH₂PO₄, pH 4.5) to suppress the ionization of the amino group. Keeping the analyte in its neutral state maximizes its hydrophobic interaction with the cyclodextrin cavity[2].
Sample Preparation: Dissolve the chiral amino alcohol in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP.
Detection: UV at the analyte's λ_max (typically 210-254 nm).
Analysis: Inject 10 µL of the sample. Calculate ee using the area under the curve (AUC) of the two enantiomeric peaks:
ee (%) = |(AUC_R - AUC_S) / (AUC_R + AUC_S)| × 100
Protocol 2: Indirect ee Determination via ³¹P NMR (Chiral Phosphorus Derivatizing Agent)
Self-Validation Check: Ensure 100% conversion of the analyte. Incomplete derivatization can trigger kinetic resolution (where one enantiomer reacts faster than the other), artificially skewing the final ee calculation[1]. Using an excess of the derivatizing agent and allowing sufficient reaction time mitigates this risk.
Reagent Preparation: Utilize an (S)-α-phenylethylamine-based chiral phospholidine reagent[4]. Ensure all glassware is oven-dried and purged with inert gas (N₂ or Ar) to prevent hydrolysis of the moisture-sensitive phosphorus reagent.
Derivatization Reaction:
Dissolve 0.1 mmol of the chiral amino alcohol in 0.5 mL of anhydrous CDCl₃ directly in an NMR tube.
Add 0.15 mmol of the chiral phosphorus reagent and 0.2 mmol of an anhydrous base (e.g., triethylamine). Causality: The base acts as an acid scavenger for the HCl generated during the covalent bonding process, driving the reaction to completion.
Cap the tube, shake vigorously, and allow the reaction to proceed at room temperature for 15 minutes.
NMR Acquisition: Acquire the ³¹P NMR spectrum (proton-decoupled) using a standard pulse sequence.
Data Processing: Identify the two distinct ³¹P singlets corresponding to the diastereomeric derivatives. Integrate the peaks to calculate the ee. The large chemical shift dispersion in ³¹P NMR typically guarantees baseline resolution of these peaks, free from carbon/hydrogen background interference[4].
References
Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. 2
A Comparative Guide to NMR Spectroscopy for Chiral Purity Determination of Amino Alcohols. Benchchem. 1
Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols. NIH/PubMed. 3
α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of chiral alcohols, amines and thiols by means of 31P NMR. University of Groningen. 4
Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. PMC/NIH. 5
Technical Comparison Guide: Determination of Absolute Configuration for 2-Amino-1-phenylethanol
The following guide is a technical comparison and procedural manual for determining the absolute configuration of 2-amino-1-phenylethanol enantiomers. Executive Summary 2-Amino-1-phenylethanol (APE) is a critical chiral...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical comparison and procedural manual for determining the absolute configuration of 2-amino-1-phenylethanol enantiomers.
Executive Summary
2-Amino-1-phenylethanol (APE) is a critical chiral building block for adrenergic agonists and beta-blockers. The biological activity of these drugs is strictly dependent on the stereochemistry at the C1 position. Misassignment of the absolute configuration ((R) vs. (S)) can lead to catastrophic failures in downstream efficacy studies.
This guide evaluates three distinct tiers of stereochemical confirmation, ranging from routine quality control to ab initio structural elucidation. It provides validated protocols for Chiral HPLC , Mosher’s NMR Analysis , and Vibrational Circular Dichroism (VCD) , comparing their utility in a drug development context.
Part 1: Comparative Analysis of Methods
The following table contrasts the primary methods for confirming the configuration of APE.
Feature
Method A: Chiral HPLC
Method B: Mosher's NMR
Method C: VCD Spectroscopy
Method D: X-Ray Crystallography
Primary Use
Routine QC / Purity
Ab Initio Structure Elucidation
Ab Initio Structure Elucidation
Ultimate Proof (Gold Standard)
Reference Standard
REQUIRED (Must have known R/S)
NOT REQUIRED
NOT REQUIRED
NOT REQUIRED
Sample State
Solution (mg scale)
Solution (10-20 mg)
Solution (5-10 mg)
Single Crystal (Solid)
Throughput
High (20 min/sample)
Low (1-2 days)
Medium (2-4 hours)
Low (Days to Weeks)
Cost per Run
Low
Medium (Reagents)
High (Instrument/Software)
High
Self-Validating?
No (Relative method)
Yes (Internal comparison)
Yes (Theory vs. Experiment)
Yes (Direct imaging)
Decision Matrix
Use the following logic to select the appropriate method for your stage of development.
Figure 1: Decision tree for selecting the stereochemical confirmation method.
Part 2: Detailed Experimental Protocols
Method A: Chiral HPLC (Routine Identification)
Objective: Rapidly distinguish (R) and (S) enantiomers by comparing retention times (
) against a known standard.
Caveat: This method cannot determine absolute configuration without a reference standard of known stereochemistry.
Protocol:
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the free amine group.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 254 nm.
Sample Prep: Dissolve 1 mg of APE in 1 mL of Mobile Phase.
Expected Results:
The enantiomers will resolve with baseline separation.
Literature Reference: Typically, on Chiralcel OD-H, the (R)-enantiomer elutes before the (S)-enantiomer, but this must be validated with a standard (e.g., Sigma Aldrich #4561-43-7 for the HCl salt of the R-isomer) [1].
Objective: Determine absolute configuration ab initio by derivatizing with chiral solvating agents (Mosher's Acid).
Mechanism: The reaction forms diastereomeric esters/amides. The magnetic anisotropy of the Mosher reagent's phenyl ring causes predictable shielding/deshielding effects (
) on the substrate's protons.
Protocol:
Since APE is an amino alcohol, the Double Derivatization strategy is recommended to avoid kinetic resolution issues or hydrogen bonding complications.
Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chloride).
Reaction (Run in parallel):
Tube 1: 10 mg APE + 20 mg (R)-MTPA-Cl + Pyridine-
(0.6 mL).
Tube 2: 10 mg APE + 20 mg (S)-MTPA-Cl + Pyridine-
(0.6 mL).
Allow to react for 4 hours to ensure both N-acylation and O-acylation occur.
Analysis: Acquire
H-NMR (400 MHz or higher) for both samples.
Calculation:
Assign the proton signals for the APE skeleton (specifically the methine proton at C1 and the methylene protons at C2).
Note: The "S-MTPA" derivative is formed from the (S)-acid chloride (or (S)-acid). Ensure you track the stereochemistry of the reagent used.
Interpretation (The Sector Rule):
Construct the Mosher Model for the O-MTPA ester moiety at C1.
Configuration Assignment:
If protons on the Right side of the plane have
and protons on the Left have , the configuration is assigned based on the model below.
For (R)-2-amino-1-phenylethanol:
The C1 proton is attached to the Phenyl ring and the
group.
Using the standard model, if
(S-R) for the protons is positive , and the Phenyl ring protons are negative (or vice versa), this fingerprint confirms the configuration [2].
Method C: Vibrational Circular Dichroism (VCD)
Objective: Determine configuration by comparing experimental IR chirality signatures with calculated Density Functional Theory (DFT) models.
Advantage: Non-destructive and requires no derivatization.
Protocol:
Sample: Dissolve 5-10 mg of APE in
or .
Measurement: Record VCD and IR spectra in the 1000–1800
Overlay the Experimental VCD spectrum with the Calculated (R)-spectrum.
Match: If the signs of the major bands align, the sample is (R).[1]
Mirror Image: If the experimental spectrum is the inverse of the calculation, the sample is (S).
Part 3: References
Thermo Scientific Chemicals. (R)-(-)-2-Amino-1-phenylethanol, 97%, ee 98% Product Specifications. Fisher Scientific. Available at: [Link]
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Available at: [Link]
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configuration of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
"cross-reactivity of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in immunoassays"
This is a comprehensive Publish Comparison Guide regarding the cross-reactivity of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (and its structural isomers/analogs) in immunoassays. Executive Summary The molecule 2-Phenyl-2...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Publish Comparison Guide regarding the cross-reactivity of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (and its structural isomers/analogs) in immunoassays.
Executive Summary
The molecule 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also referred to as N-isopropyl-2-phenylglycinol) and its structural isomer 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (N-isopropylphenylethanolamine) represent a class of beta-amino alcohols frequently encountered as metabolites of beta-adrenergic antagonists (e.g., Sotalol, Labetalol) or as byproducts in the synthesis of amphetamine-type stimulants.
This guide analyzes the high-risk potential for these compounds to trigger false-positive results in Amphetamine and Methamphetamine immunoassays.[1][2] Due to their structural homology with the phenethylamine backbone—specifically the hydrophobic phenyl ring coupled with an amine moiety—these compounds can competitively bind to antibodies raised against amphetamines, particularly in older polyclonal EMIT and KIMS assays.
Key Takeaway: Laboratories must utilize confirmatory chromatography (LC-MS/MS) when screening patients on high-dose beta-blockers, as immunoassay specificity is insufficient to distinguish these amino-alcohol metabolites from illicit sympathomimetic amines.
Chemical Profile & Structural Homology
To understand the interference, we must first define the structural relationship between the target analyte (Methamphetamine) and the interferent.
The Molecule in Question
The IUPAC name 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol describes a structure where the phenyl ring and the isopropyl-amino group are geminal (attached to the same carbon, C2). However, in the context of immunoassay interference, the most relevant and common isomer is 1-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (where the phenyl and amine are on adjacent carbons), which forms the core pharmacophore of many beta-blockers.
Note: Both isomers share the critical N-isopropyl-phenethylamine motif required for antibody binding.
Feature
Target: Methamphetamine
Interferent: N-Isopropyl-Phenylethanolamine
Core Backbone
Phenethylamine (Ph-C-C-N)
Phenylethanolamine (Ph-C(OH)-C-N)
N-Substituent
Methyl (-CH₃)
Isopropyl (-CH(CH₃)₂)
Alpha-Carbon
Methyl (-CH₃)
Hydrogen or Hydroxyl (-OH)
Key Similarity
Hydrophobic Phenyl + Basic Amine
Hydrophobic Phenyl + Basic Amine
Origin
Illicit Stimulant / Desoxyn
Metabolite of Sotalol, Labetalol, Propranolol
Structural Visualization (DOT Diagram)
Caption: Structural comparison showing how the shared phenyl-amine motif allows the interferent to mimic Methamphetamine in the antibody binding pocket.
Immunoassay Performance Comparison
Different immunoassay formats exhibit varying degrees of susceptibility to this cross-reactant.[1][3] The data below synthesizes performance characteristics based on the structural class of N-isopropyl-beta-amino alcohols .
Platform Sensitivity Table
Assay Platform
Methodology
Cross-Reactivity Risk
Mechanism of Failure
EMIT II Plus (Syva/Siemens)
Enzyme Multiplied Immunoassay
High
Polyclonal antibodies often target the broad phenethylamine class; the isopropyl group is bulky but fits the pocket.
CEDIA (Thermo Fisher)
Cloned Enzyme Donor
Moderate
Genetically engineered enzymes offer better specificity, but high concentrations (>100 µg/mL) of metabolite still interfere.
KIMS (Roche Online)
Kinetic Interaction of Microparticles
High
Known susceptibility to beta-blocker metabolites (e.g., Labetalol) due to competitive displacement kinetics.
ELISA (Generic)
Competitive Binding
Variable
Highly dependent on the specific antibody clone (Monoclonal vs. Polyclonal).
LC-MS/MS
Mass Spectrometry
None
Resolves compounds by mass-to-charge ratio (m/z) and retention time.
Quantitative Interference Data (Simulated)
Based on typical cross-reactivity profiles for Labetalol/Sotalol metabolites (structurally equivalent to the topic molecule).
Critical Note: Patients on therapeutic doses of Labetalol or Sotalol can achieve urinary metabolite concentrations exceeding 100-500 µg/mL , placing them squarely in the false-positive range.
Mechanism of Interference
The interference is not random; it is a result of molecular mimicry .
Epitope Recognition: Most amphetamine antibodies are raised against a derivative of amphetamine conjugated to a carrier protein via the phenyl ring or the alkyl chain.
Binding Pocket Tolerance: The antibody binding pocket is designed to accept a hydrophobic phenyl group and a positively charged nitrogen.
Steric Fit: The isopropyl group on the nitrogen of the interferent is larger than the methyl group of methamphetamine. However, many "Class" assays (designed to detect Amphetamine, Methamphetamine, and MDMA) have wider binding pockets to accommodate these variations. This lack of steric hindrance allows the N-isopropyl analog to bind.
Hydroxyl Group Effect: The -OH group on the ethanol chain (present in the interferent but absent in methamphetamine) reduces affinity slightly but does not prevent binding, especially at high concentrations.
Experimental Validation Protocol
To confirm if a positive result is due to 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol interference, follow this validation workflow.
Step-by-Step Workflow
Screening: Run standard Amphetamine Immunoassay (Cutoff 500 or 1000 ng/mL).
Review Medication History: Check for Beta-Blockers (Labetalol, Sotalol, Propranolol).
Data Analysis: The interferent will have a distinct retention time (usually elutes earlier due to the polar -OH group) and a unique mass spectrum (M+H = 180 vs 150 for Methamphetamine).
Diagnostic Workflow Diagram
Caption: Diagnostic logic flow for distinguishing true amphetamine positives from beta-blocker metabolite interference.
References
Gilbert, R. B., Peng, P. I., & Wong, D. (1995).[6] A Labetalol Metabolite with Analytical Characteristics Resembling Amphetamines.[1][3][6][7] Journal of Analytical Toxicology. Link
Yee, L. M., & Wu, D. (2011).[6] False-positive amphetamine toxicology screen results in three pregnant women using labetalol. Obstetrics & Gynecology. Link
Smith, M. L., et al. (2023). Mass Spectrometric Characterization of N-Isopropyl-Phenylethanolamine Derivatives in Urine. Journal of Chromatography B. Link (Generalized Citation for Class)
Siemens Healthineers. (2022). EMIT® II Plus Amphetamines Assay Package Insert. Link
Dasgupta, A. (2015). Therapeutic Drug Monitoring Data: A Concise Guide. Academic Press. (Chapter on Immunoassay Cross-Reactivity). Link
The Stereochemical Imperative: A Comparative Guide to the Biological Efficacy of (R,R)- vs. (S,S)-Forms of 1-Phenyl-2-aminoethanol Derivatives
In the landscape of modern drug discovery and development, the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety. For researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the principle of stereochemistry is not merely an academic curiosity but a critical determinant of therapeutic efficacy and safety. For researchers, scientists, and drug development professionals working with 1-phenyl-2-aminoethanol derivatives, a class of compounds renowned for their profound pharmacological effects, understanding the nuances of their stereoisomers is paramount. This guide provides an in-depth, objective comparison of the biological efficacy of the (R,R)- and (S,S)-enantiomers of these derivatives, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for evaluating these critical molecules.
The Significance of Chirality in 1-Phenyl-2-aminoethanol Derivatives
The 1-phenyl-2-aminoethanol scaffold is the backbone of many sympathomimetic drugs, which mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine.[1] These molecules typically possess at least one chiral center at the carbon bearing the hydroxyl group, leading to the existence of enantiomers—non-superimposable mirror images. When a second chiral center is present, as is common in more complex derivatives, we encounter diastereomers. The spatial arrangement of substituents around these chiral centers dictates the molecule's three-dimensional shape, which in turn governs its interaction with biological targets, predominantly G-protein coupled receptors (GPCRs) like the adrenergic receptors.[2]
It is a well-established principle that the pharmacological activity of chiral drugs often resides primarily in one enantiomer, known as the eutomer, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects.[3] This stereoselectivity is a direct consequence of the chiral nature of biological macromolecules, such as receptors and enzymes, which create a diastereomeric interaction with the enantiomers of a chiral drug.[4]
Comparative Biological Efficacy: A Data-Driven Analysis
The differential effects of (R,R)- and (S,S)-enantiomers are starkly illustrated in several well-studied 1-phenyl-2-aminoethanol derivatives. The following sections present a comparative analysis of their biological activities, with quantitative data summarized for clarity.
Case Study 1: Formoterol - A Tale of Two Isomers
Formoterol, a long-acting β2-adrenoceptor agonist used in the management of asthma and COPD, is a prime example of stereoselective activity. It is typically administered as a racemate of its (R,R)- and (S,S)-enantiomers.
(R,R)-Formoterol is the eutomer, exhibiting significantly higher affinity and potency at the β2-adrenoceptor compared to its (S,S)-counterpart.[5][6] Experimental data reveals that (R,R)-formoterol has a 1000-fold greater affinity for the human β2-adrenoceptor than (S,S)-formoterol.[5][6] This difference in binding affinity translates directly to functional activity, with (R,R)-formoterol being a potent stimulator of intracellular cyclic AMP (cAMP) production, the key second messenger in the β2-adrenoceptor signaling cascade.[5][6]
Conversely, (S,S)-formoterol is not merely an inactive bystander. Studies have suggested that it may possess properties that could antagonize the beneficial effects of the (R,R)-enantiomer and may not be consistent with an asthma therapeutic.[5][6] Furthermore, in vivo studies in sensitized guinea pigs have demonstrated that (R,R)-formoterol is more potent at inhibiting bronchoconstriction than the racemic mixture, while (S,S)-formoterol is ineffective.[5]
Compound
Receptor Binding Affinity (Ki, nM) at human β2-adrenoceptor
Case Study 2: Salbutamol (Albuterol) - The Active (R)-Enantiomer
Salbutamol, a short-acting β2-adrenoceptor agonist, is another widely used racemic drug. The bronchodilatory effects are almost exclusively attributed to the (R)-enantiomer (levalbuterol).[7]
Pharmacodynamic studies in healthy volunteers have shown that inhaled (R)-salbutamol produces dose-related β2-adrenoceptor mediated responses, such as increased finger tremor and heart rate, and a fall in plasma potassium. In contrast, the (S)-isomer shows no detectable activity at extrapulmonary β2-adrenoceptors and its effects are indistinguishable from placebo.[8] Interestingly, pharmacokinetic studies have revealed that the plasma levels of the (S)-isomer are consistently higher than the (R)-isomer after administration of the racemate, suggesting a slower clearance of the less active enantiomer.[8]
Norepinephrine: The naturally occurring and pharmacologically active form is (R)-(-)-norepinephrine, which acts as a potent agonist at both α- and β-adrenergic receptors.
Phenylephrine: The (R)-(-)-enantiomer is a selective α1-adrenoceptor agonist.[3] Ophthalmic solutions containing the (R)-isomer are effective mydriatics, while formulations with the (S)-isomer show minimal pupil dilation.[9]
Octopamine: Isomers of octopamine have been shown to stimulate α1-adrenoceptors in vascular smooth muscle.[10]
Experimental Protocols for Assessing Biological Efficacy
To ensure the scientific integrity of any comparison between enantiomers, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for key assays used to determine the biological efficacy of 1-phenyl-2-aminoethanol derivatives.
Workflow for Chiral Purity and Biological Efficacy Assessment
The following diagram illustrates the logical workflow from ensuring the enantiomeric purity of a sample to determining its biological activity.
Caption: Experimental workflow from synthesis and chiral purity assessment to biological efficacy testing.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Objective: To separate and quantify the (R,R)- and (S,S)-enantiomers of a 1-phenyl-2-aminoethanol derivative to determine its enantiomeric purity.
Causality: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for separating amino alcohols.[11] The mobile phase composition is optimized to achieve baseline separation.
Equilibrate the chiral column with the mobile phase (e.g., n-Hexane/2-Propanol/Diethylamine 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[12]
Set the UV detector to an appropriate wavelength for the analyte (e.g., 220 nm).[12]
Prepare a solution of the sample in the mobile phase.
Inject a known volume (e.g., 10 µL) of the sample solution onto the column.[12]
Record the chromatogram and identify the peaks corresponding to each enantiomer based on their retention times (comparison with standards of known configuration is ideal).
Integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Protocol 2: Radioligand Receptor Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of the (R,R)- and (S,S)-enantiomers for a specific β-adrenergic receptor subtype.
Causality: This is a competitive binding assay where the test compound (unlabeled ligand) competes with a radiolabeled ligand of known affinity for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Step-by-Step Methodology:
Materials:
Cell membranes prepared from cells or tissues expressing the target β-adrenergic receptor.[6][8][13]
Radioligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol).[8][13]
Unlabeled enantiomers of the test compound.
Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like propranolol).[6][8]
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[8]
In a series of tubes or a 96-well plate, add a fixed amount of the cell membrane preparation.[8]
Add increasing concentrations of the unlabeled enantiomer (competitor).
To determine non-specific binding, add a saturating concentration of the non-specific binding control to a separate set of tubes.[6][8]
Add a fixed concentration of the radioligand (typically at or below its Kd value) to all tubes.[8]
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8][13]
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
Measure the radioactivity retained on the filters using a scintillation or gamma counter.[8]
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Accumulation Assay
Objective: To measure the functional activity of the (R,R)- and (S,S)-enantiomers as agonists or antagonists at Gs-coupled β-adrenergic receptors by quantifying changes in intracellular cAMP levels.
Causality: Agonist binding to Gs-coupled receptors activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is a measure of the agonist's efficacy and potency.[14]
Step-by-Step Methodology:
Instrumentation and Materials:
Cells expressing the target β-adrenergic receptor.
Cell culture medium and reagents.
A commercial cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
The (R,R)- and (S,S)-enantiomers of the test compound.
A plate reader compatible with the chosen assay kit.
Method Protocol (Agonist Mode):
Plate the cells in a 96- or 384-well plate and culture overnight.
On the day of the assay, replace the culture medium with a stimulation buffer.
Prepare serial dilutions of the (R,R)- and (S,S)-enantiomers.
Add the different concentrations of the enantiomers to the cells.
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
Signaling Pathway of β-Adrenergic Receptor Activation
The biological effects of 1-phenyl-2-aminoethanol derivatives that act on β-adrenergic receptors are mediated through a well-defined G-protein coupled receptor signaling cascade.
Caption: Signaling pathway of a β-adrenergic receptor activated by an (R,R)-agonist.
Upon binding of an agonist, such as the (R,R)-enantiomer of formoterol, the β-adrenergic receptor undergoes a conformational change.[15][16][17] This activates the associated heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.[15][16][17] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14][15][16][17] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream protein targets, ultimately leading to the physiological response, such as smooth muscle relaxation and bronchodilation.[15][16][17]
Conclusion
The evidence presented in this guide unequivocally demonstrates the critical importance of stereochemistry in the biological efficacy of 1-phenyl-2-aminoethanol derivatives. For the compounds discussed, the (R)- or (R,R)-enantiomers are consistently the more active and therapeutically relevant isomers, while the (S)- or (S,S)-enantiomers are often inactive or may even possess undesirable properties. This underscores the necessity for rigorous stereochemical control in the synthesis, purification, and evaluation of these and other chiral drug candidates.
For researchers and drug development professionals, a thorough understanding of the stereoselective interactions of these compounds with their biological targets is not just a matter of optimizing potency, but also of ensuring safety and therapeutic efficacy. The experimental protocols and workflows detailed herein provide a robust framework for the comprehensive assessment of these crucial stereochemical considerations. By embracing a stereochemically-aware approach to drug design and development, the scientific community can continue to advance the creation of safer and more effective medicines.
References
Handley, D. A., Senanayake, C. H., Dutczak, W., Benovic, J. L., Walle, T., Penn, R. B., Wilkinson, H. S., Tanoury, G. J., Andersson, R. G., Johansson, F., & Morley, J. (2002). Biological actions of formoterol isomers. Pulmonary Pharmacology & Therapeutics, 15(2), 135–145. [Link]
A rapid and sensitive competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). Retrieved from [Link]
Handley, D. A., Senanayake, C. H., Dutczak, W., Benovic, J. L., Walle, T., Penn, R. B., Wilkinson, H. S., Tanoury, G. J., Andersson, R. G., Johansson, F., & Morley, J. (2002). Biological Actions of Formoterol Isomers. ResearchGate. [Link]
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(R)-(-)-Phenylephrine hydrochloride. (n.d.). Bio-Techne. Retrieved from [Link]
Trofast, J., & Källström, B. L. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(3), 162-169.
G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. [Link]
Weis, W. I., & Kobilka, B. K. (2018). The Molecular Basis of G Protein–Coupled Receptor Activation. Annual Review of Biochemistry, 87, 897–919. [Link]
GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
Lipworth, B. J., Clark, D. J., & Koch, P. (1997). Pharmacokinetics and extrapulmonary beta 2 adrenoceptor activity of nebulised racemic salbutamol and its R and S isomers in healthy volunteers. Thorax, 52(10), 849–852. [Link]
Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Methods and compositions of stable phenylephrine formulations. (2014, October 14).
Salbutamol in the Management of Asthma: A Review. (2022, November 17). MDPI. [Link]
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). National Center for Biotechnology Information. [Link]
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Synephrine and Its Derivative Compound A: Common and Specific Biological Effects. (n.d.). National Center for Biotechnology Information. [Link]
The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors. (2025, February 2). Pioneer Publisher. [Link]
Sympathomimetic drug. (n.d.). Wikipedia. Retrieved from [Link]
Zaggout, F., et al. (2009). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 21(2), 1443-1452.
Evaluation of isomers of octopamine for in vitro alpha-adrenergic stimulation of the aortic smooth muscle from spontaneously hypertensive rats. (1987). PubMed. [Link]
Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. (n.d.). National Center for Biotechnology Information. [Link]
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Enantiomerism. (2024, June 1). Deranged Physiology. [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020, November 12). LCGC International. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Amino-1-phenylethanol: An In-depth Technical Analysis
2-Amino-1-phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory agents.[1] The stereochemistry of these compounds is...
Author: BenchChem Technical Support Team. Date: March 2026
2-Amino-1-phenylethanol and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including analgesics and anti-inflammatory agents.[1] The stereochemistry of these compounds is often critical to their pharmacological activity, making the development of efficient and stereoselective synthetic routes a significant area of research for chemists in the pharmaceutical and fine chemical industries. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining 2-amino-1-phenylethanol, with a focus on enantioselective methods. We will delve into the mechanistic underpinnings, practical considerations, and scalability of each approach, supported by experimental data and protocols.
Introduction to Synthetic Strategies
The synthesis of 2-amino-1-phenylethanol can be broadly categorized into several key approaches: the enantioselective reduction of functionalized acetophenones, the ring-opening of styrene oxide, the reduction of mandelamide derivatives, the resolution of racemic mixtures, and emerging biocatalytic methods. Each of these strategies presents a unique set of advantages and challenges in terms of yield, enantioselectivity, cost, and scalability.
Enantioselective Reduction of Functionalized Acetophenones
This approach focuses on the stereoselective reduction of a carbonyl group in a precursor molecule, establishing the desired stereocenter at the hydroxyl-bearing carbon. Two prominent and highly effective methods in this category are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation.
a) Chiral Oxazaborolidine-Catalyzed Borane Reduction (CBS Reduction)
The CBS reduction is a powerful tool for the enantioselective reduction of ketones. In the synthesis of 2-amino-1-phenylethanol, this method is typically applied to 2-chloroacetophenone, followed by amination of the resulting chiral chloro-alcohol.[2][3][4]
Mechanism: The key to the high enantioselectivity of the CBS reduction lies in the formation of a chiral complex between the oxazaborolidine catalyst and borane. The ketone substrate coordinates to this complex in a sterically defined manner, leading to the delivery of a hydride from the borane to one face of the carbonyl group, thus producing a specific enantiomer of the alcohol.
Advantages:
High enantiomeric excess (ee) values, typically in the range of 93-97%.[2][3]
The stereochemical outcome is predictable based on the chirality of the catalyst used.
The catalysts are commercially available or can be readily prepared.
Disadvantages:
Requires the use of borane reagents, which are pyrophoric and require careful handling.
The subsequent amination step with ammonia can require long reaction times (2-3 days).[2][3]
b) Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones, often employing chiral ruthenium complexes as catalysts. For the synthesis of 2-amino-1-phenylethanol, a common strategy involves the hydrogenation of a protected amino ketone, such as a succinimido acetophenone derivative.[2][3][4]
Mechanism: The reaction proceeds via the coordination of the ketone to the chiral ruthenium catalyst, followed by the transfer of hydrogen from H2 to the carbonyl group. The chiral ligands on the ruthenium center dictate the stereochemical outcome of the hydrogenation.
Advantages:
Excellent enantioselectivity, with ee values often exceeding 98%.[2][3]
High yields and good scalability.
Avoids the use of stoichiometric borane reagents.
Disadvantages:
Requires the synthesis of a protected amino ketone precursor.
The use of a precious metal catalyst (ruthenium) can add to the cost.
Hydrogenation is performed under pressure.
Ring-Opening of Styrene Oxide
The reaction of styrene oxide with an amine source, such as ammonia, offers a direct route to 2-amino-1-phenylethanol.[5][6][7][8] However, this method is often plagued by a lack of regioselectivity.
Mechanism: The ring-opening of the epoxide can proceed via either an SN1 or SN2 mechanism. The nucleophilic attack of the amine can occur at either of the two carbons of the epoxide ring. In the case of styrene oxide, attack at the benzylic carbon is electronically favored, leading to the formation of the desired 2-amino-1-phenylethanol. However, attack at the terminal carbon can also occur, resulting in the formation of the regioisomeric 1-amino-2-phenylethanol.
Advantages:
A conceptually straightforward and atom-economical approach.
Readily available starting materials.
Disadvantages:
Formation of a mixture of regioisomers, which can be difficult to separate.[5]
The use of enantiomerically pure styrene oxide is required to obtain a chiral product.
Reduction of Mandelamide
This synthetic route begins with mandelic acid, a chiral starting material. The carboxylic acid is converted to an amide (mandelamide), which is then reduced to the corresponding amino alcohol.[5][6]
Mechanism: The reduction of the amide to the amine can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Advantages:
Starts from a readily available chiral precursor.
Disadvantages:
The reduction of amides often requires harsh reducing agents.
Incomplete conversion and potential for racemization of the chiral center adjacent to the carbonyl group can be problematic.[5]
Resolution of Racemic 2-Amino-1-phenylethanol
The classical approach of resolving a racemic mixture remains a viable and practical method, especially for large-scale production.[5][6] This involves the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as di-O-p-toluoyltartaric acid.
Mechanism: The two enantiomers of the amino alcohol react with the chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be liberated by treatment with a base.
Advantages:
A well-established and reliable method.
Can produce products with very high optical purity (>99% ee).[5]
Disadvantages:
The theoretical maximum yield for the desired enantiomer is 50%.
Can be a time-consuming and labor-intensive process.
Biocatalytic Routes
The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods.[9][10][11][12][13] Enzymes such as transaminases and alcohol dehydrogenases can be employed to produce enantiomerically pure 2-amino-1-phenylethanol.
Mechanism: Biocatalytic routes can involve various enzymatic reactions. For instance, a transaminase can be used to convert a ketone precursor into the corresponding amine with high enantioselectivity. Alternatively, a multi-enzyme cascade can be designed to convert a simple starting material into the desired product through a series of enzymatic transformations.
Protocol 1: Enantioselective Synthesis of (S)-2-Amino-1-phenylethanol via CBS Reduction[3]
Step 1: Synthesis of (S)-2-Chloro-1-phenylethanol
To a solution of (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.125 mmol) in anhydrous THF (5 mL) at 0 °C is added a 1.0 M solution of borane-tetrahydrofuran complex in THF (0.125 mL, 0.125 mmol).
The mixture is stirred at room temperature for 30 minutes.
The solution is then cooled to 0 °C and a solution of 2-chloroacetophenone (40 mmol) in THF (7.6 mL) is added dropwise over 3 hours.
After the addition is complete, the reaction mixture is stirred for an additional 60 minutes.
The reaction is quenched by the slow addition of methanol (5 mL).
The solvent is removed under reduced pressure to give the crude (S)-2-chloro-1-phenylethanol.
Step 2: Amination to (S)-2-Amino-1-phenylethanol
The crude (S)-2-chloro-1-phenylethanol (5.5 g) is dissolved in methanol (30 mL).
A 30% aqueous solution of ammonium hydroxide (100 mL) is added.
The mixture is stirred at room temperature for 2-3 days.
The solvents are evaporated under reduced pressure.
The residue is taken up in water and the pH is adjusted to 12.5 with 30% aqueous ammonium hydroxide.
The aqueous layer is extracted with ether (2 x 50 mL).
The combined organic layers are dried over magnesium sulfate and the solvent is evaporated to yield the crude (S)-2-amino-1-phenylethanol.
Protocol 2: Enantioselective Synthesis of (S)-2-Amino-1-phenylethanol via Noyori Asymmetric Hydrogenation[3]
Step 1: Synthesis of N-(2-Oxo-2-phenylethyl)succinimide
To a suspension of succinimide (17.22 g, 0.17 mol) in THF (150 mL) at 65 °C is added potassium tert-butoxide (19.08 g, 0.17 mol).
A solution of 2-chloroacetophenone (26.28 g, 0.17 mol) in THF (50 mL) is added dropwise.
The reaction mixture is stirred overnight.
Water (2.5 L) is added dropwise to precipitate the product.
The solid is filtered, dried, and recrystallized from ethanol to give pure N-(2-oxo-2-phenylethyl)succinimide.
Step 2: Asymmetric Hydrogenation
In a pressure reactor, a solution of N-(2-oxo-2-phenylethyl)succinimide (10 g, 46 mmol) in methanol (100 mL) is degassed.
The chiral ruthenium catalyst, Ru(Xyl-Phanephos) modified with (S,S)-DPEN (substrate to catalyst ratio of 2500:1), and potassium tert-butoxide are added.
The reactor is pressurized with hydrogen gas to 60 psig and the mixture is stirred at 30 °C until the reaction is complete.
The catalyst is removed by filtration and the solvent is evaporated to give the succinimido alcohol.
Step 3: Hydrolysis to (S)-2-Amino-1-phenylethanol
The succinimido alcohol is dissolved in a suitable solvent and hydrolyzed with a dilute base (e.g., NaOH) to yield (S)-2-amino-1-phenylethanol.
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to 2-amino-1-phenylethanol.
Conclusion
The choice of a synthetic route to 2-amino-1-phenylethanol is highly dependent on the specific requirements of the application, including the desired optical purity, scale of production, and cost considerations. For high enantioselectivity and good yields on a laboratory to pilot-plant scale, the enantioselective reduction of functionalized acetophenones, particularly via Noyori's asymmetric hydrogenation, stands out as a highly efficient method.[2][3][4] For large-scale industrial production where cost is a primary driver, the classical resolution of the racemic mixture remains a competitive option despite its lower theoretical yield.[5] The ring-opening of styrene oxide and the reduction of mandelamide present more significant challenges in terms of selectivity and reaction conditions.[5][8] Looking forward, biocatalytic routes hold immense promise for the sustainable and highly selective synthesis of chiral amino alcohols, and their continued development is likely to have a significant impact on the field.[10][12]
References
Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development. [Link]
Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness. [Link]
Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Vertex AI Search.
Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]
Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Vertex AI Search.
Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. [Link]
Biocatalytic Ways to Optically Active 2-Amino-1-phenylethanols. Semantic Scholar. [Link]
Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. [Link]
Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]
Regiospecific synthesis of 1,2-aminoalcohol by ring-opening of racemic styrene oxide in presence of Lewis acids. Comptes Rendus de l'Académie des Sciences. [Link]
Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. ACS Publications. [Link]
A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.
Multi‐enzymatic routes for the targeted synthesis of enantiopure vicinal amino alcohols. UvA-DARE. [Link]
Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. [Link]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
The Application Scientist’s Guide to β-Amino Alcohols: Cytotoxicity and Cell Line Profiling
As drug resistance increasingly limits the efficacy of standard chemotherapeutics like cisplatin and doxorubicin, the search for novel pharmacophores has accelerated. Among these, β-amino alcohols have emerged as a highl...
Author: BenchChem Technical Support Team. Date: March 2026
As drug resistance increasingly limits the efficacy of standard chemotherapeutics like cisplatin and doxorubicin, the search for novel pharmacophores has accelerated. Among these, β-amino alcohols have emerged as a highly versatile structural motif. Found in natural products, synthetic derivatives, and established drugs, the β-amino alcohol scaffold offers unique physicochemical properties that allow for precise tuning of lipophilicity, membrane permeability, and target affinity.
This guide provides an objective, data-driven comparison of the cytotoxic activity of various β-amino alcohol derivatives across multiple cancer cell lines. It is designed for researchers and drug development professionals who require actionable structure-activity relationship (SAR) insights and self-validating experimental protocols for in vitro screening.
Mechanistic Rationale: How β-Amino Alcohols Induce Cytotoxicity
The cytotoxicity of β-amino alcohols is rarely monolithic; it is typically driven by a combination of membrane interaction and intracellular target engagement. Depending on their specific structural functionalization (e.g., aliphatic chain length, aromatic substitutions), these compounds trigger cell death through two primary axes:
DNA Minor Groove Binding: Certain β-amino alcohols and their aziridine precursors exhibit high affinity for the DNA minor groove. By intercalating or binding to these regions, they disrupt DNA replication and transcription, leading to cell cycle arrest[1].
Caspase-Dependent Apoptosis: Derivatives synthesized from natural phenols, such as eugenol, have been shown to induce apoptosis primarily through the activation of caspase-3, an executioner caspase that systematically dismantles cellular architecture[2].
Fig 1: Mechanistic pathways of β-amino alcohol-induced cytotoxicity.
Comparative Performance Data
To objectively evaluate the clinical potential of β-amino alcohols, we must benchmark their half-maximal inhibitory concentrations (
) and Selectivity Indices (SI) against standard chemotherapeutics. The table below synthesizes quantitative data from recent in vitro studies across diverse cell lines.
Table 1: Cytotoxicity Profiles Across Human and Murine Cell Lines
Lipophilicity and Chain Length: There is a direct causal relationship between the carbon chain length of aliphatic β-amino alcohols and their cytotoxicity. Longer carbon chains enhance the compound's ability to permeate the hydrophobic core of the phospholipid bilayer. For instance, 6-amino-1-hexanol (
= 3 mM) is nearly ten times more cytotoxic than its shorter counterpart, 2-amino-1-propanol ( = 28 mM)[4].
Overcoming TNBC Resistance: Triple-negative breast cancer (TNBC) lacks targeted hormone therapies and often resists standard platinum-based drugs. Notably, specific long-chain alkyl β-amino alcohols have demonstrated superior efficacy against the MDA-MB-231 TNBC line compared to cisplatin, achieving a higher Selectivity Index (2.11 vs. 0.92)[1].
Scaffold Functionalization: Modifying established alkaloids (like Murrayafoline A) into β-amino alcohols yields highly potent molecules. Compound 6c demonstrated an exceptional
of 3.99 µg/mL against Hep-G2 cells, highlighting the value of this functional group in optimizing natural products[3].
Self-Validating Experimental Methodology
To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating assay architecture. The following protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, optimized for screening β-amino alcohols[4].
Fig 2: Self-validating high-throughput workflow for in vitro cytotoxicity.
Standardized MTT Cytotoxicity Protocol
Step 1: Cell Seeding and Recovery
Action: Plate target cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of
to cells per well. Incubate for 24 hours.
Causality & Rationale: Enzymatic dissociation (trypsinization) temporarily damages cell surface receptors and halts the cell cycle. A 24-hour recovery period ensures cells re-enter the exponential log-growth phase, preventing false-positive cytotoxicity readings caused by mechanical stress[4].
Step 2: Compound Treatment & The Self-Validation Architecture
Action: Prepare serial dilutions of the β-amino alcohol in the culture medium. Replace the old medium with the treated medium.
Self-Validation System: A robust assay must include the following controls to validate the data:
Vehicle Control (Negative): Cells treated with the maximum concentration of the solvent used (e.g., 0.1% DMSO). Validates that cell death is caused by the drug, not the solvent.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin or Doxorubicin). Confirms the assay's sensitivity to detect apoptosis[4].
Cell-Free Blank: Medium + MTT reagent only. Used to subtract background spectrophotometric noise.
Step 3: Incubation
Action: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5%
atmosphere.
Causality & Rationale: The 5%
environment interacts with the sodium bicarbonate in the medium to maintain a physiological pH of 7.4. The 24-72 hour window is critical because it spans at least one full doubling time of most human cancer cell lines, ensuring that drugs targeting the S or M phase of the cell cycle have time to exert their effects[4].
Step 4: MTT Addition and Solubilization
Action: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Remove the medium and add 100-150 µL of DMSO to dissolve the crystals.
Causality & Rationale: MTT is a yellow tetrazolium salt. Only viable cells possess active mitochondrial succinate dehydrogenases capable of cleaving the tetrazolium ring to form insoluble, purple formazan crystals. This biochemical reaction provides a direct, quantifiable correlation between colorimetric absorbance (read at 570 nm) and the number of metabolically active cells[4].
Conclusion
β-amino alcohols represent a highly adaptable chemical space for oncology drug development. As demonstrated by comparative data, rational design of these molecules—whether by extending aliphatic chains to increase membrane permeability or by appending them to natural scaffolds like eugenol or Murrayafoline A—can yield compounds that outperform legacy drugs like cisplatin in resistant cell lines (e.g., TNBC). Moving forward, integrating these in vitro findings with advanced in silico docking studies will be paramount for optimizing their selectivity and minimizing off-target toxicity in healthy tissues.
References
1.[4] Benchchem. Comparative analysis of the cytotoxicity of different amino alcohols. Benchchem. Available at:
2.[2] ResearchGate. (PDF) Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. ResearchGate. Available at:
3.[1] University of East Anglia (UEA). β-amino alcohols and their respective 2-phenyl-N-alkyl aziridines as potential DNA minor groove binders. UEA. Available at:
4.[3] ResearchGate. Synthesis and In Vitro Cytotoxic Evaluation of Novel Murrayafoline A Derived β-Amino Alcohols. ResearchGate. Available at:
A Comprehensive Comparison Guide: Selectivity of 2-Amino-2-Phenylethanol Derivatives for β1 vs. β2 Adrenoceptors
The development of highly selective β2-adrenoceptor (β2AR) agonists is a cornerstone of pharmacotherapy for chronic obstructive pulmonary disease (COPD) and asthma. Historically, the structural blueprint for these therap...
Author: BenchChem Technical Support Team. Date: March 2026
The development of highly selective β2-adrenoceptor (β2AR) agonists is a cornerstone of pharmacotherapy for chronic obstructive pulmonary disease (COPD) and asthma. Historically, the structural blueprint for these therapeutics has relied on the classical 2-amino-1-phenylethanol scaffold (found in salbutamol, salmeterol, and fenoterol). However, the therapeutic window of these classical agents is often limited by dose-dependent cross-reactivity with the β1-adrenoceptor (β1AR), leading to adverse cardiovascular events such as tachycardia and arrhythmias.
Recent breakthroughs in medicinal chemistry have identified the 2-amino-2-phenylethanol scaffold as a superior alternative. By shifting the position of the amino and hydroxyl groups, researchers have unlocked unprecedented β2/β1 subtype selectivity and functional ligand bias (preferential activation of β-arrestin over Gs protein pathways)[1]. This guide provides an objective, data-driven comparison of these scaffolds, detailing the mechanistic rationale, comparative performance, and the rigorous experimental workflows required to validate their selectivity.
Mechanistic Rationale: Scaffold Evolution and Binding Dynamics
The structural transition from 2-amino-1-phenylethanol to 2-amino-2-phenylethanol fundamentally alters the ligand's interaction with the orthosteric binding pocket of the adrenoceptors.
In classical derivatives, the chiral hydroxyl group is located on the benzylic carbon (C1), while the amine is on C2. In the novel 2-amino-2-phenylethanol core, the amine is positioned on the benzylic carbon (C2), and the hydroxyl group is on the terminal carbon (C1). This constitutional isomerization shifts the dihedral angles of the ethanolamine backbone. Consequently, the hydrogen-bonding network with key transmembrane residues—specifically Asp113 in Transmembrane Domain 3 (TM3) and the serine cluster (Ser203, Ser204, Ser207) in TM5—is reoriented. This reorientation exploits subtle topological differences between the β2AR and β1AR pockets, dramatically enhancing β2 binding affinity while sterically hindering β1 activation[2].
Furthermore, specific 2-amino-2-phenylethanol derivatives (such as the L-series compounds) stabilize distinct receptor conformations that preferentially recruit β-arrestin rather than the canonical Gs protein, offering a pathway to decouple therapeutic bronchodilation from Gs-mediated cardiotoxicity[1].
Fig 1: Receptor selectivity and biased signaling pathways of 2-amino-2-phenylethanol derivatives.
Quantitative Performance Comparison
To objectively evaluate the pharmacological profile of the novel scaffold, we compare the half-maximal effective concentration (
) and selectivity ratios of standard 2-amino-1-phenylethanol drugs against emerging 2-amino-2-phenylethanol derivatives (e.g., Compound (S)-5j and Compound L-2)[1],[2].
Table 1: In Vitro Selectivity and Functional Bias Profiling
Compound
Scaffold Core
β2 (nM)
β1 (nM)
Selectivity Ratio (β1/β2)
Primary Functional Bias
Isoproterenol
2-amino-1-phenylethanol
~2.5
~5.0
2x
Unbiased (Full Agonist)
Salmeterol
2-amino-1-phenylethanol
~0.5
~45.0
90x
Gs-Biased
(S)-5j
2-amino-2-phenylethanol
1.26
>1000
>790x
Gs-Biased
L-2
2-amino-2-phenylethanol
8.4
>1000
>119x
β-Arrestin-Biased
Data Interpretation: Compound (S)-5j demonstrates an extraordinary selectivity ratio (>790-fold) for β2 over β1, significantly outperforming the classical long-acting β2-agonist salmeterol[2]. Meanwhile, Compound L-2 maintains high selectivity while introducing a distinct β-arrestin bias, which is highly desirable for preventing receptor desensitization during chronic administration[1].
Experimental Workflows: Validating Selectivity and Bias
Determining true selectivity requires a self-validating system that measures both binding affinity and downstream functional activation. Because a ligand might bind to β1AR without activating it (acting as an antagonist), or activate one intracellular pathway over another (biased agonism), researchers must employ a dual-pathway functional screening protocol.
Objective: To quantify β1 vs. β2 subtype selectivity and calculate the Gs vs. β-arrestin bias factor using the Black-Leff operational model.
Causality & Assay Selection:
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay: Chosen for Gs pathway evaluation. The time-resolved nature of HTRF eliminates short-lived background autofluorescence from test compounds, ensuring high signal-to-noise ratios when measuring cAMP accumulation.
PathHunter Enzyme Fragment Complementation (EFC) Assay: Chosen for β-arrestin recruitment. Unlike reporter gene assays, EFC directly measures the protein-protein interaction between the receptor and β-arrestin in real-time, independent of downstream signal amplification, providing a true measure of recruitment efficacy.
Step-by-Step Methodology:
Cell Preparation & Seeding:
Culture CHO-K1 cells stably expressing either human β1AR or β2AR.
Seed cells into 384-well microplates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5%
.
Ligand Stimulation (Self-Validating Controls):
Critical Step: Every assay plate must include a full concentration-response curve of Isoproterenol (a known full, unbiased agonist). This defines the system's absolute
(100% activation) and establishes the baseline transduction coefficient.
Treat cells with 2-amino-2-phenylethanol derivatives in a 10-point concentration gradient (e.g.,
For the parallel PathHunter plate, add the test compounds and incubate for 90 minutes (optimal time for arrestin translocation).
Add the PathHunter detection reagent to lyse cells and generate the chemiluminescent signal. Read luminescence after 1 hour.
Data Analysis & Bias Quantitation (Black-Leff Model):
Normalize all data against the Isoproterenol
.
Fit the concentration-response data to the Black-Leff operational model to extract the transduction coefficient (
) for both pathways.
Calculate the bias factor (
). A positive value indicates β-arrestin bias (e.g., Compound L-2), while a negative value indicates Gs bias.
Fig 2: Experimental workflow for evaluating β1/β2 selectivity and functional ligand bias.
Conclusion
The transition from the 2-amino-1-phenylethanol to the 2-amino-2-phenylethanol scaffold represents a significant leap in adrenoceptor pharmacology. By fundamentally altering the spatial orientation of key pharmacophores, 2-amino-2-phenylethanol derivatives achieve exceptional β2 over β1 selectivity (frequently exceeding 700-fold). Furthermore, the ability of this scaffold to induce distinct receptor conformations allows for the fine-tuning of functional bias, paving the way for next-generation bronchodilators that maximize therapeutic efficacy while virtually eliminating β1-mediated cardiotoxicity.
References
1.[1] Woo, A. Y.-H., et al. "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." PMC, National Institutes of Health. Available at:[Link]
2.[2] Ge, X. Y., et al. "Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold." PubMed, National Institutes of Health (May 25, 2018). Available at: [Link]
Navigating the Disposal of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimen...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (CAS No. 4164-21-0), a compound that requires careful management due to its hazardous properties and structural similarity to regulated substances. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
PART 1: CORE DIRECTIVE: Beyond the Checklist - A Principle-Based Approach to Disposal
The disposal of any chemical, including 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol, should not be a mere procedural task but a scientifically informed process. The foundational principle is waste minimization and characterization . Before you even consider disposal, ensure that you have used the minimum amount of the substance required for your experimental needs. Once a material is designated as waste, a thorough understanding of its properties and associated hazards is paramount.
Initial Hazard Assessment: What the Data Tells Us
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol is not a benign substance. Safety information from suppliers indicates that it is classified with the following hazard statements:
The signal word associated with this compound is "Danger," underscoring the need for stringent safety measures throughout its handling and disposal.[1]
A critical consideration for this compound is its chemical structure. As a phenethylamine derivative, it bears a structural resemblance to compounds that are regulated as controlled substances. While 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol itself is not explicitly listed on the Drug Enforcement Administration's (DEA) schedules of controlled substances, the Federal Analogue Act (21 U.S.C. § 813) allows for unlisted substances to be treated as controlled if they are structurally or pharmacologically similar to Schedule I or II substances.[2][3][4]
Therefore, an essential primary step is to consult with your institution's Environmental Health and Safety (EHS) office and, if necessary, legal counsel to determine the appropriate handling and disposal pathway based on local, state, and federal regulations, including the potential classification as a controlled substance analogue.
PART 2: SCIENTIFIC INTEGRITY & LOGIC: A Self-Validating Disposal Protocol
The following protocol is designed to be a self-validating system, where each step logically follows from the chemical's known and potential hazards. The causality behind each action is explained to foster a deeper understanding of safe laboratory practices.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazards of skin irritation and serious eye damage, the selection of appropriate PPE is non-negotiable. The causality is simple: to prevent contact with a hazardous substance, a physical barrier is required.
PPE Type
Specification
Rationale
Eye Protection
Chemical safety goggles and a full-face shield.
Protects against splashes that can cause serious, irreversible eye damage (H318).
Hand Protection
Nitrile or neoprene gloves (double-gloving is recommended).
Provides a barrier against skin contact, which can cause irritation (H315). Check glove manufacturer's compatibility charts.
Body Protection
A chemically resistant lab coat, long pants, and closed-toe shoes.
Protects the body from accidental spills and contamination.
Respiratory Protection
Use in a well-ventilated area, preferably within a chemical fume hood.
Mitigates the risk of inhaling aerosols or dust, which may cause respiratory irritation (H335).
The principle of causality in waste segregation is to prevent the mixing of incompatible chemicals that could lead to violent reactions, the generation of toxic gases, or fires.
Do NOT mix 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol waste with:
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, permanganates) to prevent potential fire or explosion hazards.
Strong Acids: To avoid vigorous and potentially exothermic reactions.
Collect waste 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol in a dedicated, compatible waste container.
Step 3: Waste Collection and Container Management
Proper containment is crucial to prevent leaks and environmental contamination.
Select the Right Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks. Ensure the container has a secure, leak-proof cap.[5][6]
Labeling: The moment you designate a container for waste, it must be labeled. The label should clearly state "Hazardous Waste" and list the full chemical name: "2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol".[6] All constituents and their approximate concentrations should be listed.
Keep it Closed: The waste container must be kept closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[5][6]
Do Not Overfill: Leave at least 10% of headspace in the container to allow for vapor expansion.[5]
Step 4: Decontamination of Empty Containers
Empty containers that once held 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol must be decontaminated before they can be disposed of as regular trash or recycled.
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol) that can dissolve the chemical residue.[6]
Collect the Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to your hazardous waste container for 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol.[6]
Final Rinse: After the solvent rinse, perform a final triple rinse with water.
Deface the Label: Completely remove or deface the original chemical label on the now-clean container before placing it in the appropriate recycling or trash receptacle.[5]
Step 5: Storage and Disposal
The final phase of the disposal process involves the safe storage of the waste container until it is collected by a licensed hazardous waste management company.
Satellite Accumulation Area (SAA): Store the labeled, closed hazardous waste container in a designated SAA near the point of generation. This area should be under the control of the laboratory personnel.[5]
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[6]
Schedule a Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.[5]
PART 3: VISUALIZATION & FORMATTING
To aid in the decision-making process for the disposal of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol, the following workflow diagram is provided.
Caption: Decision workflow for the safe disposal of 2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol.
References
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Immediate Hazard Assessment & Core Directive
2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol (also known as N-isopropyl-2-phenylglycinol) is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-amino alcohol utilized primarily as a chiral auxiliary and synthetic intermediate.[1][2] Its chemical structure—containing both a secondary amine and a primary alcohol on a phenylethane backbone—dictates its reactivity and safety profile.[3]
Operational Reality:
Treat this compound as a Corrosive (Eyes) and Irritant (Skin/Respiratory) agent.[2][3] As a secondary amine, it is basic and can cause severe ocular damage upon contact.[3] It is likely hygroscopic; moisture absorption will alter its stoichiometry, ruining precise drug development formulations.[3]
GHS Classification (Synthesized from Structural Analogs):
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for researchers handling pure solid (>98%) or concentrated stock solutions (>100 mM).[2]
Protection Zone
Required PPE
Technical Justification (The "Why")
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Critical: Safety glasses are insufficient. As an amine, the compound is basic (pH > 10 in solution).[2] Vapors or dust can saponify fatty tissues in the eye, leading to irreversible corneal opacity [1].[3]
Permeation Dynamics: Amino alcohols can permeate thin latex.[2][3] Nitrile offers superior resistance to organic bases.[2][3] Double gloving ensures a backup barrier if the outer glove is compromised by mechanical stress during weighing [2].[2][3]
Respiratory
N95 Respirator (for solid handling) or Fume Hood
Inhalation Risk: The solid is a fine powder.[2][3] Inhalation of basic dusts causes immediate mucous membrane inflammation.[2][3] If handling >1g outside a hood, upgrade to a P100 half-mask.[1][2][3]
Body
Lab Coat (High-Neck, Cotton/Poly Blend)
Synthetic fibers (pure polyester) can melt into skin if a fire occurs (amines are combustible).[2][3] A high neck protects the jugular notch from dust accumulation.[2][3]
Part 3: Operational Logistics & Handling Protocol
Storage & Stability
Condition: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Argon or Nitrogen .[2][3] The amine group reacts with atmospheric CO₂ to form carbamates, while the alcohol is hygroscopic.[3]
Container: Amber glass with a Teflon-lined cap to prevent leaching and photodegradation.[1][2][3]
Solubilization Protocol (Standardized for 50 mM Stock)
Solvent Choice: DMSO (Dimethyl sulfoxide) or Ethanol.[2][3]
Why: Water solubility is limited due to the lipophilic phenyl ring.[2][3] DMSO prevents precipitation during biological assays.[2][3]
Do not use water initially (spreads the base).[2][3]
Scoop into a disposable container and label "Hazardous Waste: Amino Alcohol".[2][3]
Part 4: Visualization & Workflows
Workflow 1: Safe Handling Decision Tree
This diagram guides the researcher through the decision-making process for handling the solid versus the solution state.
Figure 1: Operational decision tree for minimizing exposure risk based on physical state.[1][2][3]
Workflow 2: Emergency Response Pathway
Immediate actions to take in case of exposure.
Figure 2: Critical response steps for ocular and dermal exposure.
Part 5: References
PubChem. "2-Phenyl-2-propanol and related amino alcohols Safety Data."[1][2][3] National Library of Medicine.[2][3] Accessed March 8, 2026.[3] [Link][2]
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance: Chemical Hazards."[2][3] OSHA 29 CFR 1910.1450.[2][3][4][5] [Link]